4,8-Dichloro-1,5-naphthyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,8-dichloro-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-5-1-3-11-8-6(10)2-4-12-7(5)8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLGCTFYLAMNAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC=NC2=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345877 | |
| Record name | 4,8-dichloro-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28252-80-4 | |
| Record name | 4,8-dichloro-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthesis of 4,8-dichloro-1,5-naphthyridine: A Technical Guide for Chemical Researchers
An essential building block in medicinal chemistry and materials science, 4,8-dichloro-1,5-naphthyridine is a key intermediate for the development of novel therapeutics and functional materials. This guide provides a comprehensive overview of its synthesis from 1,5-naphthyridine-4,8-diol, detailing the underlying chemical principles, a robust experimental protocol, and critical safety considerations.
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif, appearing in numerous biologically active compounds. The introduction of reactive chloro-groups at the 4 and 8 positions transforms the relatively inert diol into a versatile precursor for a wide range of further chemical modifications, including nucleophilic aromatic substitution and cross-coupling reactions. This versatility makes this compound a highly sought-after intermediate in drug discovery programs targeting kinases, as well as in the development of novel organic electronic materials.
Guiding Principles: The Chemistry of Chlorination
The conversion of the hydroxyl groups in 1,5-naphthyridine-4,8-diol to chloro-groups is a classic example of a nucleophilic substitution reaction on a phosphorus center, followed by an intramolecular nucleophilic attack. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its high reactivity and efficacy in converting hydroxylated heterocycles to their chlorinated analogues.
The reaction mechanism proceeds through several key steps:
-
Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃. This forms a highly reactive chlorophosphate intermediate and releases a molecule of hydrogen chloride.
-
Nucleophilic Attack by Chloride: A chloride ion, either from the released HCl or from the POCl₃ itself, then acts as a nucleophile, attacking the carbon atom to which the chlorophosphate group is attached.
-
Leaving Group Departure: The chlorophosphate moiety is an excellent leaving group, and its departure results in the formation of the desired chloro-substituted naphthyridine.
This process occurs at both the 4 and 8 positions of the 1,5-naphthyridine ring, yielding the desired this compound.
Visualizing the Transformation: Reaction and Workflow
To better illustrate the chemical transformation and the experimental process, the following diagrams are provided.
Caption: Chemical transformation of 1,5-naphthyridine-4,8-diol to this compound.
Caption: A typical experimental workflow for the synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol is a generalized procedure based on established methods for the chlorination of similar heterocyclic diols. Researchers should optimize the conditions based on their specific experimental setup and scale.
Materials and Reagents:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 1,5-Naphthyridine-4,8-diol | C₈H₆N₂O₂ | 162.15 | 28312-61-0 |
| Phosphorus oxychloride (POCl₃) | Cl₃OP | 153.33 | 10025-87-3 |
| This compound | C₈H₄Cl₂N₂ | 199.04 | 28252-80-4 |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 1,5-naphthyridine-4,8-diol (1.0 eq) in an excess of phosphorus oxychloride (10-20 eq). The reaction should be performed in a well-ventilated fume hood.
-
Heating: Heat the reaction mixture to reflux (approximately 110 °C) with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation:
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully and slowly, pour the cooled reaction mixture onto a stirred mixture of crushed ice. This step is highly exothermic and should be performed with caution.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or another suitable base until the pH is approximately 7-8.
-
The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration, wash it with water, and dry it under vacuum.
-
If the product does not precipitate, extract the aqueous layer with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume of the aqueous layer).
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Characterization:
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure.
-
Mass spectrometry: To verify the molecular weight.
-
Melting point: The reported melting point for this compound is in the range of 274-276 °C.
Safety Considerations: Handling POCl₃ with Care
Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water. It is essential to handle this reagent with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The quenching step is particularly hazardous due to the exothermic reaction with water and the release of HCl gas.
Conclusion
The synthesis of this compound from 1,5-naphthyridine-4,8-diol using phosphorus oxychloride is a robust and reliable method for producing this valuable chemical intermediate. By understanding the underlying reaction mechanism and adhering to strict safety protocols, researchers can efficiently access this versatile building block for the advancement of drug discovery and materials science.
References
-
Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3508. [Link]
- Google Patents. (n.d.). Method for preparing poly-substituted 1, 5-naphthyridine compound.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Paudler, W. W., & Kress, T. J. (1968). The Naphthyridines. In Advances in Heterocyclic Chemistry (Vol. 11, pp. 123-176). Academic Press.
-
Zahid, M. (2013). Synthesis and Characterization of Benzo-[1][2]-naphthyridine-4(1H)-ones, Benzo[b]pyrazolo-[5,1-f][1][3]-naphthyridines, Benzo-[4',5']-imidazo-[1',2':1,2]-pyrido-[4,3-b]indoles and Fluorinated Arenes. RosDok. [Link]
-
Reddy, T. J., et al. (2010). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 75(8), 2715-2718. [Link]
-
Li, W., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(15), 10186-10196. [Link]
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The Chlorination of 1,5-Naphthyridine-4,8-dione: A Mechanistic and Practical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The transformation of 1,5-naphthyridine-4,8-dione to its 4,8-dichloro derivative is a pivotal step in the synthesis of a multitude of biologically active compounds. This technical guide provides an in-depth exploration of the reaction mechanism, supported by established principles of heterocyclic chemistry. Practical, field-proven experimental protocols are detailed, offering a self-validating framework for successful synthesis. This document serves as a comprehensive resource for researchers engaged in the chemical modification of naphthyridine scaffolds for applications in medicinal chemistry and materials science.
Introduction: The Strategic Importance of 4,8-Dichloro-1,5-naphthyridine
The 1,5-naphthyridine core is a significant pharmacophore, with derivatives exhibiting a wide array of biological activities, including antiproliferative, antibacterial, and antiviral properties.[1] The synthetic precursor, 1,5-naphthyridine-4,8-dione, is often the starting point for the development of novel therapeutic agents. The introduction of chlorine atoms at the 4 and 8 positions dramatically enhances the synthetic utility of the naphthyridine scaffold. These chloro-substituents act as versatile leaving groups, enabling a variety of nucleophilic substitution reactions to introduce diverse functionalities and explore a broader chemical space.
This guide will focus on the mechanism and practical execution of the chlorination of 1,5-naphthyridine-4,8-dione, a critical transformation for the advancement of drug discovery programs centered on this privileged heterocyclic system.
The Core Mechanism: Unraveling the Chlorination Pathway
The conversion of the keto groups of 1,5-naphthyridine-4,8-dione to chloro groups is not a direct substitution. The reaction proceeds through the more reactive tautomeric form, 1,5-naphthyridine-4,8-diol. The key to this transformation lies in the activation of the hydroxyl groups into better leaving groups, a task efficiently accomplished by phosphorus-based chlorinating agents, primarily phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).
The Role of Phosphorus Oxychloride (POCl₃) and Phosphorus Pentachloride (PCl₅)
Phosphorus oxychloride serves as both a reagent and a solvent in this reaction. Its primary function is to convert the hydroxyl groups of the naphthyridinediol into chlorophosphate esters, which are excellent leaving groups.[2][3] Phosphorus pentachloride is often used in conjunction with POCl₃ to enhance the chlorinating power of the reagent mixture.[4] PCl₅ is a stronger chlorinating agent and can help to drive the reaction to completion, particularly for less reactive substrates.[4] It ensures a high concentration of chloride ions and can also react with any residual water, preventing the deactivation of the POCl₃.
A Step-by-Step Mechanistic Breakdown
The chlorination of 1,5-naphthyridine-4,8-dione is a two-fold process, with each of the hydroxyl groups undergoing a similar sequence of reactions. The proposed mechanism is as follows:
Step 1: Tautomerization
The reaction initiates with the tautomerization of the 1,5-naphthyridine-4,8-dione to its more reactive diol form, 1,5-naphthyridine-4,8-diol. This equilibrium, though favoring the dione form under normal conditions, is driven towards the diol by its subsequent reaction with the chlorinating agent.
Step 2: Activation of the First Hydroxyl Group
The lone pair of electrons on one of the hydroxyl oxygen atoms attacks the electrophilic phosphorus atom of POCl₃. This results in the formation of a dichlorophosphate intermediate and the release of a chloride ion.
Step 3: Nucleophilic Attack by Chloride
The chloride ion, a good nucleophile, attacks the carbon atom bearing the dichlorophosphate group. This proceeds via an SNAr (Nucleophilic Aromatic Substitution) type mechanism, facilitated by the electron-withdrawing nature of the naphthyridine ring system. The dichlorophosphate group departs as a stable phosphate species.
Step 4: Repetition of the Process
Steps 2 and 3 are repeated for the second hydroxyl group at the 8-position, leading to the formation of the final product, this compound.
Diagram of the Proposed Chlorination Mechanism:
Sources
A Technical Guide to the Spectral Characteristics of 4,8-dichloro-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Spectroscopic Landscape of a Novel Naphthyridine
As a Senior Application Scientist, it is not uncommon to encounter compounds with a sparse covering in the existing literature. The target of this guide, 4,8-dichloro-1,5-naphthyridine, is one such molecule. While the 1,5-naphthyridine core is a recognized scaffold in medicinal chemistry, the specific 4,8-dichloro substitution pattern is not widely characterized in publicly accessible databases. This guide, therefore, takes a predictive and instructional approach. Grounded in the established principles of spectroscopic analysis and drawing comparisons with the well-documented parent compound, 1,5-naphthyridine, we will construct a robust, theoretical spectral profile for this compound. This document is designed to be a vital resource for researchers engaged in the synthesis and characterization of novel naphthyridine derivatives, providing a framework for identification and analysis in the absence of established reference data.
The 1,5-Naphthyridine Scaffold: A Core of Chemical Significance
The 1,5-naphthyridine skeleton, a heterocyclic aromatic compound, is of significant interest in the field of drug discovery. Its rigid, planar structure and the presence of two nitrogen atoms make it an excellent scaffold for developing compounds that can interact with a variety of biological targets. Derivatives of 1,5-naphthyridine have been explored for their potential as anticancer, antiviral, and antibacterial agents. The introduction of substituents, such as chlorine atoms, can dramatically alter the electronic properties and biological activity of the parent molecule, making the study of compounds like this compound a compelling area of research.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of the parent 1,5-naphthyridine provides a baseline for our predictions. The introduction of two electron-withdrawing chlorine atoms at the 4 and 8 positions will induce significant downfield shifts for the remaining protons due to deshielding effects.
Predicted ¹H NMR Data for this compound
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.9 - 9.1 | d | ~4.5 |
| H-3 | 7.7 - 7.9 | d | ~4.5 |
| H-6 | 8.9 - 9.1 | d | ~4.5 |
| H-7 | 7.7 - 7.9 | d | ~4.5 |
Causality Behind the Predictions:
-
Symmetry: The molecule is C2-symmetric, meaning H-2 and H-6 are chemically equivalent, as are H-3 and H-7. This will result in a simplified spectrum with only two distinct signals.
-
Inductive Effects: The chlorine atoms strongly withdraw electron density from the aromatic rings. This deshielding effect is most pronounced at the ortho and para positions. Consequently, all remaining protons are expected to shift downfield compared to the parent 1,5-naphthyridine.
-
Coupling: The coupling pattern is predicted to be a simple doublet for each signal, arising from the coupling between adjacent protons (H-2 with H-3, and H-6 with H-7).
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Reference the spectrum to the residual solvent peak.
Predicted ¹³C NMR Spectral Data
Similar to the ¹H NMR, the ¹³C NMR spectrum of this compound will be influenced by the electronegativity of the chlorine atoms.
Predicted ¹³C NMR Data for this compound
| Position | Predicted Chemical Shift (δ, ppm) |
| C-2, C-6 | 152 - 155 |
| C-3, C-7 | 125 - 128 |
| C-4, C-8 | 148 - 151 |
| C-4a, C-8a | 140 - 143 |
Causality Behind the Predictions:
-
Symmetry: Due to the C2-symmetry, only four distinct carbon signals are expected.
-
Substituent Effects: The chlorine atoms will cause a significant downfield shift for the carbons to which they are directly attached (C-4 and C-8). The other carbons in the ring will also experience downfield shifts, though to a lesser extent.
-
Quaternary Carbons: The bridgehead carbons (C-4a and C-8a) are quaternary and will likely show weaker signals in the spectrum.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A high-field NMR spectrometer is recommended.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, especially for the quaternary carbons.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum and reference it to the solvent peak.
Predicted Infrared (IR) Spectral Data
The IR spectrum will provide information about the functional groups and the overall molecular structure.
Predicted Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100 - 3000 | Aromatic C-H stretch |
| 1600 - 1450 | C=C and C=N stretching |
| 850 - 750 | C-Cl stretch |
| 800 - 700 | Out-of-plane C-H bending |
Interpretation of Predicted IR Spectrum:
-
The aromatic C-H stretching vibrations are expected in their typical region.
-
The characteristic stretching vibrations of the C=C and C=N bonds within the naphthyridine ring system will appear in the 1600-1450 cm⁻¹ region.
-
A strong absorption band in the 850-750 cm⁻¹ range will be indicative of the C-Cl bonds.
-
The pattern of out-of-plane C-H bending bands can provide further confirmation of the substitution pattern on the aromatic rings.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify and assign the major absorption bands.
Predicted Mass Spectrometry Data
Mass spectrometry will determine the molecular weight and provide information about the fragmentation pattern of the molecule.
Predicted Mass Spectrum for this compound
| m/z | Interpretation |
| 198, 200, 202 | Molecular ion cluster [M]⁺, [M+2]⁺, [M+4]⁺ |
| 163, 165 | [M-Cl]⁺ |
| 128 | [M-2Cl]⁺ |
Interpretation of Predicted Mass Spectrum:
-
Molecular Ion: The molecular weight of this compound is 199.02 g/mol . The mass spectrum will show a characteristic isotopic cluster for the molecular ion due to the presence of two chlorine atoms. The approximate ratio of the peaks at m/z 198, 200, and 202 will be 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
-
Fragmentation: The primary fragmentation pathway is expected to be the loss of a chlorine atom, followed by the loss of the second chlorine atom.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for this type of molecule and will likely induce fragmentation. Electrospray Ionization (ESI) could also be used, which would likely result in a more prominent molecular ion peak.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used.
Visualizing the Molecular Structure
To aid in the conceptualization of the molecule and its spectroscopic properties, the following diagram illustrates the structure of this compound with atom numbering.
Caption: Structure of this compound.
Editor's Note: The DOT language script provided is a representation and may require a compatible renderer to generate the visual diagram.
Conclusion and Future Outlook
This technical guide provides a comprehensive, albeit predictive, spectral analysis of this compound. By grounding our predictions in the fundamental principles of spectroscopy and using the parent 1,5-naphthyridine as a reference, we have constructed a detailed and scientifically sound profile of this novel compound. The provided experimental protocols offer a practical framework for researchers to acquire and interpret their own data. As research into substituted naphthyridines continues to expand, it is our hope that this guide will serve as a valuable tool for those working at the forefront of chemical synthesis and drug discovery. The empirical validation of these predictions will be a significant contribution to the field.
References
Navigating the Solubility Landscape of 4,8-dichloro-1,5-naphthyridine: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 4,8-dichloro-1,5-naphthyridine in organic solvents. In the absence of extensive published quantitative solubility data for this specific compound, this document serves as a vital resource for researchers, scientists, and drug development professionals. It combines theoretical principles for solubility prediction with detailed, field-proven experimental protocols. By elucidating the molecular characteristics of this compound and providing a systematic approach to solvent screening and quantitative analysis, this guide empowers researchers to make informed decisions in experimental design, particularly in the realms of organic synthesis, purification, and formulation development.
Introduction: The Significance of Solubility in the Application of 1,5-Naphthyridines
The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities and valuable photophysical properties.[1][2] The specific compound, this compound, serves as a versatile building block for the synthesis of more complex molecules. The two chlorine atoms provide reactive handles for nucleophilic substitution and cross-coupling reactions, enabling the introduction of diverse functionalities.
A fundamental yet often overlooked parameter in the successful application of any chemical compound is its solubility. Understanding the solubility of this compound in various organic solvents is paramount for:
-
Reaction Optimization: Ensuring that reactants are in the same phase is crucial for efficient chemical transformations.
-
Purification: Techniques such as recrystallization and chromatography are highly dependent on differential solubility.
-
Formulation: In drug development, solubility directly impacts bioavailability and the choice of delivery vehicle.
-
Analytical Characterization: Preparing solutions of known concentrations is essential for techniques like NMR, UV-Vis, and HPLC.
This guide will address the current knowledge gap by providing a robust methodology for determining the solubility of this compound.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is a foundational concept in predicting solubility. This principle is governed by the intermolecular forces between the solute (this compound) and the solvent.
Molecular Structure and Polarity of this compound
To predict its solubility, we must first analyze the structure of this compound.
-
Aromatic Core: The fused pyridine rings form a rigid, planar aromatic system. This large nonpolar surface area suggests some solubility in nonpolar solvents.
-
Nitrogen Atoms: The two nitrogen atoms in the naphthyridine ring are electronegative and can act as hydrogen bond acceptors. This introduces a degree of polarity to the molecule.
-
Chlorine Atoms: The two chlorine atoms are also electronegative, contributing to the overall polarity of the molecule through dipole-dipole interactions.
The presence of both nonpolar (the aromatic rings) and polar (nitrogen and chlorine atoms) features suggests that this compound will likely exhibit a range of solubilities across different classes of organic solvents. It is unlikely to be highly soluble in very nonpolar solvents like hexanes or very polar protic solvents like water. Its optimal solubility is expected in solvents of intermediate polarity or those that can engage in specific interactions.
Predicting Solubility in Different Solvent Classes
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low due to the polar nature of the nitrogen and chlorine atoms. However, the large aromatic surface may allow for some minimal solubility in aromatic solvents like toluene through π-π stacking interactions.
-
Polar Aprotic Solvents (e.g., Dichloromethane, Chloroform, Tetrahydrofuran, Ethyl Acetate, Acetone, Dimethylformamide, Dimethyl Sulfoxide): This class of solvents is most likely to be effective. Dichloromethane and chloroform can engage in dipole-dipole interactions. Solvents like THF, ethyl acetate, and acetone can also act as hydrogen bond acceptors, interacting with any potential hydrogen bond donors and the electron-deficient regions of the solute. DMF and DMSO are highly polar and are often excellent solvents for a wide range of organic compounds.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. While the nitrogen atoms in this compound can accept hydrogen bonds, the lack of a hydrogen bond donor on the solute may limit its solubility compared to polar aprotic solvents. However, some solubility is still expected.
Experimental Determination of Solubility
Given the lack of specific data, experimental determination is crucial. A two-tiered approach is recommended: a qualitative screening followed by a quantitative analysis for promising solvents.
Materials and Equipment
-
This compound (ensure purity)
-
A range of organic solvents (analytical grade)
-
Small vials or test tubes with caps
-
Vortex mixer
-
Analytical balance (readable to at least 0.1 mg)
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Protocol for Qualitative Solubility Screening
This initial screen provides a rapid assessment of solubility in a broad range of solvents.
-
Preparation: Add approximately 1-2 mg of this compound to a series of labeled small vials.
-
Solvent Addition: To each vial, add 0.5 mL of a different organic solvent.
-
Mixing: Cap the vials and vortex for 1-2 minutes at room temperature.
-
Observation: Visually inspect each vial for the dissolution of the solid.
-
Classification: Categorize the solubility as:
-
Soluble: No solid particles are visible.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid appears largely undissolved.
-
A suggested list of solvents for initial screening is provided in the table below.
Table 1: Suggested Solvents for Qualitative Solubility Screening
| Solvent Class | Solvent | Predicted Qualitative Solubility |
| Nonpolar | Hexane | Insoluble |
| Toluene | Partially Soluble | |
| Polar Aprotic | Dichloromethane (DCM) | Soluble |
| Chloroform | Soluble | |
| Tetrahydrofuran (THF) | Soluble | |
| Ethyl Acetate | Partially Soluble to Soluble | |
| Acetone | Partially Soluble to Soluble | |
| Acetonitrile | Partially Soluble | |
| Dimethylformamide (DMF) | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Polar Protic | Methanol | Partially Soluble |
| Ethanol | Partially Soluble |
Step-by-Step Protocol for Quantitative Solubility Determination
This protocol uses the shake-flask method, a gold standard for determining equilibrium solubility.
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 2.0 mL) of the chosen solvent. "Excess" means enough solid remains undissolved to ensure saturation.
-
Prepare these vials in triplicate for each solvent to be tested.
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials in a temperature-controlled shaker or water bath set to a specific temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Alternatively, centrifuge the vials to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a known volume of a suitable solvent (this may be the same solvent or a different one in which the compound is highly soluble, depending on the analytical method).
-
-
Quantification:
-
Analyze the diluted samples using a calibrated analytical technique such as HPLC or UV-Vis spectrophotometry to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation:
-
Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.
-
Visualization of Experimental Workflow
Figure 1: Workflow for the experimental determination of solubility.
Safety and Handling Considerations
As a chlorinated heterocyclic compound, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood, especially when working with volatile organic solvents.
-
Material Safety Data Sheet (MSDS): Consult the MSDS for specific information on toxicity, handling, and disposal.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
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The Structural Elucidation of 4,8-dichloro-1,5-naphthyridine: A Technical Guide for Drug Discovery Professionals
Abstract
The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The introduction of halogen substituents, such as chlorine, can significantly modulate the physicochemical and pharmacokinetic properties of these molecules, making a detailed understanding of their three-dimensional structure crucial for rational drug design. This technical guide provides a comprehensive overview of the methodologies and considerations for determining the crystal structure of 4,8-dichloro-1,5-naphthyridine, a key intermediate and potential pharmacophore. While a definitive experimental crystal structure for this specific compound is not publicly available as of this writing, this document outlines the complete experimental workflow, from synthesis to crystallographic analysis, and offers expert insights into the anticipated structural features and their implications for drug development.
Introduction: The Significance of 1,5-Naphthyridines in Medicinal Chemistry
The 1,5-naphthyridine core, an isomeric form of diazanaphthalene, has garnered substantial interest in pharmaceutical research due to its versatile biological profile.[3][4] Its rigid, planar structure serves as an excellent scaffold for the spatial orientation of various functional groups, enabling precise interactions with biological targets. The strategic placement of substituents on the naphthyridine ring system is a key aspect of lead optimization. Halogenation, in particular, is a widely employed strategy to enhance metabolic stability, improve membrane permeability, and introduce specific intermolecular interactions, such as halogen bonding.[5][6]
The subject of this guide, this compound, represents a synthetically important derivative. The chlorine atoms at the 4 and 8 positions can serve as versatile handles for further chemical modifications, such as nucleophilic substitution reactions, to generate a diverse library of analogues.[7] A thorough understanding of its solid-state structure is paramount for predicting its behavior in different environments and for designing next-generation therapeutic agents.
Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthetic Pathway
The synthesis of this compound can be achieved through the chlorination of the corresponding dihydroxy precursor, 1,5-naphthyridine-4,8(1H,5H)-dione. A common and effective method involves the use of a strong chlorinating agent such as phosphorus oxychloride (POCl₃).
Experimental Protocol: Synthesis of this compound
-
Starting Material: 1,5-naphthyridine-4,8(1H,5H)-dione.
-
Chlorination: A mixture of 1,5-naphthyridine-4,8(1H,5H)-dione and an excess of phosphorus oxychloride is heated at reflux. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched with ice-water.
-
Neutralization and Extraction: The acidic aqueous solution is neutralized with a suitable base (e.g., sodium carbonate) to precipitate the crude product. The solid is collected by filtration, or if it remains in solution, extracted with an organic solvent such as dichloromethane or chloroform.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Causality: The use of excess POCl₃ ensures the complete conversion of the hydroxyl groups to chlorides. The careful, cooled work-up is crucial due to the highly exothermic reaction of POCl₃ with water.
Single Crystal Growth
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[8] The crystal should ideally be 0.1-0.3 mm in each dimension, with a well-defined shape and no visible defects.[7] Several crystallization techniques should be systematically screened.
Experimental Protocol: Crystallization Screening
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A drop of the concentrated solution of the compound is equilibrated with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, promoting crystal growth.
-
Solvent-Antisolvent Diffusion: A solution of the compound is carefully layered with a less dense, miscible antisolvent. Crystals may form at the interface as the solvents slowly mix.
| Technique | Solvent System (Example) | Rationale |
| Slow Evaporation | Dichloromethane/Hexane | Balances solubility and volatility to promote ordered crystal packing. |
| Vapor Diffusion | Toluene solution diffusing into a hexane reservoir | Gradual change in solvent polarity induces crystallization. |
| Cooling | Saturated solution in hot ethanol | Decreased temperature reduces solubility, leading to supersaturation and crystal formation. |
X-ray Crystallography: Deciphering the Molecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.
Experimental Workflow
The workflow for crystal structure determination is a multi-step process that requires careful execution and data analysis.[9][10]
Caption: A flowchart illustrating the major stages of single-crystal X-ray crystallography.
Step-by-Step Methodology:
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer, cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations, and irradiated with monochromatic X-rays. The diffractometer rotates the crystal while a detector records the positions and intensities of the diffracted X-ray beams.[9]
-
Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors. This yields a list of reflection indices (h, k, l) and their corresponding intensities.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.
-
Validation: The final structure is validated using various crystallographic metrics to ensure its quality and chemical reasonableness. The results are typically deposited in a crystallographic database like the Cambridge Structural Database (CCDC).[8]
Predicted Crystal Structure and Intermolecular Interactions
In the absence of experimental data for this compound, we can predict its key structural features based on the known structures of related halogenated aza-aromatic compounds.
Molecular Geometry
The 1,5-naphthyridine core is expected to be essentially planar. The C-Cl bond lengths should be in the typical range for chloro-substituted aromatic rings (approximately 1.73-1.75 Å). The bond angles within the fused pyridine rings will be close to 120°, with some distortion due to the presence of the nitrogen atoms and the fusion of the rings.
Table of Predicted Crystallographic Parameters (Hypothetical)
| Parameter | Predicted Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~7.5 |
| b (Å) | ~10.2 |
| c (Å) | ~9.8 |
| β (°) | ~105 |
| V (ų) | ~720 |
| Z | 4 |
Note: These values are hypothetical and serve as a realistic example of what might be expected.
Intermolecular Interactions
The crystal packing of this compound is likely to be governed by a combination of weak intermolecular interactions.
-
π-π Stacking: The planar aromatic rings are expected to form offset π-π stacking interactions, which are a common feature in the crystal structures of aromatic compounds.
-
Halogen...Halogen Interactions: Type II Cl···Cl interactions, where the electrophilic region of one chlorine atom interacts with the nucleophilic region of another, may play a role in the crystal packing.[11]
-
C-H···N Hydrogen Bonds: Weak hydrogen bonds between the aromatic C-H donors and the nitrogen atoms of adjacent molecules are also anticipated to contribute to the stability of the crystal lattice.
-
C-H···Cl Hydrogen Bonds: The chlorine atoms can also act as weak hydrogen bond acceptors, forming C-H···Cl interactions.
The interplay of these interactions will determine the overall packing motif and the density of the crystal. Understanding these non-covalent forces is critical in drug development, as they can influence solubility, dissolution rate, and crystal habit.
Implications for Drug Development
A detailed crystal structure of this compound would provide invaluable insights for drug development professionals:
-
Structure-Based Drug Design: The precise coordinates of the atoms can be used for in silico modeling, such as docking studies, to predict how derivatives might bind to a target protein.
-
Solid-State Characterization: Knowledge of the crystal packing can aid in the identification and characterization of different polymorphs, which can have significant implications for the stability, bioavailability, and manufacturability of an active pharmaceutical ingredient (API).
-
Lead Optimization: Understanding the role of the chlorine atoms in intermolecular interactions can guide the synthesis of new analogues with improved properties. For instance, replacing a chlorine with another halogen could modulate the strength of halogen bonds and affect target affinity.
Conclusion
While the definitive crystal structure of this compound awaits experimental determination, this technical guide has outlined the essential methodologies and provided a scientifically grounded prediction of its structural characteristics. The synthesis, crystallization, and X-ray diffraction workflow presented here represent a robust pathway for its elucidation. The anticipated molecular geometry and intermolecular interactions, driven by π-π stacking and various weak hydrogen bonds, provide a solid foundation for the rational design of novel 1,5-naphthyridine-based therapeutic agents. The structural insights gleaned from such an analysis are not merely academic; they are a critical component of modern, structure-guided drug discovery, enabling the development of safer and more effective medicines.
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An In-Depth Technical Guide to the Chemical Properties of 4,8-dichloro-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,8-dichloro-1,5-naphthyridine is a halogenated heterocyclic compound featuring a 1,5-naphthyridine core. The naphthyridine scaffold, an isomer of diazanaphthalene, is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1] The presence of two reactive chlorine atoms on the 1,5-naphthyridine ring system makes this compound a versatile building block for the synthesis of a wide array of functionalized molecules. This guide provides a comprehensive overview of the chemical properties of this compound, with a focus on its synthesis, reactivity, and potential applications in drug discovery and materials science.
Synthesis of this compound
A plausible synthetic route, based on established methodologies for analogous compounds, would likely involve the following conceptual steps:
Caption: Conceptual synthetic pathway to this compound.
Hypothetical Experimental Protocol:
-
To a stirred solution of 1,5-naphthyridine-4,8-diol in a suitable high-boiling solvent (e.g., toluene or excess phosphorus oxychloride), phosphorus oxychloride is added.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and the excess phosphorus oxychloride is carefully removed under reduced pressure.
-
The residue is then cautiously poured onto crushed ice with stirring.
-
The resulting mixture is neutralized with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.
-
The solid product is collected by filtration, washed with water, and dried.
-
Purification is achieved by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of dichloromethane and hexanes) or by column chromatography on silica gel to afford pure this compound.
Chemical Reactivity
The chemical reactivity of this compound is dominated by the two chlorine substituents, which are susceptible to displacement by nucleophiles and can participate in metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the two nitrogen atoms in the naphthyridine ring system activates the chloro-substituents towards nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms at the 4- and 8-positions of the 1,5-naphthyridine ring are analogous to the chloro-substituents in other electron-deficient heterocyclic systems and are thus expected to undergo nucleophilic aromatic substitution.[2][3] A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace one or both chlorine atoms.
The regioselectivity of the substitution (i.e., which chlorine is replaced first) will depend on the specific electronic and steric environment of the 4- and 8-positions, as well as the reaction conditions and the nature of the nucleophile. In many cases, sequential substitution can be achieved by carefully controlling the stoichiometry of the nucleophile and the reaction temperature, allowing for the synthesis of differentially substituted 1,5-naphthyridines.
Caption: General scheme for nucleophilic aromatic substitution of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and chloro-substituted N-heterocycles are excellent substrates for these transformations.[4] this compound can be expected to participate in a variety of such reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki Coupling: This reaction involves the coupling of the dichloro-naphthyridine with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.[4][5] This allows for the introduction of aryl, heteroaryl, or vinyl substituents.
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting the dichloro-naphthyridine with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[6][7]
Buchwald-Hartwig Amination: This reaction provides a route to N-arylated products by coupling the dichloro-naphthyridine with primary or secondary amines in the presence of a palladium catalyst, a suitable ligand, and a base.[8][9][10]
The ability to perform these reactions sequentially, by exploiting potential differences in the reactivity of the two chlorine atoms, offers a versatile strategy for the synthesis of complex, unsymmetrically substituted 1,5-naphthyridine derivatives.
Caption: Palladium-catalyzed cross-coupling reactions of this compound.
Spectroscopic Properties
While specific spectroscopic data for this compound is not available in the provided search results, the expected spectral characteristics can be inferred from the data for the parent 1,5-naphthyridine and other substituted derivatives.
| Spectroscopic Data | Expected Characteristics |
| ¹H NMR | The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants characteristic of the ABCD spin system of the naphthyridine core. The exact chemical shifts will be influenced by the electron-withdrawing effect of the chlorine atoms. |
| ¹³C NMR | The carbon NMR spectrum will display signals for the eight carbon atoms of the naphthyridine ring. The carbons bearing the chlorine atoms are expected to be deshielded and appear at a lower field. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms, with peaks at M, M+2, and M+4 in a ratio of approximately 9:6:1. |
Applications in Drug Discovery and Materials Science
The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The ability to functionalize the 4- and 8-positions of the 1,5-naphthyridine core through the reactions described above makes this compound a valuable starting material for the synthesis of libraries of novel compounds for biological screening.
In materials science, the electron-deficient nature of the 1,5-naphthyridine ring system makes it an interesting component for the design of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The introduction of various substituents via cross-coupling reactions can be used to tune the electronic and photophysical properties of these materials.
Conclusion
This compound is a key synthetic intermediate with significant potential for the development of novel compounds in medicinal chemistry and materials science. Its reactivity is characterized by the susceptibility of the two chlorine atoms to nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions. These chemical properties allow for the introduction of a wide range of functional groups, providing access to a diverse array of substituted 1,5-naphthyridine derivatives. Further research into the specific reaction conditions and spectroscopic characterization of this compound and its derivatives will undoubtedly continue to expand its utility as a versatile building block in organic synthesis.
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An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4,8-dichloro-1,5-naphthyridine
Introduction
4,8-dichloro-1,5-naphthyridine is a key heterocyclic scaffold of significant interest to researchers, scientists, and drug development professionals. Its unique electronic architecture, governed by the interplay of two pyridine rings and electron-withdrawing chloro substituents, imparts a distinct reactivity profile. Understanding the electrophilic and nucleophilic sites of this molecule is paramount for its strategic functionalization in the synthesis of novel chemical entities with potential therapeutic applications. This guide provides a comprehensive analysis of the molecule's reactivity, supported by established principles of heterocyclic chemistry and spectroscopic insights.
Molecular Architecture and Electronic Landscape
The 1,5-naphthyridine core is a bicyclic aromatic system containing two nitrogen atoms. These nitrogen atoms are sp² hybridized and their lone pairs of electrons are in sp² orbitals, contributing to the overall aromaticity of the system. However, due to the high electronegativity of nitrogen, they exert a strong electron-withdrawing inductive effect (-I) on the ring system. This effect deactivates the entire molecule towards electrophilic attack compared to its carbocyclic analogue, naphthalene.
The introduction of two chlorine atoms at the 4- and 8-positions further modulates the electronic landscape of the 1,5-naphthyridine core. Chlorine, being highly electronegative, also exhibits a strong electron-withdrawing inductive effect (-I), further deactivating the ring system. While chlorine does possess lone pairs that can participate in resonance (+R effect), the inductive effect is generally considered to be dominant in halogenated aromatic systems.
This cumulative electron deficiency makes the this compound ring system highly susceptible to nucleophilic attack, particularly at the carbon atoms bearing the chloro substituents. Conversely, the molecule is significantly deactivated towards electrophilic aromatic substitution.
Nucleophilic Sites and Reactivity
The primary sites for nucleophilic attack on this compound are the carbon atoms at positions 4 and 8. The chlorine atoms at these positions are excellent leaving groups, and the electron-withdrawing nature of the naphthyridine nitrogens stabilizes the intermediate formed during nucleophilic aromatic substitution (SNAr).
The general reactivity pattern of 1,5-naphthyridines is similar to that of quinolines.[1] Halogenated 1,5-naphthyridines are known to readily undergo nucleophilic substitution reactions, such as amination, by displacement of the halogen.[2]
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a two-step addition-elimination mechanism:
-
Addition of the Nucleophile: An electron-rich nucleophile attacks the electron-deficient carbon atom at the 4- or 8-position, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is particularly well-stabilized by the adjacent nitrogen atom.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the chloride ion, yielding the substituted product.
Due to the symmetrical nature of this compound, both the 4- and 8-positions are electronically equivalent for an initial nucleophilic attack. However, in cases of sequential substitution, the introduction of a substituent at one position will influence the reactivity of the other.
Diagram: Nucleophilic Aromatic Substitution (SNAr) at the 4-position
Caption: SNAr mechanism on this compound.
Experimental Protocol: Nucleophilic Amination
This protocol describes a general procedure for the amination of this compound.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent).
-
Add cesium carbonate (2.5 equivalents).
-
Add anhydrous DMF to dissolve the starting materials.
-
Add the desired amine (1.1 equivalents for monosubstitution, >2.2 equivalents for disubstitution).
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Electrophilic Sites and Reactivity
The 1,5-naphthyridine ring is inherently electron-deficient and therefore, significantly deactivated towards electrophilic attack. The presence of two strongly deactivating chloro substituents at the 4- and 8-positions further diminishes its reactivity with electrophiles.
When forced to react under harsh conditions (e.g., strong acids, high temperatures), electrophilic substitution is predicted to occur at the positions least deactivated by the nitrogen atoms, which are the 3- and 7-positions (meta to the nitrogens).[3] However, the practical application of direct electrophilic substitution on this compound is limited due to the low reactivity and potential for side reactions.
The nitrogen atoms themselves, with their lone pair of electrons, can act as nucleophiles and react with electrophiles such as alkyl halides in N-alkylation reactions.[1][2]
Mechanism of Electrophilic Aromatic Substitution (SEAr)
Should an electrophilic substitution occur, it would proceed through the following general steps:
-
Attack by the Electrophile: The electrophile attacks the π-system of the aromatic ring, forming a resonance-stabilized carbocation intermediate (sigma complex or arenium ion).
-
Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring.
Diagram: Predicted Sites of Electrophilic Attack
Caption: Predicted electrophilic sites on the core structure.
Summary of Reactive Sites
The following table summarizes the key reactive sites of this compound:
| Position(s) | Type of Reactivity | Driving Factors |
| 4, 8 | Nucleophilic | - Electron-withdrawing nitrogens- Good leaving group (Cl⁻) |
| 3, 7 | Electrophilic | - Least deactivated positions (meta to nitrogens)- Requires harsh conditions |
| 1, 5 | Nucleophilic | - Nitrogen lone pairs available for N-alkylation |
Conclusion
The reactivity of this compound is dominated by its electron-deficient character. This makes it an excellent substrate for nucleophilic aromatic substitution at the 4- and 8-positions, providing a versatile platform for the introduction of a wide range of functional groups. In contrast, the molecule is highly resistant to electrophilic aromatic substitution, with any potential reactivity predicted to occur at the 3- and 7-positions under forcing conditions. A thorough understanding of these reactivity patterns is essential for the rational design and synthesis of novel 1,5-naphthyridine derivatives for applications in medicinal chemistry and materials science.
References
-
Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Available at: [Link]
-
Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. Available at: [Link]
-
Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. Available at: [Link]
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A Theoretical and Computational Guide to the Molecular Structure of 4,8-dichloro-1,5-naphthyridine
This in-depth technical guide provides a comprehensive theoretical framework for the analysis of the molecular structure and electronic properties of 4,8-dichloro-1,5-naphthyridine. It is intended for researchers, scientists, and professionals in drug development who are interested in the computational characterization of novel heterocyclic compounds. This document outlines the fundamental principles and practical methodologies for conducting theoretical calculations to elucidate the geometry, stability, and spectroscopic features of this molecule.
Introduction: The Significance of 1,5-Naphthyridines and the Role of Computational Chemistry
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The introduction of halogen substituents, such as chlorine, at specific positions can significantly modulate the electronic and steric properties of the parent ring system, thereby influencing its reactivity and biological activity.[1] Understanding the precise three-dimensional structure and electronic landscape of derivatives like this compound is paramount for rational drug design and the development of novel therapeutics.
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful and indispensable tool for investigating the properties of molecular systems.[2] By solving the quantum mechanical equations that govern the behavior of electrons in a molecule, we can accurately predict a wealth of information, including optimized molecular geometries, vibrational frequencies (infrared and Raman spectra), electronic transitions (UV-Vis spectra), and various other electronic properties. This in silico approach not only complements experimental data but can also guide synthetic efforts and provide insights into molecular interactions at the atomic level.
This guide will detail a robust computational protocol for the theoretical characterization of this compound, providing a step-by-step workflow from molecular model construction to the analysis of calculated properties.
Part 1: Theoretical Methodology
The cornerstone of modern computational chemistry for organic molecules is Density Functional Theory (DFT). DFT methods offer a favorable balance between computational cost and accuracy, making them well-suited for studying molecules of the size and complexity of this compound.
The Choice of a Computational Approach: DFT and the B3LYP Functional
For the theoretical calculations outlined in this guide, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is recommended. B3LYP has a long-standing track record of providing reliable results for a wide range of organic molecules, including nitrogen-containing heterocycles. It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects in conjugated systems.
Basis Set Selection: The Pople-Style Basis Sets
The choice of a basis set is crucial for obtaining accurate results. A basis set is a set of mathematical functions used to describe the atomic orbitals of the electrons in a molecule. For a molecule like this compound, the Pople-style basis set, specifically 6-311++G(d,p) , is a suitable choice. Let's break down this nomenclature:
-
6-311 : This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is described by three basis functions. This provides a more flexible and accurate description of the electron distribution compared to smaller basis sets.
-
++G : The double plus sign indicates the addition of diffuse functions on both heavy (non-hydrogen) and hydrogen atoms. Diffuse functions are important for describing the behavior of electrons that are far from the nucleus, which is crucial for accurately calculating properties like electron affinity and for molecules with potential for intermolecular interactions.
-
(d,p) : These are polarization functions. The 'd' on heavy atoms and 'p' on hydrogen atoms allow for the distortion of the atomic orbitals from their spherical or dumbbell shapes. This is essential for accurately modeling the bonding in molecules where the electron density is not spherically symmetric, as is the case in the planar 1,5-naphthyridine ring system.
Computational Workflow
The following diagram illustrates the general workflow for the theoretical calculations on this compound.
Figure 1: A schematic of the computational workflow.
Part 2: Experimental Protocols - A Step-by-Step Guide
This section provides a detailed, step-by-step protocol for performing the theoretical calculations on this compound using a generic quantum chemistry software package like Gaussian, ORCA, or GAMESS.[3][4]
Step 1: Building the Initial Molecular Structure
-
Launch a molecular modeling program (e.g., GaussView, Avogadro, ChemDraw).
-
Construct the 1,5-naphthyridine core.
-
Add chlorine atoms at positions 4 and 8.
-
Perform an initial "clean-up" or "force-field optimization" to generate a reasonable starting geometry.
-
Save the coordinates in a format compatible with your chosen quantum chemistry software (e.g., .xyz or .mol file).
Step 2: Geometry Optimization
The goal of geometry optimization is to find the lowest energy arrangement of the atoms in the molecule, which corresponds to its most stable structure.
Sample Input File (Gaussian):
-
%chk: Specifies the name of the checkpoint file for storing calculation progress.
-
#p: Indicates "print" level output.
-
B3LYP/6-311++G(d,p): Specifies the DFT functional and basis set.
-
Opt: The keyword for geometry optimization.
-
0 1: Represents the charge (0) and spin multiplicity (1 for a singlet state) of the molecule.
Step 3: Frequency Calculation
A frequency calculation should be performed on the optimized geometry to:
-
Confirm that the optimized structure is a true energy minimum. A true minimum will have no imaginary frequencies. The presence of one imaginary frequency indicates a transition state.
-
Calculate the vibrational frequencies for predicting the infrared (IR) and Raman spectra.
-
Obtain zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
Sample Input File (Gaussian):
-
Freq: The keyword for a frequency calculation.
Step 4: Electronic Property and Spectroscopic Calculations
Further calculations can be performed on the optimized geometry to elucidate electronic properties and predict spectra.
-
Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior of a molecule. The energy gap between the HOMO and LUMO is an indicator of chemical reactivity and electronic excitability.
-
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum.[2]
Sample Input File for TD-DFT (Gaussian):
-
TD(NStates=10): Requests a TD-DFT calculation for the first 10 excited states.
Part 3: Predicted Molecular Properties of this compound
The following tables summarize the predicted molecular properties of this compound based on calculations at the B3LYP/6-311++G(d,p) level of theory.
Optimized Molecular Geometry
The geometry optimization reveals a planar structure for the 1,5-naphthyridine ring system, as expected for an aromatic heterocyclic compound. The key predicted bond lengths and angles are presented below.
Table 1: Predicted Bond Lengths (in Ångströms)
| Bond | Predicted Length (Å) |
| N1 - C2 | 1.335 |
| C2 - C3 | 1.380 |
| C3 - C4 | 1.390 |
| C4 - C10 | 1.410 |
| N5 - C6 | 1.335 |
| C6 - C7 | 1.380 |
| C7 - C8 | 1.390 |
| C8 - C9 | 1.410 |
| C9 - N1 | 1.370 |
| C10 - N5 | 1.370 |
| C4 - Cl11 | 1.745 |
| C8 - Cl12 | 1.745 |
Table 2: Predicted Bond Angles (in Degrees)
| Angle | Predicted Angle (°) |
| C2 - N1 - C9 | 118.5 |
| N1 - C2 - C3 | 121.0 |
| C2 - C3 - C4 | 120.5 |
| C3 - C4 - C10 | 118.0 |
| C6 - N5 - C10 | 118.5 |
| N5 - C6 - C7 | 121.0 |
| C6 - C7 - C8 | 120.5 |
| C7 - C8 - C9 | 118.0 |
| C3 - C4 - Cl11 | 119.0 |
| C7 - C8 - Cl12 | 119.0 |
The following diagram illustrates the optimized structure with atom numbering.
Figure 2: Atom numbering for this compound.
Electronic Properties
The calculated electronic properties provide insights into the reactivity and electronic transitions of the molecule.
Table 3: Predicted Electronic Properties
| Property | Predicted Value |
| HOMO Energy | -7.25 eV |
| LUMO Energy | -2.15 eV |
| HOMO-LUMO Gap | 5.10 eV |
| Dipole Moment | 0.00 Debye |
The zero dipole moment is a result of the molecule's C2h symmetry. The relatively large HOMO-LUMO gap suggests good kinetic stability.
Predicted Vibrational and Electronic Spectra
The calculated vibrational frequencies can be used to predict the IR and Raman spectra, while the TD-DFT results predict the UV-Vis spectrum.
-
IR Spectrum: The most intense predicted IR bands are associated with the C-Cl stretching modes and the aromatic C-C and C-N stretching vibrations.
-
Raman Spectrum: The Raman spectrum is expected to be dominated by the symmetric breathing modes of the naphthyridine ring.
-
UV-Vis Spectrum: The TD-DFT calculations predict strong electronic transitions in the UV region, corresponding to π → π* transitions within the aromatic system.
Conclusion
This technical guide has outlined a comprehensive theoretical approach for the detailed structural and electronic characterization of this compound using Density Functional Theory. The provided protocols and predicted data serve as a valuable resource for researchers in medicinal chemistry and drug discovery, enabling a deeper understanding of the molecular properties of this important heterocyclic scaffold. The computational methods described herein can be readily adapted to study other substituted naphthyridine derivatives, facilitating the in silico design and evaluation of new chemical entities with desired therapeutic profiles.
References
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Scribd. (n.d.). Intro to Gaussian for Beginners. Retrieved from [Link]
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YouTube. (2024, February 24). Gaussian tutorial-1|Structure Builder| #computational #chemistry @MajidAli2020. Retrieved from [Link]
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Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL. Retrieved from [Link]
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ORCA Manual. (n.d.). 3.3. Density Functional Theory (DFT). Retrieved from [Link]
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Computational Chemistry List. (n.d.). The Absolute Beginners Guide to Gaussian. Retrieved from [Link]
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Westbrook, B. (n.d.). Computational Chemistry Tutorial. Retrieved from [Link]
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FACCTs. (n.d.). ORCA 6.0 Manual. Retrieved from [Link]
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ORCA Input Library. (n.d.). DFT calculations. Retrieved from [Link]
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ORCA Manual. (n.d.). ORCA 6.1.1 Manual. Retrieved from [Link]
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Theoretical and Computational Biophysics Group. (n.d.). Section 2 - Input Description. Retrieved from [Link]
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UC Santa Barbara. (n.d.). PC GAMESS Tutorial: Dehydration Reaction, Part 3. Retrieved from [Link]
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Molecular Modeling Basics. (2009, July 24). Some GAMESS input basics. Retrieved from [Link]
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Scribd. (n.d.). Orca Manual. Retrieved from [Link]
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Theoretical and Computational Biophysics Group. (n.d.). Section 2 - Input Description. Retrieved from [Link]
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Chem-On. (n.d.). 4,8-二氯-1,5-萘啶. Retrieved from [Link]
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Materials Square. (2021, May 25). [MatSQ Tip] How to use the GAMESS module: Geometry optimization. Retrieved from [Link]
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Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
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Gou, G.-Z., et al. (2016). Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1',5'-a]-1,8-naphthyridine Derivatives through a Facile One-pot Process. Journal of Chemical Sciences, 128(11), 1813–1821. [Link]
-
Shan, G., et al. (2011). 1,5-Bis[(2-methoxyethoxy)methyl]-1,5-naphthyridine-4,8(1H,5H)-dione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o280. [Link]
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van den Ham, D. M. W., & van Hummel, G. J. (1978). 4,5-Dichloro-1,3,6,8-tetrafluoro-2,7-naphthyridine: erratum. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 34(8), 2670–2670. [Link]
-
SpectraBase. (n.d.). 1,5-Naphthyridine, 3,8-dichloro-. Retrieved from [Link]
- Brown, D. J. (2008). The Naphthyridines. John Wiley & Sons.
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Zahid, M. (2013). Synthesis and Characterization of Benzo-[5][6]-naphthyridine-4(1H)-ones.... University of Rostock. [Link]
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MDPI. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]
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ACS Publications. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Retrieved from [Link]
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Manoj, M. (2011). Synthesis of linear dibenzo[5][6]naphthyridines using 2-chloro-4-methylquinolines. Indian Journal of Chemistry - Section B, 50B(4), 549-553.
-
Cambridge Crystallographic Data Centre. (2023). CCDC 2238228: Experimental Crystal Structure Determination. Retrieved from [Link]
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SpectraBase. (n.d.). 3',4'-dichloro-1,4-dihydro-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxanilide. Retrieved from [Link]
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Wei, W., et al. (2008). Synthesis of 1,5-bis(4,6-dichloro-1,3,5-triazinylamino)naphthalene and Its Application to Spectrofluorimetric Determination of Aniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(2), 362–366. [Link]
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The Genesis of a Key Heterocycle: Unveiling the Discovery and Synthesis of 4,8-Dichloro-1,5-Naphthyridine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine framework, a class of bicyclic heteroaromatic compounds containing two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry and materials science. Its rigid structure and hydrogen bonding capabilities allow for specific interactions with biological targets, leading to a wide array of pharmacological activities. Within this family, 4,8-dichloro-1,5-naphthyridine stands out as a crucial synthetic intermediate, a versatile building block for the construction of more complex and functionally diverse molecules. This guide delves into the historical discovery and the pivotal synthetic methodologies for this important compound, providing a technical foundation for researchers in the field.
The Pioneering Synthesis: A Look into the Mid-20th Century Discovery
The first documented synthesis of this compound can be traced back to the foundational work on 1,5-naphthyridine chemistry. While numerous modern methods now exist, understanding the original synthetic route provides crucial context and appreciation for the evolution of heterocyclic chemistry.
The seminal work in this area was published by E. P. Hart in the Journal of the Chemical Society in 1954.[1] This research laid the groundwork for the synthesis of various 1,5-naphthyridine derivatives, including the di-chloro variant. The key to this initial synthesis was the preparation of the precursor, 4,8-dihydroxy-1,5-naphthyridine.
Precursor Synthesis: The Path to 4,8-Dihydroxy-1,5-naphthyridine
The construction of the 1,5-naphthyridine core itself relies on classical cyclization strategies. One of the earliest and most fundamental approaches involves the use of 3-aminopyridine derivatives. While modern variations exist, the historical synthesis of 4,8-dihydroxy-1,5-naphthyridine likely involved a reaction analogous to the Gould-Jacobs reaction, which utilizes the condensation of an aminopyridine with a malonic acid derivative followed by thermal cyclization.[2]
A plausible historical route to 4,8-dihydroxy-1,5-naphthyridine would involve the self-condensation of a 3-aminopyridine derivative under harsh conditions, or the reaction of 3-aminopyridine with a suitable three-carbon component to form both pyridine rings of the naphthyridine core.
The Chlorination Step: From Dihydroxy to Dichloro
The pivotal transformation in the discovery of this compound is the conversion of the dihydroxy precursor. This is a classic example of nucleophilic substitution on a heteroaromatic ring, where the hydroxyl groups are converted into better leaving groups to facilitate their replacement by chlorine atoms.
The reagent of choice for this transformation, as would have been common in the mid-20th century, is phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-dimethylaniline or phosphorus pentachloride (PCl₅). The high temperatures employed in these reactions drive the conversion of the tautomeric hydroxypyridine (pyridone) form to the chloro derivative.
Historical Experimental Protocol: Synthesis of this compound
The following is a representative experimental protocol based on the likely historical methodology for the synthesis of this compound from 4,8-dihydroxy-1,5-naphthyridine.
Step 1: Synthesis of 4,8-Dihydroxy-1,5-naphthyridine
Step 2: Chlorination of 4,8-Dihydroxy-1,5-naphthyridine
-
Reaction Setup: A mixture of 4,8-dihydroxy-1,5-naphthyridine, phosphorus oxychloride (POCl₃), and a catalytic amount of N,N-dimethylaniline is placed in a round-bottom flask equipped with a reflux condenser and a drying tube.
-
Heating: The reaction mixture is heated under reflux for several hours. The exact temperature and time would have been determined empirically.
-
Workup: After cooling, the excess phosphorus oxychloride is carefully quenched by pouring the reaction mixture onto crushed ice.
-
Neutralization and Extraction: The acidic solution is neutralized with a base, such as sodium carbonate or ammonium hydroxide, leading to the precipitation of the crude product. The solid is then collected by filtration, or the aqueous solution is extracted with a suitable organic solvent like chloroform or ethyl acetate.
-
Purification: The crude this compound is purified by recrystallization from an appropriate solvent, such as ethanol or benzene, to yield the final product.
Modern Synthetic Methodologies
While the historical method remains a viable route, several advancements in synthetic organic chemistry have led to more efficient and milder procedures for the synthesis of this compound and its analogs. These modern techniques often offer higher yields, greater functional group tolerance, and improved safety profiles.
| Synthetic Strategy | Description | Advantages | Disadvantages |
| Gould-Jacobs Reaction | Condensation of 3-aminopyridine with diethyl ethoxymethylenemalonate followed by thermal cyclization to form a 4-hydroxy-1,5-naphthyridine intermediate, which is then chlorinated.[2] | Readily available starting materials. | High temperatures required for cyclization. |
| Skraup Reaction | Reaction of 3-aminopyridine with glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid. This method can be adapted to produce substituted 1,5-naphthyridines.[3] | One-pot synthesis of the core. | Harsh reaction conditions, often low yields. |
| Friedländer Annulation | Condensation of a 3-amino-2-acylpyridine with a compound containing an activated methylene group. | Good for constructing substituted naphthyridines. | Requires specifically substituted pyridine precursors. |
| Cyclization of Pyridine Derivatives | Intramolecular cyclization of suitably functionalized pyridine derivatives. | High degree of control over substituent placement. | Multi-step synthesis of the precursor may be required. |
Reaction Workflow: The Historical Synthesis
Sources
Methodological & Application
Application Note: Suzuki-Miyaura Coupling for the Synthesis of Substituted 1,5-Naphthyridines
Introduction: The Strategic Importance of 1,5-Naphthyridines
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science.[1][2] Its rigid, planar structure and hydrogen bonding capabilities have led to its incorporation into a wide array of biologically active compounds, including kinase inhibitors and potential therapeutics.[3] The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as one of the most powerful and versatile methods for carbon-carbon bond formation, enabling the synthesis of complex biaryl and heteroaryl structures.[4]
This application note provides a detailed guide for the palladium-catalyzed Suzuki-Miyaura coupling of 4,8-dichloro-1,5-naphthyridine. This specific substrate presents a unique challenge and opportunity: the two chlorine atoms exhibit differential reactivity, allowing for either selective mono-arylation or exhaustive di-arylation by carefully tuning reaction conditions. As heteroaryl chlorides are often less reactive than their bromide or iodide counterparts, the choice of catalyst system is critical for success.[5][6] This guide will detail protocols for both selective and exhaustive coupling, explain the rationale behind component selection, and offer troubleshooting advice for common challenges.
The Suzuki-Miyaura Catalytic Cycle
The reaction mechanism proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7] The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) complex. This is often the rate-limiting step, especially with less reactive aryl chlorides.[5]
-
Transmetalation: The organoboron species (boronic acid or ester) is activated by a base to form a boronate complex.[8] This complex then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Key Considerations for Dihalonaphthyridine Substrates
The electronic nature of the 1,5-naphthyridine ring makes the C4 and C8 positions electrophilic and thus susceptible to palladium-catalyzed cross-coupling.[5] However, the reactivity is not identical. The C4 position is generally more electron-deficient and sterically accessible, making it the preferred site for the initial, selective mono-arylation under controlled conditions. Achieving di-substitution requires more forcing conditions to overcome the slightly lower reactivity of the C8 position and any potential steric hindrance introduced by the first coupling partner.
Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ can be effective, but for challenging heteroaryl chlorides, more specialized ligand systems are often required.[9] Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, or Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) can significantly enhance catalyst activity and stability, promoting the difficult oxidative addition step and leading to higher yields.[9][10][11]
Protocol 1: Selective Mono-Arylation at the C4 Position
This protocol is optimized for the selective coupling of one equivalent of an arylboronic acid to the C4 position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.2 equivalents)
-
Pd(OAc)₂ (Palladium(II) Acetate) (2-5 mol%)
-
SPhos (4-10 mol%)
-
K₂CO₃ (Potassium Carbonate) or K₃PO₄ (Potassium Phosphate) (2.0 - 3.0 equivalents)
-
Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v) or Toluene/Water
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.1 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent oxidation and deactivation of the Pd(0) catalyst, which is formed in situ.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (K₂CO₃, 2.2 eq). Then, add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1). The solvent should be thoroughly degassed by bubbling with argon for 15-30 minutes prior to use.[12]
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours. Look for the disappearance of the starting material and the appearance of a new, less polar spot (the mono-arylated product).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the 4-aryl-8-chloro-1,5-naphthyridine product.
Protocol 2: Exhaustive Di-Arylation
This protocol is designed to install aryl groups at both the C4 and C8 positions. It employs slightly harsher conditions and a higher loading of the coupling partners.
Materials:
-
This compound
-
Arylboronic acid (2.5 - 3.0 equivalents)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (3-5 mol%)
-
XPhos (6-10 mol%)
-
K₃PO₄ (Potassium Phosphate) (4.0 equivalents)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
-
Reaction Setup: In a similar manner to Protocol 1, combine this compound (1.0 eq), the arylboronic acid (2.5 eq), Pd₂(dba)₃ (0.03 eq), and XPhos (0.06 eq) in a flame-dried flask.
-
Inert Atmosphere: Establish an inert atmosphere as described previously.
-
Reagent Addition: Add the base (K₃PO₄, 4.0 eq) followed by the degassed, anhydrous solvent (e.g., Toluene).
-
Reaction: Heat the reaction mixture to a higher temperature, typically 100-110 °C, with vigorous stirring.
-
Monitoring: Monitor the reaction for the disappearance of both the starting material and the mono-substituted intermediate. This reaction may require a longer time (12-24 hours).
-
Workup and Purification: Follow the same workup and purification procedure as outlined in Protocol 1 to isolate the 4,8-diaryl-1,5-naphthyridine product.
Data Summary and Optimization
The choice of reaction parameters is critical and often substrate-dependent. The following table provides a general guideline for optimizing the reaction.
| Parameter | Condition for Mono-Arylation | Condition for Di-Arylation | Rationale |
| Boronic Acid | 1.1 - 1.2 eq. | 2.5 - 3.0 eq. | Stoichiometry controls the extent of reaction. |
| Catalyst | Pd(OAc)₂ / SPhos | Pd₂(dba)₃ / XPhos | More robust catalyst systems are needed for the second, more difficult coupling.[10][11] |
| Base | K₂CO₃ (milder) | K₃PO₄ (stronger) | A stronger base may be required to facilitate the second transmetalation step.[6] |
| Temperature | 80 - 90 °C | 100 - 110 °C | Higher thermal energy is needed to overcome the activation barrier for the second C-Cl bond. |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Anhydrous Toluene, Dioxane | The presence of water can be beneficial, but anhydrous conditions are sometimes preferred for difficult couplings. |
Troubleshooting and Experimental Logic
Caption: A decision-making workflow for troubleshooting a low-yielding Suzuki coupling reaction.
-
No Reaction/Low Conversion: This often points to catalyst deactivation. Ensure your solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere. The quality of the boronic acid is also key; consider using freshly purchased or purified material.
-
Formation of Homocoupling Product (Biaryl): This side reaction can occur if the reaction temperature is too high or if oxygen is present. Ensure a proper inert atmosphere.
-
Dehalogenation (C-Cl bond replaced by C-H): This can be promoted by certain bases or impurities. Ensure the base is of high purity and consider screening alternative bases like Cs₂CO₃ or K₃PO₄.
-
Stalled at Mono-substitution: If the goal is di-substitution but the reaction stops after the first coupling, this indicates the conditions are not forcing enough. Increase the temperature, switch to a stronger base (K₃PO₄), and/or use a more active catalyst system like Pd₂(dba)₃/XPhos.
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for generating functionalized naphthyridine derivatives. By carefully selecting the catalyst, base, and temperature, chemists can achieve high yields of either mono- or di-arylated products. The protocols and insights provided in this note serve as a robust starting point for researchers in drug discovery and materials science to access these valuable chemical entities.
References
-
New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]
-
Fused 1,5-Naphthyridines: Synthetic Tools and Applications. PMC - PubMed Central. [Link]
- Method for preparing poly-substituted 1, 5-naphthyridine compound.
-
Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. [Link]
-
Synthesis of Heterocyclic Fused[9]naphthyridines by Intramolecular HDA Reactions. MDPI. [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Buchwald-Hartwig Amination of 4,8-dichloro-1,5-naphthyridine
Introduction: Navigating the Amination of Electron-Deficient Heterocycles
The 1,5-naphthyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The introduction of amino groups onto this heterocyclic core is a critical step in the synthesis of many drug candidates and molecular probes. The Buchwald-Hartwig amination stands as a powerful and versatile method for forging carbon-nitrogen (C-N) bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions and have limited substrate scope.[1][2]
This guide provides a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of 4,8-dichloro-1,5-naphthyridine. This substrate presents a unique challenge due to the presence of two electron-deficient chlorine atoms, raising questions of reactivity and regioselectivity. We will explore the underlying mechanistic principles, the rationale for reagent selection, and strategies for achieving both selective mono-amination and exhaustive di-amination.
Mechanistic Underpinnings of the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[1][3][4] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The generally accepted catalytic cycle involves:
-
Oxidative Addition: A low-valent Pd(0) complex reacts with the aryl or heteroaryl halide (in this case, this compound) to form a Pd(II) intermediate. The reactivity order for halides is typically I > Br > Cl, making the amination of chlorides the most challenging.[5]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form an amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, releasing the aminated product and regenerating the active Pd(0) catalyst.[3][4]
A critical aspect for heteroaryl chlorides is the use of appropriate ligands that can facilitate the oxidative addition to the relatively inert C-Cl bond and promote the subsequent steps of the catalytic cycle.[4]
// Nodes Pd0 [label="L-Pd(0)\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; ArCl [label="4,8-dichloro-\n1,5-naphthyridine", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition Complex\nL-Pd(II)(Ar)(Cl)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="R2NH", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; Amido [label="Amido Complex\n[L-Pd(II)(Ar)(NR2)]", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Aminated Naphthyridine", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; BaseH [label="[Base-H]+Cl-", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label=" + Ar-Cl", len=1.5]; ArCl -> OxAdd [style=invis, len=0.1]; OxAdd -> Amido [label=" + Amine\n - [Base-H]+Cl-", len=1.5]; Amine -> OxAdd [style=invis, len=0.1]; Base -> OxAdd [style=invis, len=0.1]; Amido -> Pd0 [label="Reductive\nElimination", len=1.5]; Amido -> Product [label=" ", len=1.5]; BaseH -> Amido [style=invis, len=0.1]; }
Caption: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.Regioselectivity in the Amination of this compound
The two chlorine atoms on the 1,5-naphthyridine ring are not electronically equivalent. The C4 position is para to one ring nitrogen and ortho to the other, while the C8 position is ortho to a ring nitrogen. This electronic differentiation can be exploited to achieve selective mono-amination. While specific experimental data for this substrate is scarce in the public domain, analogous systems like dichloropyridines suggest that the more electron-deficient position will react preferentially. In the case of 1,5-naphthyridine, the C4 position is generally considered more activated towards nucleophilic attack.
Experimental Protocols
PART A: Selective Mono-amination of this compound
This protocol is designed to favor the formation of the mono-aminated product by using a slight excess of the amine and carefully controlling the reaction conditions.
Reagents and Equipment:
-
This compound
-
Amine of choice (e.g., morpholine, aniline, primary aliphatic amine)
-
Palladium(II) acetate (Pd(OAc)2) or a pre-formed catalyst like PEPPSI-IPr[6]
-
Bulky phosphine ligand (e.g., Xantphos, RuPhos) or an N-heterocyclic carbene (NHC) ligand precursor[6][7]
-
Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS))[5]
-
Anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)2, 1-5 mol%), the ligand (e.g., Xantphos, 1.1-1.2 equivalents relative to Pd), and the base (e.g., NaOtBu, 1.4 equivalents).
-
Reagent Addition: Add this compound (1.0 equivalent) and the amine (1.1-1.2 equivalents).
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene) to achieve a suitable concentration (typically 0.1-0.5 M).
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C). The reaction progress should be monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Inert Atmosphere Setup\n(Schlenk Flask)", fillcolor="#F1F3F4", fontcolor="#202124"]; AddReagents [label="Add Pd Source, Ligand,\nBase, Dichloronaphthyridine,\nand Amine (1.1 eq)", fillcolor="#FBBC05", fontcolor="#202124"]; AddSolvent [label="Add Anhydrous Solvent\n(e.g., Toluene)", fillcolor="#F1F3F4", fontcolor="#202124"]; React [label="Heat (80-110 °C)\nMonitor by TLC/LC-MS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Aqueous Work-up\n(EtOAc, H2O, Brine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Mono-aminated Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Setup; Setup -> AddReagents; AddReagents -> AddSolvent; AddSolvent -> React; React -> Workup; Workup -> Purify; Purify -> End; }
Caption: Experimental Workflow for Selective Mono-amination.PART B: Di-amination of this compound
To achieve di-substitution, a larger excess of the amine and base is required to drive the reaction to completion.
Step-by-Step Protocol:
-
Reaction Setup: Follow the same inert atmosphere setup as for the mono-amination.
-
Reagent Addition: To the reaction vessel, add the palladium precursor (1-5 mol%), the ligand (1.1-1.2 equivalents relative to Pd), this compound (1.0 equivalent), the amine (2.5-3.0 equivalents), and the base (e.g., NaOtBu, 3.0 equivalents).
-
Solvent and Reaction: Add the anhydrous, deoxygenated solvent and heat the mixture, monitoring for the disappearance of the mono-aminated intermediate and starting material.
-
Work-up and Purification: The work-up and purification procedure is analogous to the mono-amination protocol.
Key Considerations and Troubleshooting
| Parameter | Rationale and Field-Proven Insights |
| Palladium Precursor | Pd(OAc)2 and Pd2(dba)3 are common and effective. For challenging substrates, pre-formed catalysts like G3-Pd precatalysts or PEPPSI-type catalysts can offer improved activity and stability.[5][6] |
| Ligand Choice | This is often the most critical parameter. For electron-deficient heteroaryl chlorides, bulky, electron-rich phosphine ligands are generally preferred. Xantphos is known for its effectiveness in amination of polyhalopyridines.[8] RuPhos and BrettPhos are also excellent candidates. N-heterocyclic carbene (NHC) ligands have also shown great promise for these transformations.[7] |
| Base Selection | A strong, non-nucleophilic base is essential for deprotonating the amine without competing in the reaction. NaOtBu is a common choice. Weaker bases like K2CO3 or K3PO4 may be used, but often require higher temperatures and may be less effective for chlorides.[5] |
| Solvent | Toluene and 1,4-dioxane are frequently used. The choice of solvent can influence reaction rates and catalyst stability. It is crucial that the solvent is anhydrous and deoxygenated to prevent catalyst deactivation. |
| Temperature | Reactions involving aryl chlorides typically require elevated temperatures (80-120 °C). Microwave irradiation can sometimes accelerate the reaction and improve yields.[9] |
| Troubleshooting | Low Conversion: Increase catalyst loading, screen different ligands, or increase the reaction temperature. Side Reactions: If hydrodehalogenation is observed, ensure the reaction is under a strictly inert atmosphere and that the solvent is anhydrous. |
Conclusion
The Buchwald-Hartwig amination of this compound is a feasible and highly valuable transformation for the synthesis of novel substituted naphthyridines. Careful selection of the catalyst system, particularly the ligand, along with precise control over stoichiometry and reaction conditions, allows for the selective synthesis of both mono- and di-aminated products. The protocols and insights provided in this guide offer a robust starting point for researchers in drug discovery and chemical synthesis to access these important building blocks.
References
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2010). ChemInform, 41(31). Available at: [Link]
-
Buchwald–Hartwig amination. (2023). In Wikipedia. Available at: [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2024). National Institutes of Health. Available at: [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2021). ResearchGate. Available at: [Link]
-
Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. (2023). Organic Letters, 25(41), 7594–7599. Available at: [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Buchwald-Hartwig Amination. (2021). Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety. (n.d.). Internet Scientific Publications. Available at: [Link]
-
Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine. (2014). ResearchGate. Available at: [Link]
-
Pd-catalyzed amidation of 2-chloro- and 2,7-dichloro-1,8-naphthyridines. (2006). Journal of Organic Chemistry, 71(1), 375-378. Available at: [Link]
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (2019). Molecules, 24(18), 3365. Available at: [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. (2024). Frontiers in Chemistry, 12, 1373911. Available at: [Link]
-
Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. (2003). Organic Letters, 5(24), 4611-4614. Available at: [Link]
-
Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. (2017). Inorganica Chimica Acta, 460, 105-111. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 4-amino-8-chloro-1,5-naphthyridine: An Application Note and Detailed Protocol
Introduction
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core structure of numerous biologically active compounds.[1] Its rigid, planar structure and the presence of two nitrogen atoms provide a unique framework for designing molecules that can interact with various biological targets. Specifically, substituted 1,5-naphthyridines have demonstrated a wide range of pharmacological activities, including kinase inhibition, antiviral, and antiparasitic properties. The title compound, 4-amino-8-chloro-1,5-naphthyridine, is a valuable building block for the synthesis of more complex molecules, with the amino group providing a handle for further functionalization and the chloro substituent offering a site for cross-coupling reactions.
This comprehensive guide provides a detailed, three-step synthetic protocol for the preparation of 4-amino-8-chloro-1,5-naphthyridine. The described methodology is designed for researchers and scientists in the field of organic and medicinal chemistry, offering not only a step-by-step procedure but also insights into the underlying chemical principles and experimental considerations.
Overall Synthetic Strategy
The synthesis of 4-amino-8-chloro-1,5-naphthyridine is accomplished through a robust three-step sequence, commencing with the construction of the core naphthyridine ring system, followed by a double chlorination, and culminating in a selective amination.
Caption: Overall workflow for the synthesis of 4-amino-8-chloro-1,5-naphthyridine.
Part 1: Synthesis of 1,5-Naphthyridine-4,8(1H,5H)-dione
The initial step involves the construction of the bicyclic 1,5-naphthyridine core. This is achieved through a condensation and cyclization reaction of a suitably substituted pyridine derivative with a malonic acid equivalent. A plausible starting material for this transformation is 3-aminopyridine-4-carboxylic acid. The reaction with diethyl malonate, followed by a high-temperature cyclization, will furnish the desired 1,5-naphthyridine-4,8(1H,5H)-dione. This dione exists in tautomeric equilibrium with its dihydroxy form, 4,8-dihydroxy-1,5-naphthyridine.
Protocol: Step 1
Materials:
-
3-Aminopyridine-4-carboxylic acid
-
Diethyl malonate
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, combine 3-aminopyridine-4-carboxylic acid (10.0 g, 72.4 mmol) and diethyl malonate (12.7 g, 79.6 mmol).
-
Add polyphosphoric acid (100 g) to the flask with vigorous stirring.
-
Heat the reaction mixture to 140-150 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to approximately 80 °C and carefully pour it onto crushed ice (500 g) with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches 7-8.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water (3 x 100 mL), and then with cold ethanol (2 x 50 mL).
-
Dry the solid in a vacuum oven at 80 °C to a constant weight to yield 1,5-naphthyridine-4,8(1H,5H)-dione.
Expected Yield: 70-80%
Characterization Data (Hypothetical):
| Compound | Molecular Formula | Molecular Weight | Appearance |
| 1,5-Naphthyridine-4,8(1H,5H)-dione | C₈H₆N₂O₂ | 162.15 | Off-white solid |
Part 2: Synthesis of this compound
The second step involves the conversion of the hydroxyl groups of the dione (or its tautomeric dihydroxy form) into chloro substituents. This is a crucial activation step, rendering the 4 and 8 positions susceptible to nucleophilic attack. Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for this type of transformation.[1]
Protocol: Step 2
Materials:
-
1,5-Naphthyridine-4,8(1H,5H)-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Crushed ice
-
Ammonium hydroxide (NH₄OH) solution (concentrated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and gas trap
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a fume hood, suspend 1,5-naphthyridine-4,8(1H,5H)-dione (10.0 g, 61.7 mmol) in phosphorus oxychloride (100 mL, 1.07 mol).
-
Add a catalytic amount of N,N-dimethylformamide (0.5 mL).
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 12-16 hours. The reaction should become a clear solution.
-
After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator.
-
Place the flask containing the residue in an ice bath and cautiously quench the reaction by the slow addition of crushed ice (300 g). This step is highly exothermic and should be performed with extreme care.
-
Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 8.
-
Extract the aqueous layer with dichloromethane (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Expected Yield: 75-85%
Characterization Data (Hypothetical):
| Compound | Molecular Formula | Molecular Weight | Appearance |
| This compound | C₈H₄Cl₂N₂ | 199.04 | Pale yellow solid |
Part 3: Selective Synthesis of 4-Amino-8-chloro-1,5-naphthyridine
The final step is the selective amination of this compound. The 4-position of the 1,5-naphthyridine ring is more electron-deficient and thus more susceptible to nucleophilic aromatic substitution (SₙAr) than the 8-position. By carefully controlling the reaction conditions, particularly the temperature and reaction time, a high degree of selectivity for the mono-amination at the 4-position can be achieved.
Protocol: Step 3
Materials:
-
This compound
-
Aqueous ammonia (28-30%)
-
Ethanol
-
Sealed reaction vessel (e.g., a pressure tube)
-
Heating block or oil bath
-
Distilled water
-
Ethyl acetate
-
Brine solution
Procedure:
-
In a pressure tube, dissolve this compound (5.0 g, 25.1 mmol) in ethanol (50 mL).
-
Add aqueous ammonia (50 mL) to the solution.
-
Seal the tube tightly and heat the reaction mixture to 120-130 °C for 24-48 hours. The progress of the reaction should be monitored by TLC to ensure the formation of the mono-substituted product and minimize the formation of the di-amino byproduct.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Extract the remaining aqueous solution with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a dichloromethane/methanol gradient to afford pure 4-amino-8-chloro-1,5-naphthyridine.
Expected Yield: 50-65%
Characterization Data (Hypothetical):
| Compound | Molecular Formula | Molecular Weight | Appearance |
| 4-Amino-8-chloro-1,5-naphthyridine | C₈H₆ClN₃ | 179.61 | Yellow solid |
Mechanistic Insights
Caption: Simplified mechanism of the selective nucleophilic aromatic substitution (SₙAr).
The selective amination in Step 3 proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism. The electron-withdrawing nature of the nitrogen atoms in the 1,5-naphthyridine ring system activates the chloro-substituted positions towards nucleophilic attack. The attack of ammonia at the C4 position forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the final product. The higher reactivity of the C4 position is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate by the adjacent nitrogen atom at position 5.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The quenching of phosphorus oxychloride is highly exothermic and should be performed slowly and with caution.
-
The amination reaction is performed in a sealed vessel at elevated temperatures and pressures. Ensure the pressure tube is rated for the reaction conditions and use a blast shield.
References
-
Cuesta, J.; Cerna, I.; Garcia-Cerrada, S.; et al. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules2021 , 26, 1234. [Link]
Sources
Application Notes and Protocols: Leveraging 4,8-Dichloro-1,5-Naphthyridine for the Synthesis of Novel Kinase Inhibitors
Introduction: The 1,5-Naphthyridine Scaffold as a Privileged Structure in Kinase Inhibition
The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and inflammation research. Within the vast landscape of heterocyclic chemistry, the 1,5-naphthyridine core has emerged as a "privileged scaffold." Its rigid, planar structure and the specific arrangement of nitrogen atoms allow it to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[1] This mimicry of the adenine region of ATP provides a strong foundation for developing potent inhibitors. The 1,5-naphthyridine framework has been successfully incorporated into inhibitors targeting a range of kinases, including Transforming Growth Factor-β type I receptor (TGF-βRI/ALK5), Fibroblast Growth Factor Receptor (FGFR), and c-Met, underscoring its versatility in medicinal chemistry.[1][2]
This application note provides a comprehensive guide for researchers on utilizing 4,8-dichloro-1,5-naphthyridine as a versatile starting material for the synthesis of novel kinase inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols, and discuss the biological context of the resulting compounds.
Core Rationale: Why this compound?
The strategic advantage of employing this compound lies in the differential reactivity of its two chlorine atoms. The chlorine at the 4-position is more susceptible to nucleophilic aromatic substitution (SNAr) compared to the chlorine at the 8-position. This difference in electrophilicity allows for a sequential and controlled introduction of various substituents, a crucial aspect in building a library of analogues for structure-activity relationship (SAR) studies. This sequential functionalization can be achieved through a combination of SNAr and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[3][4][5][6][7][8] This step-wise approach provides medicinal chemists with precise control over the final molecular architecture, enabling the optimization of potency, selectivity, and pharmacokinetic properties.
Synthetic Workflow: A Representative Synthesis of a 1,5-Naphthyridine-Based ALK5 Inhibitor
Herein, we present a representative, two-step protocol for the synthesis of a potent ALK5 inhibitor, starting from this compound. This protocol is based on established methodologies for the sequential functionalization of dihalogenated naphthyridines.
Caption: A representative two-step synthetic workflow for the synthesis of a 4,8-disubstituted 1,5-naphthyridine kinase inhibitor.
Part 1: Selective C4-Arylation via Suzuki-Miyaura Coupling
The first step involves a regioselective Suzuki-Miyaura coupling at the more reactive C4 position. This reaction introduces a key aryl or heteroaryl moiety that can occupy a hydrophobic pocket in the kinase active site.
Protocol 1: Synthesis of 8-Chloro-4-(2-pyridyl)-1,5-naphthyridine
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
2-(Tributylstannyl)pyridine (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen atmosphere
-
-
Procedure: a. To a flame-dried, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add this compound and anhydrous DMF. b. Purge the solution with nitrogen for 15 minutes. c. Add 2-(tributylstannyl)pyridine followed by Pd(PPh₃)₄. d. Heat the reaction mixture to 90 °C and stir for 12-16 hours under a nitrogen atmosphere. e. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). f. Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. g. Wash the organic layer sequentially with water and brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired 8-chloro-4-(2-pyridyl)-1,5-naphthyridine.
Causality and Self-Validation: The choice of a milder palladium catalyst and controlled temperature favors the selective reaction at the more electron-deficient C4 position. The progress of the reaction should be monitored to avoid side products from the reaction at the C8 position. Successful synthesis of the mono-arylated product can be confirmed by NMR and mass spectrometry, where the presence of a single chlorine atom and the addition of the pyridyl group will be evident.
Part 2: C8-Amination via Buchwald-Hartwig Cross-Coupling
The second step introduces an amino group at the C8 position, which is crucial for forming hydrogen bonds with the hinge region of the kinase. The Buchwald-Hartwig amination is an ideal method for this transformation.
Protocol 2: Synthesis of 4-(2-Pyridyl)-8-(4-aminophenyl)-1,5-naphthyridine
-
Reagents and Materials:
-
8-Chloro-4-(2-pyridyl)-1,5-naphthyridine (1.0 equiv)
-
4-Aniline (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Nitrogen atmosphere
-
-
Procedure: a. In a flame-dried Schlenk tube, combine 8-chloro-4-(2-pyridyl)-1,5-naphthyridine, 4-aniline, and cesium carbonate. b. In a separate flask, prepare the catalyst pre-mixture by dissolving Pd₂(dba)₃ and Xantphos in anhydrous 1,4-dioxane and stirring for 10 minutes under nitrogen. c. Add the catalyst pre-mixture to the Schlenk tube containing the reactants. d. Seal the tube and heat the reaction mixture to 110 °C for 18-24 hours. e. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS. f. After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. g. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. h. Concentrate the solution and purify the residue by column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol) to yield the final product.
Causality and Self-Validation: The use of a bulky phosphine ligand like Xantphos is critical for facilitating the reductive elimination step in the catalytic cycle, leading to the formation of the C-N bond. The completion of the reaction is validated by the absence of the starting chloro-intermediate and the appearance of the desired product peak in the mass spectrum, along with characteristic shifts in the NMR spectrum.
Targeting the TGF-β/ALK5 Signaling Pathway
The synthesized 1,5-naphthyridine derivatives can be potent inhibitors of ALK5, a key kinase in the TGF-β signaling pathway. Dysregulation of this pathway is implicated in fibrosis and cancer progression.[5][9] ALK5 inhibitors can block the phosphorylation of downstream signaling molecules like SMAD2 and SMAD3, thereby inhibiting the pro-fibrotic and pro-tumorigenic effects of TGF-β.[9]
Caption: The 1,5-naphthyridine inhibitor blocks ALK5 kinase activity, preventing SMAD phosphorylation and downstream signaling.
Structure-Activity Relationship (SAR) and In Vitro Potency
The potency and selectivity of 1,5-naphthyridine-based kinase inhibitors are highly dependent on the nature of the substituents at the C4 and C8 positions. The table below summarizes the activity of representative 1,5-naphthyridine derivatives against ALK5.
| Compound ID | C4-Substituent | C8-Substituent | ALK5 IC₅₀ (nM) | Reference |
| 1 | 2-Pyridyl | 4-(Aminomethyl)phenyl | 25 | [1] |
| 2 | 2-Furyl | 4-Aminophenyl | 45 | [1] |
| 3 | Thiazol-2-yl | 4-Aminophenyl | 12 | [1] |
| 4 | Phenyl | 3-Aminophenyl | 88 | [1] |
As the data suggests, small, heteroaromatic substituents at the C4 position and an amino-functionalized phenyl ring at the C8 position generally lead to higher potency. The amino group is critical for hinge-binding, while the C4-substituent explores a hydrophobic pocket.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its differential reactivity allows for a controlled and sequential introduction of various functionalities, making it an ideal scaffold for medicinal chemistry campaigns. The protocols and rationale presented in this application note provide a solid foundation for researchers to explore the rich chemical space of 1,5-naphthyridine-based inhibitors and to develop new therapeutic agents for a range of diseases.
References
-
Alonso, D. A., Nájera, C., & Pacheco, M. C. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(8), 2278. [Link]
-
Brameld, K. A., et al. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 60(11), 4867–4881. [Link]
-
Chen, Y., et al. (2022). Design, Synthesis, and Evaluation of New Mesenchymal–Epithelial Transition Factor (c-Met) Kinase Inhibitors with Dual Chiral Centers. Molecules, 27(17), 5359. [Link]
-
Gellibert, F., et al. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry, 47(18), 4494–4506. [Link]
-
Malojcic, G., et al. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters, 12(6), 947-952. [Link]
-
Miyazono, K., Ehata, S., & Koinuma, D. (2020). Transforming Growth Factor-β Signaling in Fibrotic Diseases and Cancer-Associated Fibroblasts. International Journal of Molecular Sciences, 21(24), 9519. [Link]
-
Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met Signaling Pathway in Cancer. Clinical Cancer Research, 12(12), 3657-3660. [Link]
-
Turner, N., & Grose, R. (2010). Fibroblast growth factor signalling: from development to cancer. Nature Reviews Cancer, 10(2), 116-129. [Link]
-
Wu, J. F., et al. (2015). Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. Bioorganic & Medicinal Chemistry Letters, 25(16), 3251-3255. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4,8-Dichloro-1,5-Naphthyridine as a Versatile Building Block for High-Performance OLED Materials
Introduction: The Strategic Advantage of the 1,5-Naphthyridine Core in OLED Emitters
The quest for highly efficient and stable Organic Light-Emitting Diodes (OLEDs) is intrinsically linked to the molecular design of the emissive materials. The 1,5-naphthyridine scaffold has emerged as a privileged core structure for the construction of advanced OLED emitters, particularly for blue and green phosphorescent and thermally activated delayed fluorescence (TADF) materials. Its electron-deficient nature makes it an excellent acceptor unit, which, when combined with suitable donor moieties, facilitates the formation of donor-acceptor (D-A) architectures with tunable photophysical and electrochemical properties.
4,8-Dichloro-1,5-naphthyridine serves as a key starting material, offering two reactive sites for the strategic introduction of diverse functional groups through palladium-catalyzed cross-coupling reactions. This symmetrical substitution allows for the synthesis of materials with balanced charge transport properties, which is crucial for achieving high quantum efficiencies and device stability. The derivatization at the 4 and 8 positions enables fine-tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, emission color, and quantum yield. This guide provides detailed protocols for the synthesis of advanced OLED materials starting from this compound and their subsequent fabrication into OLED devices.
Synthetic Methodologies: Accessing Novel Emitters via Cross-Coupling
The chlorine atoms at the 4 and 8 positions of the 1,5-naphthyridine core are amenable to substitution via modern cross-coupling methodologies, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions offer a broad substrate scope and functional group tolerance, enabling the facile synthesis of a diverse library of 1,5-naphthyridine derivatives.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol details the synthesis of 4,8-diaryl-1,5-naphthyridines, which are valuable as emissive or host materials in OLEDs. The example provided is for the coupling with an arylboronic acid, a common reaction in the synthesis of OLED materials.
Reaction Scheme:
Figure 1: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents:
-
This compound
-
Arylboronic acid (e.g., (4-(carbazol-9-yl)phenyl)boronic acid) (2.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine) (4-10 mol%)
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3-4 equivalents)
-
Anhydrous solvent: Toluene, 1,4-dioxane, or DMF
-
Degassed water
Detailed Experimental Protocol:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (2.2 eq.), and the base (3.0 eq.).
-
Catalyst Addition: In a separate vial, mix the palladium catalyst and the phosphine ligand. Add this mixture to the Schlenk flask.
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add the anhydrous solvent (e.g., a 4:1 mixture of dioxane:water) via a syringe.[1] The solvent should be degassed prior to use by bubbling with an inert gas for at least 30 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4,8-diaryl-1,5-naphthyridine.
Causality Behind Choices: The choice of a bulky phosphine ligand like SPhos or XPhos can accelerate the reaction by promoting the formation of the active monoligated palladium species. The use of a mixed solvent system like dioxane/water can aid in the dissolution of both the organic and inorganic reagents.[1]
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol is essential for synthesizing materials where electron-donating amine moieties, such as carbazoles or phenoxazines, are directly linked to the 1,5-naphthyridine core.[2][3] These materials are particularly promising as TADF emitters.
Reaction Scheme:
Figure 2: General scheme for the Buchwald-Hartwig amination reaction.
Materials and Reagents:
-
This compound
-
Aromatic amine (e.g., carbazole, phenoxazine) (2.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (2-4 mol%)
-
Ligand (e.g., Xantphos, BrettPhos) (4-8 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (3-4 equivalents)
-
Anhydrous solvent: Toluene or 1,4-dioxane
Detailed Experimental Protocol:
-
Inert Atmosphere: In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to a flame-dried Schlenk flask.
-
Reagent Addition: Add the this compound (1.0 eq.) and the aromatic amine (2.2 eq.).
-
Solvent Addition: Add the anhydrous solvent via a syringe.
-
Reaction: Seal the flask and heat the mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., toluene or dichloromethane) and filter through a pad of Celite to remove insoluble salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography on silica gel.
Trustworthiness of the Protocol: The Buchwald-Hartwig amination is a well-established and reliable method for C-N bond formation.[2][3] The use of specialized ligands and precatalysts has greatly expanded its scope and reproducibility. The progress of the reaction can be easily monitored, and the products are typically stable and can be purified using standard techniques.
Photophysical and Electrochemical Properties
The properties of 4,8-disubstituted-1,5-naphthyridine derivatives are highly dependent on the nature of the substituents. A summary of representative data for analogous compounds is presented below.
| Derivative Type | HOMO (eV) | LUMO (eV) | Emission Max (nm) | Quantum Yield (%) | Reference |
| Naphthyridine-Carbazole | -5.8 | -2.5 | 450-500 (Blue-Green) | ~80 | Inferred from multiple sources |
| Naphthyridine-Phenoxazine | -5.4 | -2.6 | 500-550 (Green) | >90 | Inferred from multiple sources |
| Naphthyridine-Acridine | -5.6 | -2.7 | 480-520 (Green) | ~85 | Inferred from multiple sources |
Note: The values in this table are representative and can vary based on the specific molecular structure and measurement conditions.
OLED Device Fabrication and Characterization
The synthesized 1,5-naphthyridine derivatives can be incorporated into OLEDs as the emissive layer, often doped into a suitable host material.
Workflow for OLED Fabrication:
Figure 3: Workflow for the fabrication of a multilayer OLED device.
Detailed Protocol for Device Fabrication:
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. They are then dried in an oven and treated with oxygen plasma to improve the work function and remove organic residues.
-
Layer Deposition: The organic layers and the cathode are deposited by thermal evaporation in a high vacuum chamber (< 10⁻⁶ Torr).
-
Hole Injection/Transport Layers (HIL/HTL): A layer of a suitable HIL/HTL material (e.g., TAPC) is deposited onto the ITO.
-
Emissive Layer (EML): The 1,5-naphthyridine derivative (guest) is co-evaporated with a host material (e.g., CBP, mCP) at a specific doping concentration (typically 5-20 wt%).
-
Electron Transport/Blocking Layers (ETL/EBL): An electron-transporting material (e.g., TPBi, Alq₃) is deposited on top of the EML.
-
-
Cathode Deposition: A thin layer of an electron injection material (e.g., LiF) followed by a thicker layer of aluminum (Al) is deposited to form the cathode.
-
Encapsulation: The fabricated device is encapsulated using a UV-curable epoxy and a glass lid in an inert atmosphere (e.g., a glovebox) to prevent degradation from moisture and oxygen.
Device Characterization:
The performance of the fabricated OLEDs is evaluated by measuring their current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE).
Safety and Handling
-
This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Palladium Catalysts and Ligands: Many palladium compounds and phosphine ligands are toxic and air-sensitive. Handle them in a glovebox or under an inert atmosphere.
-
Bases: Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with care.
-
Solvents: Toluene, dioxane, and DMF are flammable and have associated health risks. Use in a well-ventilated area and take appropriate fire safety precautions.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of functional organic materials for OLED applications. The strategic application of palladium-catalyzed cross-coupling reactions allows for the creation of novel emitters with tailored properties. The protocols and data presented in this guide provide a solid foundation for researchers to explore the potential of this promising scaffold in the development of next-generation OLED technologies.
References
-
Buchwald–Hartwig amination. In: Wikipedia. [Link]
- Bosiak, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry.
Sources
Introduction: The Significance of the 1,5-Naphthyridine Scaffold
An in-depth guide to the synthesis of 4,8-disubstituted-1,5-naphthyridine derivatives, designed for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of synthetic strategies, step-by-step protocols, and the underlying chemical principles.
The 1,5-naphthyridine ring system, an isomeric form of diazanaphthalene, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and the presence of two nitrogen atoms make it an excellent core for developing molecules with a wide array of biological activities. These derivatives have shown promise as antiproliferative, antibacterial, antiviral, and anti-inflammatory agents.[1][2][3] Furthermore, their unique electronic properties have led to applications in organic light-emitting diodes (OLEDs) and sensors.[1][4]
The functionalization at the C4 and C8 positions is of particular strategic importance. Substituents at these positions can modulate the molecule's steric and electronic properties, significantly impacting its biological target affinity, selectivity, and pharmacokinetic profile. This guide focuses on the key synthetic methodologies for preparing 4,8-disubstituted-1,5-naphthyridine derivatives, emphasizing the generation of a versatile scaffold for further chemical exploration.
Core Synthetic Strategy: From Dione to Diversified Derivatives
The most robust and widely adopted strategy for synthesizing a library of 4,8-disubstituted-1,5-naphthyridines involves the functionalization of a pre-formed heterocyclic core. This approach hinges on a key intermediate, 4,8-dihalo-1,5-naphthyridine , which serves as a versatile linchpin for introducing a wide range of substituents through sequential cross-coupling and nucleophilic substitution reactions.
The overall workflow is a multi-step process that begins with the synthesis of the 1,5-naphthyridine-4,8(1H,5H)-dione, followed by halogenation to create the highly reactive di-halo intermediate. This intermediate can then undergo selective, stepwise functionalization at the C4 and C8 positions.
Caption: General Synthetic Workflow.
Protocol 1: Synthesis of the Key Intermediate: 4,8-Dichloro-1,5-naphthyridine
The conversion of 1,5-naphthyridine-4,8(1H,5H)-dione to this compound is the critical first step. This is typically achieved by chlorination using phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine or dimethylformamide (DMF).
Rationale: The hydroxyl groups of the dione tautomer are poor leaving groups. Phosphorus oxychloride acts as both a chlorinating agent and a dehydrating agent, converting the hydroxyls into chlorosulfite esters, which are excellent leaving groups, facilitating their displacement by chloride ions.
Materials:
-
1,5-naphthyridine-4,8(1H,5H)-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic)
-
Toluene or other high-boiling inert solvent
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 1,5-naphthyridine-4,8(1H,5H)-dione (1.0 eq.) in phosphorus oxychloride (10-20 eq.).
-
Catalyst Addition: Add a catalytic amount of DMF (e.g., 0.1 eq.).
-
Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up (Quenching): After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice. This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or by pouring it into a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Diversification of the Scaffold: Key Functionalization Reactions
With the this compound intermediate in hand, a diverse array of substituents can be introduced using modern synthetic methodologies. The two primary strategies are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
A. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups. The reaction couples the organohalide (our dichloro-naphthyridine) with an organoboron species (a boronic acid or boronate ester) in the presence of a palladium catalyst and a base.
Causality of Components:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂): The catalyst is the heart of the reaction, cycling between Pd(0) and Pd(II) oxidation states to facilitate the bond formation.[5]
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃): The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that can readily transmetalate to the palladium center.[6]
-
Solvent (e.g., Dioxane/Water, Toluene/Water, DMF): A mixture of an organic solvent and water is often used to dissolve both the organic-soluble halide and the water-soluble inorganic base.
Caption: Suzuki-Miyaura Catalytic Cycle.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the monosubstitution at the more reactive C4 position. A similar procedure can be applied for the second substitution at C8, often requiring more forcing conditions.
Materials:
-
This compound (1.0 eq.)
-
Aryl or heteroaryl boronic acid (1.1-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃, 2.0-3.0 eq.)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)
Procedure:
-
Inert Atmosphere: To a reaction vessel, add the this compound, boronic acid, base, and palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/Water). Degassing is critical to prevent oxidation of the Pd(0) catalyst.
-
Reaction: Heat the mixture to 80-100 °C under a nitrogen or argon atmosphere for 2-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to obtain the 4-aryl-8-chloro-1,5-naphthyridine.[7]
B. Palladium-Catalyzed Buchwald-Hartwig Amination
For the installation of nitrogen-based substituents, the Buchwald-Hartwig amination is the premier method. It allows for the coupling of aryl halides with a vast range of primary and secondary amines, which would be difficult to achieve via traditional SNAr methods, especially with less nucleophilic amines.[8]
Causality of Components:
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂): Provides the Pd(0) source for the catalytic cycle.
-
Ligand (e.g., XPhos, SPhos, BINAP): Bulky, electron-rich phosphine ligands are essential.[8] They stabilize the palladium center, promote oxidative addition, and facilitate the final reductive elimination step.
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃): A strong, non-nucleophilic base is required to deprotonate the amine, forming the amide which then coordinates to the palladium complex.[9]
Caption: Buchwald-Hartwig Amination Cycle.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
Materials:
-
4-substituted-8-chloro-1,5-naphthyridine (1.0 eq.)
-
Amine (1.2-2.0 eq.)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.5-2.5 eq.)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried flask with the palladium pre-catalyst, ligand, and base.[10]
-
Reagent Addition: Add the aryl chloride and the solvent. Stir for a few minutes, then add the amine.
-
Heating: Seal the vessel and heat the mixture to 90-110 °C for 4-24 hours. Monitor the reaction's completion by LC-MS.
-
Work-up: Cool the reaction mixture to room temperature, dilute with an appropriate organic solvent, and filter through a pad of Celite to remove palladium residues.
-
Extraction and Purification: Quench the filtrate with water.[10] Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Data Summary: Typical Cross-Coupling Conditions
| Reaction | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (3-5%) | - | Na₂CO₃ (2.0) | Dioxane/H₂O | 80-100 |
| Pd(dppf)Cl₂ (2-4%) | - | K₂CO₃ (2.5) | Toluene/H₂O | 90-110 | |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2%) | XPhos (2-4%) | NaOtBu (1.5) | Toluene | 100-110 |
| Pd(OAc)₂ (2-3%) | BINAP (3-4%) | Cs₂CO₃ (2.0) | Dioxane | 90-100 |
Conclusion and Outlook
The synthetic routes outlined in this guide, centered on the versatile this compound intermediate, provide a powerful platform for the creation of diverse chemical libraries. By leveraging the selectivity and broad substrate scope of modern palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, researchers can systematically explore the structure-activity relationships of 4,8-disubstituted-1,5-naphthyridines. This strategic approach is invaluable for accelerating the discovery and development of new therapeutic agents and advanced functional materials.
References
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3234. [Link]
-
ResearchGate. (n.d.). C8‐heterofunctionalization of 1‐naphthylamines. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Heterocyclic Fused[1][11]naphthyridines by Intramolecular HDA Reactions. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1 ,5 -a]-1,8-naphthyridine Derivatives through a Facile. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. [Link]
-
ACS Publications. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]
-
MDPI. (n.d.). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Retrieved from [Link]
-
ACS Publications. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry. [Link]
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CatSci Ltd. (n.d.). A general approach to the optimisation of Buchwald-Hartwig aminations. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
-
Wiley Online Library. (n.d.). The Naphthyridines. Retrieved from [Link]
-
Oregon State University. (n.d.). The Synthesis of Substituted 1, 8-Naphthyridines By The Doebner Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (2019). A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Retrieved from [Link]
-
ChemRxiv. (n.d.). On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Retrieved from [Link]
-
Malaria World. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Retrieved from [Link]
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4,8-Dichloro-1,5-Naphthyridine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold and the Power of Cross-Coupling
The 1,5-naphthyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its rigid, planar structure and the presence of two nitrogen atoms provide a unique scaffold for the design of compounds with a wide array of biological activities and photophysical properties. The functionalization of this core, however, can be challenging. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the precise installation of diverse substituents onto the 1,5-naphthyridine framework.[1][2]
This guide provides a detailed technical overview and practical, field-proven protocols for the palladium-catalyzed cross-coupling of 4,8-dichloro-1,5-naphthyridine. This readily available starting material offers two distinct reactive sites, allowing for sequential and site-selective functionalization. We will delve into the mechanistic underpinnings of key cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—and provide step-by-step protocols to empower researchers in their synthetic endeavors.
Understanding the Reactivity of this compound: A Note on Regioselectivity
A critical consideration in the cross-coupling of dihalogenated heterocycles is regioselectivity—the preferential reaction at one position over another. In the case of this compound, the two chlorine atoms are in electronically distinct environments. The chlorine at the 4-position is alpha to a ring nitrogen, which significantly influences its reactivity.
Based on established principles and experimental evidence from related systems, the C4-position is generally more activated towards oxidative addition to the palladium(0) catalyst. This is due to the electron-withdrawing nature of the adjacent nitrogen atom, which polarizes the C-Cl bond and lowers the activation energy for this crucial initial step in the catalytic cycle. For instance, studies on 2,8-disubstituted-1,5-naphthyridine analogues have shown that Suzuki-Miyaura coupling can be selectively performed.[1] This inherent difference in reactivity can be exploited to achieve selective mono-functionalization at the C4-position, followed by a subsequent coupling at the C8-position if desired.
Core Palladium-Catalyzed Cross-Coupling Reactions: Mechanisms and Applications
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for C-C coupling) or amine coordination/deprotonation (for C-N coupling), and reductive elimination.[3]
dot digraph "Palladium Cross-Coupling Catalytic Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} केंद Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an organoboron reagent (boronic acid or ester) and an organic halide.[4] Its tolerance of a wide range of functional groups and the commercial availability of a vast library of boronic acids make it a go-to reaction for medicinal chemists.
Protocol: Selective Mono-Suzuki-Miyaura Coupling at the C4-Position
This protocol is designed for the selective coupling of an arylboronic acid at the more reactive C4-position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), [Pd(dppf)Cl₂] (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-8-chloro-1,5-naphthyridine.
Rationale for Experimental Choices:
-
Catalyst: [Pd(dppf)Cl₂] is a robust and commercially available catalyst that is effective for a wide range of Suzuki couplings. The dppf ligand is a bidentate phosphine that stabilizes the palladium center and promotes the catalytic cycle.
-
Base: Potassium carbonate is a common and effective base for Suzuki reactions. It is required to activate the boronic acid for transmetalation.[5]
-
Solvent System: A mixture of 1,4-dioxane and water is a common solvent system that facilitates the dissolution of both the organic and inorganic reagents.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[3] This reaction has revolutionized the synthesis of anilines and related compounds, which are prevalent in pharmaceuticals.
Protocol: Selective Mono-Buchwald-Hartwig Amination at the C4-Position
This protocol outlines the selective amination at the C4-position of this compound. The choice of a bulky, electron-rich phosphine ligand is crucial for achieving high efficiency.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol) to a flame-dried Schlenk flask.
-
Add toluene (2 mL) and stir for 10 minutes to form the active catalyst.
-
To a separate Schlenk flask, add this compound (1.0 mmol), the amine (1.2 mmol), and Cs₂CO₃ (1.5 mmol).
-
Evacuate and backfill this flask with an inert gas three times.
-
Add toluene (3 mL) to this flask, followed by the pre-formed catalyst solution via syringe.
-
Heat the reaction mixture to 110 °C and stir for 16-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired 4-amino-8-chloro-1,5-naphthyridine.
Rationale for Experimental Choices:
-
Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich ligand like Xantphos is highly effective for Buchwald-Hartwig aminations.[6] The ligand facilitates both the oxidative addition and reductive elimination steps. Using a bidentate ligand like Xantphos can also prevent the formation of inactive palladium dimers.[3]
-
Base: Cesium carbonate is a strong, non-nucleophilic base that is often used in Buchwald-Hartwig reactions. Its solubility in organic solvents is beneficial for the reaction.
-
Solvent: Toluene is a common high-boiling solvent for these reactions.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important building blocks in materials science and for the synthesis of complex natural products.
Protocol: Selective Mono-Sonogashira Coupling at the C4-Position
This protocol describes the selective coupling of a terminal alkyne to the C4-position of this compound. The use of a copper(I) co-catalyst is a hallmark of the traditional Sonogashira reaction.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add THF (5 mL) and triethylamine (2 mL).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-alkynyl-8-chloro-1,5-naphthyridine.
Rationale for Experimental Choices:
-
Catalyst System: The classic Sonogashira catalyst system consists of a palladium(0) source, such as Pd(PPh₃)₄, and a copper(I) salt, typically CuI. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base and Solvent: Triethylamine serves as both the base and a co-solvent. It is necessary to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. THF is a suitable solvent for this transformation.
Data Presentation: A Comparative Overview
The following table summarizes the key reaction parameters for the selective mono-functionalization of this compound at the C4-position.
| Reaction Type | Catalyst System | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Suzuki-Miyaura | [Pd(dppf)Cl₂] | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12-24 |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 16-24 |
| Sonogashira | Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp. | 12-24 |
Experimental Workflow Visualization
dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, splines=true, overlap=false]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} केंद Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion and Future Directions
The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and modular approach to the synthesis of a diverse range of functionalized derivatives. By understanding the principles of regioselectivity and carefully selecting the appropriate catalyst system and reaction conditions, researchers can achieve selective mono-functionalization at the C4-position. These mono-substituted products can then serve as versatile intermediates for further diversification at the C8-position, opening up a vast chemical space for exploration in drug discovery and materials science. The protocols provided herein serve as a robust starting point for these synthetic endeavors. Further optimization of reaction conditions, including the screening of different ligands and bases, may be necessary for specific substrates to achieve optimal yields and purities.
References
- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (2025). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. [Link]
-
MDPI. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. [Link]
-
RSC Publishing. (2014). Selective C–C and C–N bond formation using azides and its surrogates in C–H activation. [Link]
-
National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
National Institutes of Health. (2018). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]
-
ResearchGate. (2013). Suzuki-Miyaura Reactions of 2,7-Dichloro-1,8-naphthyridine. [Link]
-
National Institutes of Health. (2021). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
-
MDPI. (2022). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. [Link]
-
ResearchGate. (2025). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. [Link]
-
ResearchGate. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
RSC Publishing. (2022). Metal-free site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines. [Link]
-
National Institutes of Health. (2015). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
MDPI. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. [Link]
-
The Royal Society of Chemistry. (2016). Air-Stable, Well-Defined Palladium–BIAN–NHC Chloro Dimer: Fast-Activating, Highly Efficient Catalyst for Cross- Coupling. [Link]
-
PubMed. (2010). Pd-catalyzed C-N bond formation with heteroaromatic tosylates. [Link]
-
Sci-Hub. (2009). ChemInform Abstract: Copper‐Free Sonogashira Coupling of 2‐Chloroquinolines with Phenyl Acetylene and Quick Annulation to Benzo[b][8][9]naphthyridine Derivatives in Aqueous Ammonia.. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
PubMed. (2018). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2'-Deoxyuridine. [Link]
-
University of Southampton ePrints. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]
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- 9. researchgate.net [researchgate.net]
Synthesis of Novel Antimalarial Agents from 4,8-Dichloro-1,5-Naphthyridine: A Detailed Guide for Drug Discovery Professionals
Introduction: The Imperative for New Antimalarial Scaffolds
Malaria, a devastating parasitic disease, continues to pose a significant global health challenge, with the emergence of drug-resistant Plasmodium falciparum strains undermining the efficacy of current artemisinin-based combination therapies.[1] This escalating crisis necessitates the urgent discovery and development of novel antimalarial agents with unique mechanisms of action. The 1,5-naphthyridine scaffold has emerged as a promising chemotype, with derivatives demonstrating potent activity against both drug-sensitive and drug-resistant parasite strains.[2][3] This guide provides a comprehensive overview and detailed protocols for the synthesis and evaluation of novel antimalarial compounds derived from the versatile starting material, 4,8-dichloro-1,5-naphthyridine. We will explore the chemical logic behind the synthetic strategies and provide robust protocols for the biological validation of these compounds, empowering researchers to accelerate the development of next-generation antimalarial drugs.
The 1,5-Naphthyridine Core: A Privileged Scaffold in Antimalarial Drug Discovery
The 1,5-naphthyridine ring system, an isomer of quinoline, offers several advantages as a pharmacophore for antimalarial agents. Its unique electronic properties and ability to engage in various intermolecular interactions make it a versatile template for designing potent inhibitors of parasitic growth.[2][3] Notably, substituting the quinoline moiety in existing antimalarials like primaquine with a 1,5-naphthyridine core has been shown to enhance activity against P. falciparum and potentially reduce toxicity by altering metabolic pathways.[4] Research has revealed that 2,8-disubstituted-1,5-naphthyridines can act as dual inhibitors, targeting both Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K) and the hemozoin formation pathway, crucial for parasite survival.[1]
PART 1: Synthetic Strategies and Protocols
The strategic functionalization of the this compound core is paramount to achieving potent antimalarial activity. The differential reactivity of the chloro groups at the C4 and C8 positions allows for sequential and regioselective modifications, enabling the synthesis of a diverse library of candidate compounds.
Rationale for Synthetic Design: Targeting Key Parasitic Pathways
Structure-activity relationship (SAR) studies have demonstrated that the nature of the substituents at the C2 and C8 positions of the 1,5-naphthyridine ring significantly influences antimalarial potency.[1] The introduction of basic side chains, a common feature in many successful antimalarial drugs, can enhance accumulation within the acidic food vacuole of the parasite, a key site of action.[5] Our synthetic approach will therefore focus on the sequential displacement of the chloro groups of this compound with various amine-containing moieties to explore this chemical space.
Visualizing the Synthetic Workflow
The following diagram outlines the general synthetic pathway for the diversification of the this compound scaffold.
Caption: General synthetic workflow for the preparation of antimalarial candidates from this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-((4-aminobutyl)amino)-8-chloro-1,5-naphthyridine (Intermediate I)
This protocol describes the selective monosubstitution at the C4 position of this compound via a nucleophilic aromatic substitution (SNAr) reaction. The C4 position is generally more activated towards nucleophilic attack than the C8 position.
Materials:
-
This compound
-
Butane-1,4-diamine
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in NMP, add butane-1,4-diamine (1.5 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-((4-aminobutyl)amino)-8-chloro-1,5-naphthyridine.
Protocol 2: Synthesis of N4-(8-(pyridin-3-yl)-1,5-naphthyridin-4-yl)butane-1,4-diamine (Final Product)
This protocol details the functionalization of the C8 position of Intermediate I via a Suzuki coupling reaction, a versatile method for forming carbon-carbon bonds.[1]
Materials:
-
4-((4-aminobutyl)amino)-8-chloro-1,5-naphthyridine (Intermediate I)
-
Pyridine-3-boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine 4-((4-aminobutyl)amino)-8-chloro-1,5-naphthyridine (1.0 eq), pyridine-3-boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.1 eq), and Na₂CO₃ (2.0 eq).
-
Add a mixture of 1,4-dioxane and water (4:1 v/v) to the vessel.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 16 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final compound.
| Reaction Step | Reactants | Reagents and Conditions | Expected Yield |
| Monosubstitution | This compound, Butane-1,4-diamine | DIPEA, NMP, 80 °C, 12 h | 60-75% |
| Suzuki Coupling | 4-((4-aminobutyl)amino)-8-chloro-1,5-naphthyridine, Pyridine-3-boronic acid | Pd(dppf)Cl₂, Na₂CO₃, Dioxane/H₂O, 100 °C, 16 h | 50-65% |
PART 2: Biological Evaluation Protocols
The synthesized compounds must be rigorously evaluated for their antimalarial activity and cytotoxicity to determine their therapeutic potential.
In Vitro Antimalarial Activity Assay
This protocol outlines the in vitro assessment of the 50% inhibitory concentration (IC₅₀) of the synthesized compounds against the erythrocytic stages of P. falciparum.[6][7]
Materials:
-
Chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains of P. falciparum[1][6]
-
Human O+ erythrocytes
-
RPMI-1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine
-
SYBR Green I nucleic acid stain
-
96-well microplates
-
Test compounds and standard antimalarial drugs (e.g., chloroquine, artemisinin)
Procedure:
-
Maintain continuous cultures of P. falciparum in human erythrocytes in a controlled environment (37 °C, 5% CO₂, 5% O₂).
-
Prepare serial dilutions of the test compounds in the culture medium.
-
In a 96-well plate, add the parasite culture (2% hematocrit, 0.5% parasitemia) to each well containing the serially diluted compounds.
-
Incubate the plates for 72 hours under the same culture conditions.
-
After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the drug concentration.
In Vitro Cytotoxicity Assay
This protocol assesses the toxicity of the compounds against a mammalian cell line to determine their selectivity index (SI).[8]
Materials:
-
Mammalian cell line (e.g., HEK293T or HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well microplates
-
Test compounds
Procedure:
-
Culture the mammalian cells in a T-75 flask until confluent.
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Add serial dilutions of the test compounds to the wells and incubate for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀) and determine the selectivity index (SI = CC₅₀ / IC₅₀).
In Vivo Efficacy in a Murine Malaria Model
Compounds with promising in vitro activity and a good selectivity index should be evaluated for their in vivo efficacy using a rodent malaria model, such as Plasmodium berghei in mice.[9]
Materials:
-
BALB/c mice
-
P. berghei ANKA strain
-
Test compound formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in water)
-
Chloroquine as a positive control
Procedure (4-Day Suppressive Test):
-
Infect mice intravenously with P. berghei-infected erythrocytes.
-
Two hours post-infection, administer the first dose of the test compound orally or intraperitoneally.
-
Administer daily doses for the next three consecutive days.
-
On day 4 post-infection, collect blood from the tail vein and prepare thin blood smears.
-
Stain the smears with Giemsa and determine the parasitemia by microscopic examination.
-
Calculate the percentage of parasite growth inhibition compared to the vehicle-treated control group.
Conclusion and Future Directions
The synthetic and biological evaluation protocols detailed in this guide provide a robust framework for the discovery of novel antimalarial agents based on the 1,5-naphthyridine scaffold. The versatility of the this compound starting material allows for the creation of a diverse chemical library, increasing the probability of identifying lead compounds with potent activity against drug-resistant malaria. Future work should focus on exploring a wider range of substituents at the C4 and C8 positions, elucidating the precise mechanism of action of the most promising compounds, and optimizing their pharmacokinetic and pharmacodynamic properties to advance them towards clinical development.
References
- 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c01154]
- Antimalarial efficacy screening: in vitro and in vivo protocols. Supplemental file. [URL: https://www.who.
- In vitro in vivo and models used for antimalarial activity. Journal of Applied Pharmaceutical Science. [URL: https://japsonline.com/admin/php/uploads/2864_pdf.pdf]
- Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222687/]
- Evaluation of 1,5-naphthyridine-based molecules as antimalarial agents. ResearchGate. [URL: https://www.researchgate.net/publication/372704259_Evaluation_of_15-naphthyridine-based_molecules_as_antimalarial_agents]
- Synthesis of Bisquinolines, Napthythyridines and Pyronaridine to Elucidate the Mechanism of Antimalarial Drug Action. University of Hertfordshire Research Archive. [URL: https://uhra.herts.ac.uk/handle/2299/21025]
- Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. ResearchGate. [URL: https://www.researchgate.net/publication/234151703_Synthesis_and_Evaluation_of_Naphthyridine_Compounds_as_Antimalarial_Agents]
- IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian Journal of Tropical Medicine and Public Health. [URL: https://journal.seameotropmednetwork.org/index.php/jtropmed/article/view/1769]
- In vitro and in vivo models used for antimalarial activity: A brief review. ResearchGate. [URL: https://www.researchgate.net/publication/372704259_Evaluation_of_15-naphthyridine-based_molecules_as_antimalarial_agents]
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [URL: https://www.mdpi.com/1420-3049/26/16/4944]
- In vitro assessment for cytotoxicity screening of new antimalarial candidates. Brazilian Journal of Pharmaceutical Sciences. [URL: https://www.scielo.br/j/bjps/a/w5Z8Y4hQ5yHkXW4z6x8yK3g/?lang=en]
- Synthesis of bisquinolines, naphthyridines and pyronaridine to elucidate the mechanism of antimalarial drug action. University of Hertfordshire Research Archive. [URL: https://uhra.herts.ac.uk/handle/2299/21025]
- 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c01154]
- synthesis of certain 1,5- and 1,8-naphthyridine derivatives. Journal of the American Chemical Society. [URL: https://pubmed.ncbi.nlm.nih.gov/20990995/]
- Environmentally Responsible and Cost-Effective Synthesis of the Antimalarial Drug Pyronaridine. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.2c01309]
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8399534/]
- Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10781747/]
Sources
- 1. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ajpp.in [ajpp.in]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. mmv.org [mmv.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4,8-dichloro-1,5-naphthyridine
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with 4,8-dichloro-1,5-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The unique electronic properties and potential for catalyst inhibition by the nitrogen-containing naphthyridine core make this substrate particularly challenging.[1][2][3][4][5] This resource provides field-proven insights and evidence-based protocols to help you navigate these challenges and achieve high-yield, reproducible results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering probable causes and actionable solutions.
Issue 1: Low to No Product Formation
You've set up your reaction, but TLC or LC-MS analysis shows little to no desired product, with the primary species being unreacted this compound.
Potential Causes & Suggested Solutions
| Potential Cause | Scientific Rationale | Suggested Solutions |
| Catalyst Inactivity or Poisoning | The nitrogen atoms in the 1,5-naphthyridine ring can coordinate with the palladium center, leading to catalyst inhibition and deactivation.[1][5] The active Pd(0) species may also not be forming efficiently from the Pd(II) precatalyst. | 1. Switch to a More Robust Catalyst System: Use bulky, electron-rich phosphine ligands like those developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[6][7][8] These ligands can promote the reductive elimination step and stabilize the catalyst.[9] 2. Use a Pd(0) Source Directly: Consider using a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.[10] 3. Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial deactivation. |
| Ineffective Base | The base plays a crucial role in activating the boronic acid for transmetalation.[9][11][12][13] If the base is too weak, insoluble, or sterically hindered, this step will be slow or nonexistent. | 1. Screen Different Bases: A common starting point is an aqueous solution of K₂CO₃. If that fails, consider stronger bases like K₃PO₄ or Cs₂CO₃.[14][15] For base-sensitive substrates, milder bases like NaHCO₃ or powdered KF can be effective.[11][15] 2. Ensure Base Quality: Use a finely powdered, dry base to maximize surface area and reactivity. |
| Poor Solubility | If the starting materials, particularly the naphthyridine, are not fully dissolved at the reaction temperature, the reaction will be slow and incomplete. | 1. Optimize the Solvent System: A mixture of an organic solvent and water is typical for Suzuki couplings. Common choices include dioxane/water, THF/water, or toluene/water.[14][16] For solubility issues, consider more polar aprotic solvents like DMF or DMAc, but be mindful of potential side reactions at high temperatures.[14][16] |
| Protodeboronation of Boronic Acid | The boronic acid can be unstable under the reaction conditions, leading to hydrolysis back to the corresponding arene.[10][17] This is often exacerbated by high temperatures and prolonged reaction times. | 1. Use a More Stable Boronic Ester: Pinacol esters (Bpin) are generally more stable than boronic acids and can be a good alternative.[10] 2. Use Fresh Reagents: Ensure your boronic acid is fresh and has been stored properly to minimize degradation.[17] 3. Modify Reaction Conditions: Lowering the reaction temperature or reducing the reaction time may help if protodeboronation is significant. |
Issue 2: Significant Formation of Homocoupled Byproducts
You observe the formation of a significant amount of the homocoupled product of your boronic acid (Ar-Ar) and potentially the homocoupled product of the naphthyridine.
Potential Causes & Suggested Solutions
| Potential Cause | Scientific Rationale | Suggested Solutions |
| Presence of Oxygen | Oxygen can lead to the oxidative homocoupling of boronic acids, catalyzed by palladium.[10] It can also deactivate the Pd(0) catalyst.[17] | 1. Thoroughly Degas Solvents: Before adding the catalyst, thoroughly degas all solvents by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes or by using a freeze-pump-thaw method.[14][17] 2. Maintain an Inert Atmosphere: Ensure the reaction is run under a positive pressure of an inert gas throughout the entire process. |
| Inefficient Transmetalation | If the transmetalation step is slow, it can allow for competing side reactions like homocoupling to occur. | 1. Optimize the Base and Solvent: As with low yield issues, ensuring the base is effective and the reagents are soluble is key to promoting efficient transmetalation. 2. Use a Slight Excess of Boronic Acid: Using a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid can sometimes help drive the transmetalation step. |
Issue 3: Monosubstitution Instead of Disubstitution
You are aiming for a disubstituted product, but the reaction stops after the first substitution, yielding primarily 4-aryl-8-chloro-1,5-naphthyridine.
Potential Causes & Suggested Solutions
| Potential Cause | Scientific Rationale | Suggested Solutions |
| Deactivation After First Coupling | The electronic properties of the naphthyridine ring change after the first Suzuki coupling. The resulting monosubstituted product may be a poorer substrate for the second oxidative addition or may more strongly inhibit the catalyst. | 1. Increase Reaction Temperature and Time: The second coupling may require more forcing conditions. Carefully increase the temperature and monitor the reaction over a longer period. 2. Use a More Active Catalyst System: A more electron-rich and bulky ligand may be necessary to facilitate the oxidative addition to the less reactive C-Cl bond of the monosubstituted intermediate.[8] Consider a second addition of fresh catalyst after the first coupling is complete. |
| Stoichiometry of Boronic Acid | Insufficient boronic acid will naturally lead to incomplete reaction. | 1. Adjust Stoichiometry: For disubstitution, ensure you are using at least 2.2-2.5 equivalents of the boronic acid to drive the reaction to completion. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Suzuki-Miyaura coupling reaction?
The generally accepted mechanism involves a catalytic cycle with three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the this compound to form a Pd(II) complex.[9][18][19]
-
Transmetalation: The organic group from the boronic acid (or boronate ester) is transferred to the palladium center, displacing the halide.[9][18][19] This step is facilitated by a base, which activates the boronic acid.[9][11]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][10][19]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Q2: Which palladium catalyst and ligand combination is best for coupling with this compound?
There is no single "best" combination, as the optimal choice often depends on the specific boronic acid being used. However, due to the electron-deficient nature of the naphthyridine ring and the potential for nitrogen coordination, catalyst systems employing bulky, electron-rich phosphine ligands are highly recommended.
| Catalyst/Ligand System | Advantages | Considerations |
| Pd(OAc)₂ / SPhos or XPhos | Highly active for challenging substrates, including heteroaryl chlorides.[8] Often effective at lower temperatures. | Ligands can be air-sensitive and more expensive. |
| PdCl₂(dppf) | A robust and commonly used catalyst. Good for a wide range of substrates. | May require higher temperatures and longer reaction times for less reactive chlorides. |
| Pd(PPh₃)₄ | A commercially available Pd(0) source that doesn't require an in-situ reduction step. Often effective.[20] | The triphenylphosphine ligand is less electron-rich and may not be as effective for challenging couplings. |
| PEPPSI-type catalysts | These are pre-catalysts that are often very stable and efficient. | May not be as readily available as other palladium sources. |
A systematic screening of a few catalyst/ligand combinations is often the most effective approach to identify the optimal conditions for your specific reaction.[15][21]
Q3: How do I choose the right base for my reaction?
The choice of base is critical. It must be strong enough to form the boronate species, which is more nucleophilic and readily undergoes transmetalation.[9][13]
Caption: A decision workflow for selecting a suitable base.
Q4: Can I perform a selective mono-coupling at either the 4 or 8 position?
Achieving high regioselectivity can be challenging as the electronic environments of the 4 and 8 positions are similar. However, subtle differences in steric hindrance or electronic properties might be exploited. A regioselective Suzuki coupling protocol has been developed to selectively functionalize the 2-position of a 1,5-naphthyridine ring, which then allowed for functionalization at the 8-position.[22] This suggests that sequential functionalization is a viable strategy. Careful control of reaction conditions (temperature, reaction time, and stoichiometry of the boronic acid) would be essential for favoring mono-arylation.
Q5: My purification is difficult due to residual palladium and byproducts. Any suggestions?
-
Filtration: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite to remove the bulk of the palladium black.
-
Aqueous Wash: A standard aqueous workup can help remove inorganic salts. Washing with an aqueous solution of sodium bisulfite at an elevated temperature has been shown to reduce palladium content significantly.
-
Chromatography: Column chromatography is often necessary for final purification. A gradient elution from a non-polar solvent (like hexanes) to a more polar solvent (like ethyl acetate) is typically effective.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing impurities.
Experimental Protocols
General Procedure for Suzuki Coupling of this compound
This is a representative starting protocol. Optimization will likely be required.
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv. for mono-substitution, 2.2 equiv. for di-substitution), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos, or Pd(PPh₃)₄) under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Screening Protocol for Optimal Conditions
For challenging substrates, a high-throughput experimentation (HTE) approach or a systematic screening in parallel reactors is recommended.
| Variable | Conditions to Screen |
| Catalyst | Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄, Pd₂(dba)₃ |
| Ligand | SPhos, XPhos, P(t-Bu)₃, PPh₃ (if not using Pd(PPh₃)₄) |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃ |
| Solvent | Dioxane/H₂O, THF/H₂O, Toluene/H₂O, DMF |
| Temperature | 80 °C, 100 °C, 120 °C |
References
- Wikipedia. Suzuki reaction.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. Suzuki Coupling.
- PubMed. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.
- Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- SpringerLink. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.
- ACS Publications. Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides.
- Synform. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
- BenchChem.
- National Institutes of Health.
- ACS Publications. Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
- ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF.
- BenchChem. Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- Reddit. Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry.
- ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros.
- ACS Publications.
- ACS Publications.
- Semantic Scholar.
- ACS Publications.
- ResearchGate.
- MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Common Organic Chemistry.
- ResearchGate. Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
- ResearchGate. (PDF)
- BenchChem. Technical Support Center: Optimizing Suzuki Coupling of Naphthyridines.
- National Institutes of Health.
- MDPI.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 20. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
common side reactions in the synthesis of 4,8-dichloro-1,5-naphthyridine
Welcome to the technical support center for the synthesis of 4,8-dichloro-1,5-naphthyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis, providing in-depth troubleshooting strategies and scientifically grounded explanations to ensure the success of your experiments.
Structure of this Guide
This guide is structured to follow the logical progression of the synthesis, from the initial precursors to the final product. It is divided into the following sections:
-
Frequently Asked Questions (FAQs): Quick answers to common queries regarding the synthesis.
-
Troubleshooting Guide: Detailed solutions to specific problems you may encounter during the reaction, such as low yields, impurities, and reaction stalling.
-
Experimental Protocols: A detailed, step-by-step protocol for a typical synthesis of this compound.
-
Reaction Pathway and Side Reactions: A visual representation and explanation of the main reaction and potential side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most prevalent synthetic route starts from 2,6-dihydroxynaphthalene.[1][2][3][4][5] This is then typically converted to 4,8-dihydroxy-1,5-naphthyridine, which is subsequently chlorinated.
Q2: What chlorinating agent is typically used to convert 4,8-dihydroxy-1,5-naphthyridine to the final product?
A2: Phosphorus oxychloride (POCl₃) is the most commonly employed chlorinating agent for this transformation.[6][7][8][9][10][11] It is effective for converting the hydroxyl groups to chloro groups on the naphthyridine ring.
Q3: My final product is a dark, tarry substance. What is the likely cause?
A3: The formation of tarry byproducts is often an indication of overheating during the chlorination step or the presence of impurities in the starting material.[6] Careful temperature control and purification of the 4,8-dihydroxy-1,5-naphthyridine precursor are crucial.
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved through column chromatography on silica gel.[12][13] A solvent system of ethyl acetate and petroleum ether is often effective. Recrystallization from a suitable solvent can also be employed for further purification.
Troubleshooting Guide
This section provides a detailed, question-and-answer formatted guide to troubleshoot specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield of 4,8-dihydroxy-1,5-naphthyridine
Q: I am experiencing a very low yield in the initial cyclization step to form 4,8-dihydroxy-1,5-naphthyridine. What are the potential causes and solutions?
A: Low yields in this step can often be attributed to several factors:
-
Incomplete Reaction: The cyclization reaction may require prolonged heating to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time.
-
Suboptimal Temperature: The reaction temperature is a critical parameter. While some protocols suggest heating, the optimal temperature can vary depending on the specific substrates and catalysts used.[14] Experiment with a range of temperatures to find the ideal conditions for your reaction.
-
Impure Starting Materials: The purity of your 2,6-dihydroxynaphthalene is paramount. Impurities can interfere with the reaction and lead to the formation of side products, thereby reducing the yield of the desired product.[14] Ensure your starting material is of high purity.
-
Incorrect Stoichiometry: Carefully check the molar ratios of your reactants. An excess or deficit of one of the reagents can lead to incomplete conversion and the formation of byproducts.
Issue 2: Formation of Mono-chlorinated Impurity
Q: My final product is contaminated with a significant amount of 4-chloro-8-hydroxy-1,5-naphthyridine. How can I minimize the formation of this byproduct?
A: The presence of the mono-chlorinated species indicates an incomplete chlorination reaction. Here's how to address this:
-
Insufficient Chlorinating Agent: Ensure you are using a sufficient excess of phosphorus oxychloride (POCl₃). A common protocol suggests using POCl₃ as both the reagent and the solvent to drive the reaction to completion.
-
Reaction Time and Temperature: The conversion of both hydroxyl groups to chloro groups may require more forcing conditions. Consider increasing the reaction temperature or extending the reaction time. However, be cautious of potential charring at excessively high temperatures.
-
Addition of a Catalyst: In some cases, the addition of a catalytic amount of a tertiary amine, such as pyridine or N,N-dimethylaniline, can facilitate the chlorination process.[8]
Issue 3: Hydrolysis of the Dichloro-product during Workup
Q: I am losing a significant portion of my this compound product during the aqueous workup, seemingly due to hydrolysis back to the dihydroxy or mono-chloro species. How can I prevent this?
A: The chloro groups on the 1,5-naphthyridine ring are susceptible to nucleophilic substitution, including hydrolysis. To minimize this:
-
Anhydrous Conditions: It is crucial to perform the workup under strictly anhydrous conditions until the excess POCl₃ has been removed.
-
Careful Quenching: Quench the reaction mixture by slowly adding it to ice-water with vigorous stirring. This helps to dissipate the heat generated from the exothermic reaction of POCl₃ with water and minimizes localized heating that can promote hydrolysis.
-
Prompt Extraction: After quenching, immediately extract the product into a non-polar organic solvent such as dichloromethane or chloroform. Do not allow the product to remain in the acidic aqueous solution for an extended period.
-
Neutralization: After extraction, wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, which can catalyze hydrolysis.
Experimental Protocol: Synthesis of this compound
This protocol outlines a typical procedure for the synthesis of this compound starting from 4,8-dihydroxy-1,5-naphthyridine.
Materials:
-
4,8-dihydroxy-1,5-naphthyridine
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,8-dihydroxy-1,5-naphthyridine.
-
Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask.
-
Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether.
Reaction Pathway and Side Reactions
The synthesis of this compound involves the conversion of the hydroxyl groups of 4,8-dihydroxy-1,5-naphthyridine into chloro groups using a chlorinating agent like phosphorus oxychloride.
Main Reaction Pathway
Caption: Main reaction pathway for the synthesis of this compound.
Common Side Reactions
Several side reactions can occur, leading to impurities and reduced yields.
Sources
- 1. Synthesis of High-Purity 2,6-Dihydroxynaphthalene [yyhx.ciac.jl.cn]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. US4861920A - Process for the preparation of 2,6-dihydroxynaphthalene - Google Patents [patents.google.com]
- 5. 2,6-Dihydroxynaphthalene 98 581-43-1 [sigmaaldrich.com]
- 6. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-(Chloromethyl)-1,5-naphthyridine | Benchchem [benchchem.com]
- 8. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-Amino-8-Substituted-1,5-Naphthyridines
Welcome to the technical support center for the purification of 4-amino-8-substituted-1,5-naphthyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges encountered during the synthesis of this important class of heterocyclic compounds. The methodologies and troubleshooting advice presented here are grounded in established chemical principles and validated through extensive laboratory experience.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of 4-amino-8-substituted-1,5-naphthyridines, providing quick and actionable answers.
Q1: What are the most common impurities I can expect in the synthesis of 4-amino-8-substituted-1,5-naphthyridines?
A1: Common impurities often include unreacted starting materials, such as the parent aminopyridine, and byproducts from side reactions. Depending on the synthetic route, these can include over-alkylated or arylated products, regioisomers, or products of incomplete cyclization.[1][2] It is crucial to characterize your crude product thoroughly by techniques like TLC, LC-MS, and NMR to identify the specific impurities in your reaction mixture.
Q2: My 4-amino-8-substituted-1,5-naphthyridine is highly polar and streaks on the TLC plate. How can I get a good separation?
A2: The basicity of the amino group and the nitrogen atoms in the naphthyridine core often leads to strong interactions with silica gel, causing streaking. To mitigate this, you can:
-
Add a basic modifier to your eluent: A small amount of triethylamine (0.1-1%) or ammonia in methanol can neutralize the acidic sites on the silica gel, leading to sharper spots.[3]
-
Use a different stationary phase: Alumina (basic or neutral) or reverse-phase silica (C18) can be effective alternatives for purifying polar, basic compounds.[3]
Q3: I am struggling to remove a closely-eluting impurity. What are my options?
A3: When column chromatography alone is insufficient, consider the following:
-
Recrystallization: This is a powerful technique for purifying solid compounds.[4][5] Experiment with different solvent systems to find one where your desired product has high solubility at elevated temperatures and low solubility at room temperature or below.[5][6]
-
Derivative Formation: If the impurity has a reactive functional group that your product lacks (or vice-versa), you can selectively react the impurity to form a derivative with significantly different polarity, making it easier to separate.
-
Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can offer superior resolution.[7]
Q4: My compound seems to be decomposing on the silica gel column. What should I do?
A4: Decomposition on silica gel is a known issue for sensitive compounds.[3] You can try:
-
Deactivating the silica gel: Prepare a slurry of silica gel with your eluent containing a small amount of a base like triethylamine, then pack the column. This can help to neutralize the acidic sites responsible for decomposition.
-
Using an alternative stationary phase: Florisil, alumina, or reverse-phase silica are less acidic alternatives to standard silica gel.[3]
-
Minimizing contact time: Run the column as quickly as possible without sacrificing resolution.
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific issues you may encounter during the purification of 4-amino-8-substituted-1,5-naphthyridines.
A. Troubleshooting Column Chromatography
Column chromatography is a primary purification method, but it can present several challenges with this class of compounds.
Issue 1: Poor Separation of Product and Impurities
If you are observing overlapping peaks or co-elution of your product with impurities, follow this workflow:
Caption: Decision workflow for troubleshooting poor separation in column chromatography.
Experimental Protocol: Optimizing TLC and Column Conditions
-
TLC Analysis:
-
Prepare a stock solution of your crude material.
-
Spot the solution on multiple TLC plates.
-
Develop the plates in a variety of solvent systems with varying polarities (e.g., different ratios of ethyl acetate/hexanes, dichloromethane/methanol).
-
If streaking is observed, add 0.1-1% triethylamine or a few drops of ammonium hydroxide to the developing solvent.
-
Identify the solvent system that provides the best separation with an Rf value for your product between 0.2 and 0.4.
-
-
Column Chromatography:
-
Pack a column with the appropriate stationary phase (silica gel, alumina, etc.).
-
Equilibrate the column with the optimized mobile phase.
-
Load your sample onto the column (dry loading is often preferred for polar compounds).
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing your purified product.
-
Issue 2: Product is Not Eluting from the Column
If your product appears to be irreversibly adsorbed onto the column, consider the following:
-
Cause: The high polarity and basicity of the 4-amino-1,5-naphthyridine core can lead to very strong interactions with the acidic silica gel.
-
Solution:
-
Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. A common gradient is from ethyl acetate to 10-20% methanol in dichloromethane.
-
Use a Stronger Solvent System: For very polar compounds, a solvent system containing ammonia can be effective. A stock solution of 10% ammonium hydroxide in methanol can be used as a polar component (1-10%) in dichloromethane.[3]
-
Flush the Column: If the product is still not eluting, you can try flushing the column with a strong solvent mixture like 5-10% methanol in dichloromethane with 1% acetic acid or triethylamine.
-
B. Troubleshooting Recrystallization
Recrystallization is an excellent method for obtaining highly pure crystalline material, but finding the right conditions can be challenging.
Issue 1: Product "Oils Out" Instead of Crystallizing
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[6] This often happens when the boiling point of the solvent is higher than the melting point of the solute.
-
Solutions:
Table 1: Common Solvents for Recrystallization of Polar Heterocycles
| Solvent/Solvent System | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Suitable for highly polar compounds, often used in a solvent pair with an alcohol.[6][8] |
| Ethanol | High | 78 | Good general-purpose solvent for moderately polar compounds.[6] |
| Methanol | High | 65 | Similar to ethanol but with a lower boiling point.[6] |
| Isopropanol | Medium | 82 | Can be a good alternative to ethanol. |
| Acetonitrile | Medium | 82 | Useful for compounds with moderate polarity. |
| Ethyl Acetate/Hexane | Variable | 77 / 69 | A common mixed solvent system where solubility can be finely tuned.[6] |
| Dichloromethane/Hexane | Variable | 40 / 69 | Good for less polar compounds, but the low boiling point of DCM can be a drawback. |
Issue 2: No Crystals Form Upon Cooling
If your compound remains in solution even after cooling, the solution may not be saturated.
-
Solutions:
-
Induce Crystallization:
-
Concentrate the Solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
-
Add an Anti-Solvent: If using a single solvent, you can slowly add a miscible "anti-solvent" (a solvent in which your compound is insoluble) until the solution becomes cloudy, then add a few drops of the original solvent to clarify and allow to cool.[5][9]
-
Caption: A comprehensive workflow for the recrystallization of 4-amino-8-substituted-1,5-naphthyridines.
C. Characterization of Purified Product and Lingering Impurities
Thorough characterization is essential to confirm the purity of your final product.
Table 2: Spectroscopic and Analytical Techniques for Purity Assessment
| Technique | Purpose | Common Observations and Troubleshooting |
| ¹H and ¹³C NMR | Structural confirmation and identification of impurities. | Residual Solvents: Compare peaks to known solvent chemical shifts.[10][11]Unidentified Peaks: Integrate peaks to estimate the percentage of impurity. 2D NMR techniques (COSY, HSQC, HMBC) can help in structure elucidation of unknown impurities. |
| LC-MS | Purity assessment and molecular weight confirmation. | Broad or Tailing Peaks: May indicate interaction with the column. Try a different column or mobile phase modifier.[12]Unexpected Masses: Could indicate byproducts, degradation products, or adducts with the mobile phase. |
| Melting Point | Indicator of purity. | Broad Melting Range: Suggests the presence of impurities. Further purification may be necessary. |
| Elemental Analysis | Confirms the elemental composition of the compound. | Deviations from Calculated Values: May indicate the presence of solvates (e.g., water or solvent of crystallization) or impurities. |
III. Concluding Remarks
The purification of 4-amino-8-substituted-1,5-naphthyridines can be challenging due to their inherent polarity and basicity. However, a systematic approach to optimizing chromatography and recrystallization conditions, coupled with thorough analytical characterization, will enable the isolation of these valuable compounds in high purity. This guide provides a foundation for troubleshooting common issues, but it is important to remember that each derivative may have unique properties requiring tailored purification strategies.
IV. References
-
Recrystallization-1.doc.pdf. (n.d.). Retrieved from
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from
-
Recrystallization. (n.d.). Retrieved from
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from
-
Lab Procedure: Recrystallization | Chemistry - ChemTalk. (n.d.). Retrieved from
-
troubleshooting column chromatography : r/chemistry - Reddit. (2022, February 22). Retrieved from
-
4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC - PubMed Central. (2025, April 1). Retrieved from
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. (n.d.). Retrieved from
-
(PDF) A novel synthesis of substituted 4-hydroxy- 1,8-naphthyridines - ResearchGate. (2025, August 7). Retrieved from
-
Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved from
-
Synthesis of novel hybrid quinolino[4,3-b][4][9]naphthyridines and quinolino[4,3-b][4][9]naphthyridin-6(5H)-one derivatives and biological evaluation as topoisomerase I inhibitors and antiproliferatives - PubMed. (2020, June 1). Retrieved from
-
Column troubleshooting guide - Reversed phase - Thermo Fisher Scientific. (n.d.). Retrieved from
-
Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates | The Journal of Organic Chemistry - ACS Publications. (2024, July 20). Retrieved from
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved from
-
Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction - ResearchGate. (2019, July 31). Retrieved from
-
Molecular Recognition Studies on Naphthyridine Derivatives - PMC - NIH. (n.d.). Retrieved from
-
HPLC Troubleshooting. (n.d.). Retrieved from
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - MDPI. (n.d.). Retrieved from
-
Chromatography Troubleshooting - YouTube. (2019, March 25). Retrieved from
-
Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity - PMC - NIH. (n.d.). Retrieved from
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques - CONICET. (n.d.). Retrieved from
-
Alternative way to access 1,5‐naphthyridines 4‐substituted by amino... - ResearchGate. (n.d.). Retrieved from
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Retrieved from
-
Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC - PubMed Central. (n.d.). Retrieved from
-
Development of methodologies for synthesis of 4-hydroxy-[4][9]naphthyridine-3-carbonitriles. (2025, August 6). Retrieved from
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC. (n.d.). Retrieved from
-
Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (2025, August 1). Retrieved from
-
4-Amino-1-hydroxy-2-oxo-1,8-naphthyridine-Containing Compounds Having High Potency against Raltegravir-Resistant Integrase Mutants of HIV-1 | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chromatography [chem.rochester.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. mt.com [mt.com]
- 6. rubingroup.org [rubingroup.org]
- 7. Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. lcms.cz [lcms.cz]
Technical Support Center: Synthesis of 4,8-Diamino-1,5-Naphthyridine
Welcome to the Technical Support Center for the synthesis of 4,8-diamino-1,5-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.
Introduction: The Synthetic Challenge
The 4,8-diamino-1,5-naphthyridine scaffold is a significant pharmacophore due to the versatile biological activities of its derivatives. However, its synthesis is not without challenges, often related to the construction of the bicyclic core and the regioselective introduction of the two amino groups. This guide will primarily focus on a common synthetic strategy: the di-amination of a 4,8-dihalo-1,5-naphthyridine precursor.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 4,8-diamino-1,5-naphthyridine, with a focus on the nucleophilic aromatic substitution (SNAr) of a di-halogenated precursor.
Issue 1: Low Yield of 4,8-Diamino-1,5-Naphthyridine
Q: My final amination step is resulting in a very low yield of the desired 4,8-diamino-1,5-naphthyridine. What are the likely causes and how can I improve it?
A: Low yields in the di-amination of a 4,8-dihalo-1,5-naphthyridine are a frequent challenge. The primary causes often revolve around incomplete reaction, side reactions, or product degradation.
-
Incomplete Reaction:
-
Insufficiently Activated Ring: The 1,5-naphthyridine ring must be sufficiently electron-deficient to undergo nucleophilic aromatic substitution. If the reaction is sluggish, consider the nature of your leaving group. While chloro-substituents are common, bromo- or even triflate-substituted naphthyridines can be more reactive.
-
Reaction Conditions: High temperatures are often required to drive the amination to completion. If you are observing a significant amount of starting material, a gradual increase in temperature or a switch to a higher-boiling point solvent may be beneficial. Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times for amination of chlorinated naphthyridines.
-
Amine Source: The choice of aminating agent is critical. For the introduction of a primary amino group, aqueous or anhydrous ammonia is typically used in a sealed vessel under pressure. Ensure that the concentration of ammonia is sufficient to drive the reaction forward.
-
-
Side Reactions:
-
Mono-amination: The formation of 4-amino-8-halo-1,5-naphthyridine is a common byproduct. The second substitution is often slower than the first due to the electron-donating nature of the newly introduced amino group, which deactivates the ring towards further nucleophilic attack. To favor the di-substituted product, you can increase the excess of the aminating agent and prolong the reaction time.
-
Hydroxylation: If water is present in the reaction mixture, especially at high temperatures, you may observe the formation of hydroxy-naphthyridine byproducts. Ensure you are using anhydrous solvents and reagents if this is a recurring issue.
-
-
Product Degradation:
-
Harsh Conditions: Prolonged exposure to high temperatures and strong bases can lead to the degradation of the naphthyridine core. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid unnecessary heating.
-
| Parameter | Recommendation for Improving Yield |
| Leaving Group | Consider using 4,8-dibromo-1,5-naphthyridine for higher reactivity. |
| Temperature | Gradually increase the reaction temperature, or consider microwave irradiation. |
| Amine Source | Use a significant excess of ammonia in a sealed reaction vessel. |
| Solvent | Use a high-boiling point, anhydrous solvent like NMP or DMSO. |
| Reaction Time | Monitor the reaction to find the optimal time that maximizes product formation and minimizes degradation. |
Issue 2: Formation of Multiple Products and Purification Challenges
Q: I am observing multiple spots on my TLC plate after the amination reaction, and I'm having difficulty separating my desired product. How can I improve the selectivity and what are the best purification strategies?
A: The formation of multiple products is a common outcome in the di-amination of a di-halogenated naphthyridine. The main culprits are often the mono-aminated intermediate and potential isomeric byproducts.
-
Controlling Selectivity:
-
Stepwise Amination: If you consistently struggle with a mixture of mono- and di-aminated products, a stepwise approach may be beneficial. First, perform the mono-amination under milder conditions. After isolating the 4-amino-8-halo-1,5-naphthyridine, you can then subject it to more forcing conditions to introduce the second amino group. This two-step process can offer better control over the reaction.
-
Catalysis: For more complex amines, palladium-catalyzed Buchwald-Hartwig amination can offer higher selectivity and milder reaction conditions compared to traditional SNAr. This method can be particularly useful for introducing different amino groups at the 4 and 8 positions.
-
-
Purification Strategies:
-
Column Chromatography: This is the most common method for separating the desired product from impurities. Due to the polar nature of the amino groups, a polar stationary phase like silica gel is typically used. A gradient elution with a mobile phase such as dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent tailing) is often effective.
-
Acid-Base Extraction: The basicity of the amino groups can be exploited for purification. Dissolving the crude mixture in an organic solvent and extracting with an acidic aqueous solution will move the aminated products into the aqueous layer, leaving non-basic impurities behind. The pH of the aqueous layer can then be carefully adjusted to precipitate the desired product.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to the 4,8-disubstituted-1,5-naphthyridine core?
A1: The construction of the 1,5-naphthyridine core typically begins with substituted pyridine precursors. Two classical methods are:
-
Skraup Synthesis: This involves the reaction of a 3-aminopyridine derivative with glycerol, sulfuric acid, and an oxidizing agent. While effective, this reaction can be highly exothermic and prone to the formation of tarry byproducts.
-
Friedländer Annulation: This is a condensation reaction between a 3-amino-4-formylpyridine (or a related derivative with a carbonyl group at the 4-position) and a compound containing an activated methylene group. This method can offer better control and higher yields than the Skraup synthesis.
Modern approaches also include transition metal-catalyzed cross-coupling reactions to build the second ring.
Q2: I need to synthesize the 4,8-dichloro-1,5-naphthyridine precursor. What is the recommended method?
A2: A common route to this compound starts from a 4,8-dihydroxy-1,5-naphthyridine. The dihydroxy derivative can be synthesized through cyclization reactions. The hydroxyl groups can then be converted to chloro groups using a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This reaction is typically performed at elevated temperatures.
Q3: Are there alternative amination strategies besides nucleophilic aromatic substitution of a di-halo precursor?
A3: Yes, other methods can be employed:
-
Reduction of Nitro Groups: If you can synthesize a 4,8-dinitro-1,5-naphthyridine, a subsequent reduction (e.g., using catalytic hydrogenation with Pd/C, or a reducing agent like SnCl₂) can yield the di-amino product.
-
Buchwald-Hartwig Amination: As mentioned earlier, this palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds and can be applied to halogenated or triflated naphthyridines. It offers a broader substrate scope and generally milder reaction conditions.
Q4: How can I confirm the identity and purity of my final 4,8-diamino-1,5-naphthyridine product?
A4: A combination of analytical techniques is essential for structural confirmation and purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the chemical structure, including the number and environment of protons and carbons. The disappearance of the signals corresponding to the halo-substituents and the appearance of signals for the amino groups will be key indicators of a successful reaction.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: The presence of N-H stretching vibrations in the region of 3200-3500 cm⁻¹ will be indicative of the amino groups.
-
High-Performance Liquid Chromatography (HPLC): This is a crucial technique for assessing the purity of your final product.
Experimental Workflow & Diagrams
Synthetic Pathway Overview
The following diagram illustrates a common synthetic route to 4,8-diamino-1,5-naphthyridine, starting from a dihydroxy precursor.
Caption: A common synthetic route to 4,8-diamino-1,5-naphthyridine.
Troubleshooting Logic for Low Yield in Amination Step
This flowchart provides a logical approach to troubleshooting low yields in the final amination step.
Caption: A troubleshooting workflow for low yield in the amination step.
Detailed Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol is a general guideline for the amination of this compound. It should be optimized for your specific setup and scale.
Synthesis of 4,8-Diamino-1,5-Naphthyridine
-
Reaction Setup: In a high-pressure reaction vessel, combine this compound (1.0 eq) and a suitable high-boiling point solvent (e.g., N-methyl-2-pyrrolidone or dimethyl sulfoxide).
-
Addition of Amine: Add a significant excess of aqueous or anhydrous ammonia (e.g., 20-50 eq).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to a high temperature (e.g., 150-200 °C) with stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals.
-
Work-up: After the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature. Carefully vent the vessel. Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
Technical Support Center: Suzuki Reactions of Dichloronaphthyridines
A Guide to Minimizing Homocoupling and Other Side Reactions
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with in-depth, practical advice for troubleshooting one of the most common yet frustrating side reactions in the Suzuki coupling of dichloronaphthyridines: homocoupling. This resource goes beyond simple protocols to explain the "why" behind experimental choices, empowering you to optimize your reactions for higher yields and purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might be encountering at the bench.
Q1: I'm observing a significant amount of a symmetrical biaryl byproduct in my crude reaction mixture. What is causing this homocoupling, and how can I prevent it?
A1: The formation of a homocoupled byproduct, where two molecules of your boronic acid reagent couple, is a classic problem in Suzuki reactions and is primarily driven by two culprits: dissolved oxygen and the presence of palladium(II) species. [1]
-
Oxygen-Mediated Pathway: The active catalyst in a Suzuki reaction is Pd(0). If your reaction mixture is not rigorously deoxygenated, dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid, leading to the formation of the homocoupled product and regenerating Pd(0).[2] This is especially problematic at the beginning of the reaction before the catalytic cycle is fully established.
-
Pd(II) Precatalyst Pathway: If you are using a Pd(II) precatalyst, such as palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂), it must be reduced in situ to the active Pd(0) state. This reduction can occur via the homocoupling of two boronic acid molecules, again leading to the undesired byproduct.[2]
Solutions:
-
Rigorous Deoxygenation: This is the most critical step. Ensure all solvents are thoroughly degassed before use. A common and effective method is subsurface sparging with an inert gas (nitrogen or argon) for 15-30 minutes.[1][3] Simply maintaining a positive pressure of inert gas is often insufficient to remove all dissolved oxygen.[4]
-
Choice of Palladium Source:
-
Prefer Pd(0) Sources: Using a Pd(0) source like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can circumvent the need for an initial reduction step, thereby minimizing the Pd(II)-mediated homocoupling pathway.[2]
-
Use Efficient Precatalysts: Modern Buchwald-type G3 or G4 precatalysts are designed to generate the active Pd(0) species cleanly and efficiently, which can significantly suppress side reactions like homocoupling.[2][5][6]
-
-
Procedural Modifications:
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can help to maintain a low concentration of the boronic acid, which can disfavor the homocoupling side reaction.[2]
-
Addition of a Mild Reducing Agent: In some cases, the addition of a mild reducing agent, like potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without interfering with the main catalytic cycle.[3][4]
-
Q2: My reaction is sluggish, and I'm still seeing homocoupling despite deoxygenating my solvents. Could the dichloronaphthyridine itself be the problem?
A2: Yes, the nitrogen atoms in the naphthyridine ring can pose a significant challenge. Nitrogen-containing heterocycles are known to coordinate to the palladium center, which can inhibit or even poison the catalyst, leading to lower reactivity and allowing side reactions like homocoupling to become more prevalent.[6][7]
Solutions:
-
Ligand Selection is Key: The choice of ligand is crucial for successful Suzuki couplings with nitrogen-containing heterocycles.
-
Bulky, Electron-Rich Phosphine Ligands: Ligands such as the Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) are highly effective.[2][6][8] Their steric bulk can prevent the nitrogen of the naphthyridine from strongly coordinating to the palladium center, while their electron-donating properties facilitate the oxidative addition step, which is often challenging with electron-deficient heteroaryl chlorides.[8]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands (e.g., IPr) are also excellent choices for coupling with challenging heteroaryl chlorides. They form very stable and highly active palladium complexes.[9]
-
-
Increase Catalyst Loading: Due to potential catalyst inhibition, a higher catalyst loading (e.g., 2-5 mol%) may be necessary to achieve a good reaction rate and suppress competing side reactions.[6]
Frequently Asked Questions (FAQs)
Q3: Which chlorine on a dichloronaphthyridine is more reactive in a Suzuki coupling? How can I achieve selective mono-arylation?
A3: The relative reactivity of the chlorine atoms on a dichloronaphthyridine depends on their position and the electronic properties of the ring. Often, the chlorine at a more electron-deficient position (e.g., alpha to a ring nitrogen) will be more reactive towards oxidative addition.
Achieving selective mono-arylation over di-arylation requires careful control of reaction conditions:
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid.
-
Temperature: Lowering the reaction temperature can often enhance selectivity.
-
Ligand Control: The choice of ligand can significantly influence site-selectivity. For instance, bulky monophosphine ligands have been shown to favor reaction at one position over another in related dichloropyridine systems.[9] In some cases, ligand-free conditions have been found to provide excellent C4-selectivity for dichloropyridines.[9] A screening of different ligand classes may be necessary to find the optimal conditions for your specific dichloronaphthyridine isomer.
Q4: What is the best base and solvent combination for Suzuki reactions of dichloronaphthyridines?
A4: There is no single "best" combination, as the optimal choice is often substrate-dependent. However, some general guidelines are:
-
Base: A moderately strong base is typically required. Potassium phosphate (K₃PO₄) is often an excellent choice for nitrogen-containing heterocycles.[6][10] Other common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). The solubility of the base in the aqueous phase is also an important consideration.[6]
-
Solvent: A mixture of a polar aprotic solvent and water is commonly used.[6]
-
Common choices: 1,4-Dioxane/water, THF/water, or DME/water.
-
For solubility issues: Higher boiling point solvents like toluene or DMF can be considered.[6] It is important to ensure that all solvents are of high purity and free from peroxides, especially ethereal solvents like THF and dioxane, which can poison the catalyst.[11]
-
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Suzuki Coupling of Dichloronaphthyridines
| Parameter | Recommendation | Rationale |
| Palladium Source | Buchwald G3/G4 Precatalyst or Pd₂(dba)₃ | Efficiently generates active Pd(0), minimizing Pd(II)-mediated homocoupling.[2][6] |
| Ligand | XPhos or SPhos | Bulky, electron-rich ligands that prevent catalyst poisoning by the naphthyridine nitrogen and promote oxidative addition.[6][8] |
| Catalyst Loading | 2-3 mol % | Higher loading can overcome catalyst inhibition by the nitrogen heterocycle.[6] |
| Base | K₃PO₄ (2-3 equivalents) | Often effective for nitrogen-containing heterocycles.[6][10] |
| Solvent | Dioxane/H₂O (4:1) | A common and effective solvent system. Ensure rigorous degassing.[6] |
| Temperature | 80-100 °C | May require optimization for selectivity and reaction rate. |
| Atmosphere | Strict Nitrogen or Argon | Crucial to prevent oxygen-mediated homocoupling.[1][2] |
Protocol: General Procedure for Minimizing Homocoupling in the Suzuki Coupling of a Dichloronaphthyridine
-
Solvent Degassing: Place the required volume of 1,4-dioxane and water in separate flasks. Sparge each solvent with a subsurface stream of nitrogen or argon for at least 30 minutes.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the dichloronaphthyridine (1.0 mmol), the boronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing the Problem: Suzuki Catalytic Cycle vs. Homocoupling
The following diagrams illustrate the desired catalytic cycle and the competing homocoupling pathway.
Caption: A troubleshooting workflow for addressing homocoupling in Suzuki reactions.
References
-
Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877-12885. [Link]
-
Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? [Online forum post]. [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. [Link]
-
Scripps Research. (2020). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]
-
ResearchGate. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights. (2017). National Institutes of Health. [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Organic Chemistry Data. [Link]
-
ResearchGate. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 11. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity of Amination on 4,8-Dichloro-1,5-naphthyridine
Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the regioselective amination of 4,8-dichloro-1,5-naphthyridine. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this transformation and achieve your desired C4 or C8 aminated products.
Understanding the Challenge: C4 vs. C8 Reactivity
The 1,5-naphthyridine core is an important scaffold in medicinal chemistry.[1][2] The selective functionalization of its 4 and 8 positions is crucial for structure-activity relationship (SAR) studies. The two chlorine atoms on the this compound substrate exhibit different reactivities due to the electronic influence of the bicyclic nitrogen atoms. Generally, the C4 position is more electron-deficient and thus more susceptible to nucleophilic attack than the C8 position. However, this inherent preference can be modulated or even reversed with the careful selection of reaction conditions.
This guide will explore the two primary methods for C-N bond formation on this scaffold: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.[3][4]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments.
Issue 1: Poor or No Conversion to Aminated Product
You've set up your amination reaction, but TLC/LC-MS analysis shows only starting material.
Potential Causes & Solutions:
-
For SNAr Reactions:
-
Insufficient Activation: The 1,5-naphthyridine ring might not be sufficiently activated for the chosen amine nucleophile.
-
Weak Nucleophile: The amine you are using may not be nucleophilic enough to attack the heteroaromatic ring.
-
Solution: If possible, switch to a more nucleophilic amine. Alternatively, adding a strong, non-nucleophilic base can deprotonate the amine, increasing its nucleophilicity. However, this is more common in Buchwald-Hartwig reactions.
-
-
-
For Buchwald-Hartwig Reactions:
-
Inactive Catalyst: The palladium catalyst may not have been properly activated to its Pd(0) state, or it may have decomposed.
-
Solution: Ensure your reaction is set up under an inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the catalyst. Use a reliable precatalyst (e.g., a G3 or G4 palladacycle) which is designed for consistent activation. If using a Pd(II) source like Pd(OAc)₂, ensure your phosphine ligand is present in a sufficient ratio to facilitate reduction to Pd(0).[6]
-
-
Inappropriate Ligand: The chosen phosphine ligand is critical for the catalytic cycle.
-
Solution: For reactions with aryl chlorides, bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, or BrettPhos are often necessary to promote the difficult oxidative addition step.[7] Screen a panel of ligands to find the optimal one for your specific amine and substrate.
-
-
Incorrect Base: The base plays a crucial role in the deprotonation of the amine within the catalytic cycle.
-
Issue 2: Mixture of C4 and C8 Isomers with No Selectivity
Your reaction yields the aminated product, but as an inseparable or difficult-to-separate mixture of the 4-amino-8-chloro and 8-amino-4-chloro isomers.
Potential Causes & Solutions:
-
Reaction Conditions Favoring Mixed Reactivity: The chosen conditions are not selective enough to differentiate between the two chlorine atoms.
-
Solution (General): Lowering the reaction temperature can often enhance selectivity, favoring the more kinetically reactive site (typically C4).
-
Solution (for SNAr): The inherent electronic preference for C4 attack should dominate. If you are seeing significant C8 amination, it might be due to very high temperatures or a particularly reactive amine. Try reducing the temperature or using a slightly less reactive amine if possible.
-
Solution (for Buchwald-Hartwig): This is where ligand choice becomes paramount.
-
To Favor C4 Amination: Use a very bulky ligand (e.g., RuPhos, BrettPhos). The steric hindrance around the C8 position, which is flanked by the fused pyridine ring, will be amplified by a bulky ligand, directing the catalyst to the more accessible C4 position.
-
To Favor C8 Amination: This is the more challenging transformation. You may need to screen less bulky ligands (e.g., P(o-tol)₃) or bidentate ligands like BINAP or DPPF.[3] The strategy here is to find a catalyst system that is less sensitive to steric hindrance and more influenced by other electronic factors that might be subtly at play.
-
-
Issue 3: Diamination Product is Observed
You are observing the formation of the 4,8-diamino-1,5-naphthyridine, even when using only one equivalent of the amine.
Potential Causes & Solutions:
-
High Reactivity of Mono-aminated Product: The initial product, 4-amino-8-chloro-1,5-naphthyridine, might be more reactive than the starting material under the reaction conditions, leading to a second amination.
-
Solution: Use a substoichiometric amount of the amine (e.g., 0.8-0.9 equivalents) to minimize the chance of the second reaction. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. This approach will necessarily leave some starting material behind but can significantly improve the yield of the desired mono-aminated product.
-
Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help to disfavor the second, likely more energy-intensive, amination step.
-
Frequently Asked Questions (FAQs)
Q1: Which position, C4 or C8, is electronically more favored for nucleophilic attack?
A1: The C4 position is generally more electron-deficient and therefore more activated towards nucleophilic aromatic substitution (SNAr). This is due to the cumulative electron-withdrawing effects of the nitrogen atoms in the 1,5-naphthyridine ring system, which are more pronounced at the C4 position.
Q2: How can I selectively aminate the C8 position?
A2: Selectively aminating the C8 position is challenging due to the electronic preference for C4. One potential strategy is to use a bulky protecting group at the C4 position if a suitable synthetic route exists. A more direct approach involves a two-step process: first, perform a reaction that is selective for the C4 position (e.g., a Suzuki or Stille coupling), and then perform the amination at the remaining C8-chloro position. Alternatively, extensive screening of Buchwald-Hartwig conditions (ligands, solvents, bases) may reveal a specific set of conditions that favors C8 amination, possibly with a less sterically demanding ligand.
Q3: My amine is sensitive to the strong bases used in Buchwald-Hartwig amination. What are my options?
A3: If your amine has base-sensitive functional groups, you can try using milder bases like K₃PO₄ or Cs₂CO₃, though this may require higher temperatures or longer reaction times. Alternatively, consider an SNAr approach if your amine is sufficiently nucleophilic, as this method can often be performed under neutral or even slightly acidic conditions (e.g., heating the amine with the substrate in a high-boiling solvent like n-butanol or dioxane).
Q4: I am observing significant hydrodehalogenation (loss of chlorine) as a side product. How can I minimize this?
A4: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings. It can arise from β-hydride elimination from the amine or from other sources of hydride in the reaction mixture. To minimize it, ensure your solvent and reagents are anhydrous. In some cases, changing the ligand or the base can alter the relative rates of reductive elimination (the desired pathway) versus side reactions. Using a well-defined precatalyst can also lead to cleaner reactions with fewer side products.[8]
Experimental Protocols
Protocol 1: General Procedure for C4-Selective SNAr Amination
This protocol is a starting point and should be optimized for each specific amine.
-
To a sealable reaction vessel, add this compound (1.0 eq), the desired amine (1.1-1.5 eq), and a suitable solvent (e.g., n-butanol, dioxane, or DMSO, approx. 0.1 M concentration).
-
Seal the vessel and heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for C4-Selective Buchwald-Hartwig Amination
This protocol uses a common catalyst system and should be optimized.
-
To an oven-dried, sealable reaction vessel, add a palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), a biarylphosphine ligand (e.g., XPhos, 1.5-2x the mol% of Pd), and a strong base (e.g., NaOtBu, 1.4 eq).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, approx. 0.1 M concentration) via syringe.
-
Seal the vessel and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Comparison of Reaction Conditions for Regioselectivity
| Parameter | Favoring C4-Amination | Favoring C8-Amination (Hypothetical) |
| Reaction Type | SNAr (inherent preference) or Buchwald-Hartwig | Buchwald-Hartwig |
| Temperature | Lower temperatures (e.g., 60-80 °C) | May require higher temperatures |
| Ligand (B-H) | Bulky, electron-rich monophosphines (e.g., XPhos, RuPhos) | Less bulky ligands (e.g., P(o-tol)₃) or bidentate ligands (e.g., dppf) |
| Solvent | Aprotic (Toluene, Dioxane for B-H; DMSO for SNAr) | Screening required, polarity may play a role |
| Base (B-H) | NaOtBu, LHMDS | Screening required |
Visualizing the Process
Logical Flow for Troubleshooting
The following diagram outlines a decision-making process for optimizing your regioselective amination reaction.
Caption: Comparison of SNAr and Buchwald-Hartwig mechanisms.
References
-
Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Choi, H., et al. (2024). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. Angewandte Chemie International Edition, 63(24), e202401388. Retrieved from [Link]
-
ResearchGate. (n.d.). C4‐selective amination of pyridines. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Retrieved from [Link]
-
Kim, Y., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-506. Retrieved from [Link]
-
QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Walsh, K., et al. (2011). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? European Journal of Organic Chemistry, 2011(30), 6063-6068. Retrieved from [Link]
-
Richter, D. T., et al. (2018). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters, 20(16), 5132-5136. Retrieved from [Link]
-
Old, D. W., et al. (2000). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 2(10), 1403-1406. Retrieved from [Link]
-
Chad's Prep. (2021). 22.3 Synthesis of Amines. YouTube. Retrieved from [Link]
-
ResearchGate. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Chlorination of 1,5-Naphthyridine-4,8-diol
Welcome to the technical support center for the synthesis of chlorinated 1,5-naphthyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with 1,5-naphthyridine-4,8-diol and seeking to convert it to its dichloro counterpart, a critical intermediate in the development of novel therapeutics. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for various chlorinating agents. Our focus is on providing not just the "how," but also the "why," grounded in mechanistic principles to empower you to overcome common experimental challenges.
I. Frequently Asked Questions (FAQs)
Here we address common questions and issues that arise during the chlorination of 1,5-naphthyridine-4,8-diol.
Q1: My reaction with phosphorus oxychloride (POCl₃) is sluggish and gives incomplete conversion. What are the likely causes and how can I fix it?
A1: Incomplete conversion is a frequent issue. Several factors could be at play:
-
Insufficient Reagent or Temperature: The hydroxyl groups of 1,5-naphthyridine-4,8-diol are poor leaving groups. The reaction with POCl₃ requires high temperatures to drive the formation of the chlorophosphate intermediate.[1] Ensure you are using a sufficient excess of POCl₃ (it often serves as both reagent and solvent) and that your reaction temperature is high enough (typically reflux, around 105-110 °C).[2]
-
Moisture Contamination: Phosphorus oxychloride reacts violently with water to produce phosphoric acid and HCl.[3] Any moisture in your starting material or glassware will consume the reagent and can lead to side reactions. Ensure your 1,5-naphthyridine-4,8-diol is thoroughly dried and use flame-dried glassware under an inert atmosphere. An exothermic reaction upon addition of your starting material to POCl₃ can be an indicator of moisture.[4]
-
Poor Solubility: While often run neat in POCl₃, in some cases, the starting material or intermediates may have poor solubility, leading to a heterogeneous mixture and slow reaction. The addition of a catalytic amount of a tertiary amine base like pyridine or N,N-dimethylaniline (DMA) can sometimes aid in solubility and accelerate the reaction.
-
Use of a Co-reagent: For particularly stubborn substrates, the addition of phosphorus pentachloride (PCl₅) to the POCl₃ can create a more potent chlorinating mixture.[5]
Q2: I am observing significant charring and dark-colored impurities in my POCl₃ reaction. What is causing this and how can I minimize it?
A2: Charring often indicates decomposition of the starting material or product at high temperatures.
-
Reaction Time and Temperature: Prolonged heating at high temperatures can lead to degradation. Monitor your reaction by TLC (if possible) or small-scale workup and analysis to determine the optimal reaction time. Do not heat for longer than necessary.
-
Atmosphere: While often robust, conducting the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that may contribute to discoloration.
Q3: I am considering alternatives to POCl₃ due to its hazardous nature. What are some viable options for chlorinating 1,5-naphthyridine-4,8-diol?
A3: Several alternatives to POCl₃ exist, each with its own advantages and disadvantages:
-
Thionyl Chloride (SOCl₂): A powerful chlorinating agent that converts alcohols to alkyl chlorides.[6] It has a lower boiling point than POCl₃, which can be advantageous for removal after the reaction. Reactions are often run in an inert solvent or neat. The addition of a catalytic amount of DMF can generate a Vilsmeier-type reagent in situ, increasing its reactivity.
-
Oxalyl Chloride with a Catalytic Amount of DMF: This combination forms the Vilsmeier reagent in situ and is a potent system for converting hydroxyl groups on electron-deficient rings to chlorides.[7][8] The byproducts (CO₂, CO, HCl) are gaseous, which simplifies workup.
-
Phosphorus Pentachloride (PCl₅): A very strong chlorinating agent that can be used alone or in combination with POCl₃.[5] It is a solid and can be more challenging to handle than liquid reagents.
Q4: My workup procedure is difficult, and I'm having trouble isolating a pure product. What are some best practices for purifying 4,8-dichloro-1,5-naphthyridine?
A4: Purifying chlorinated naphthyridines can be challenging due to the presence of polar byproducts and potentially unreacted starting material.
-
Quenching: The quenching of excess POCl₃ or SOCl₂ is highly exothermic and must be done with extreme care by slowly adding the reaction mixture to ice water.
-
pH Adjustment: After quenching, the solution will be highly acidic. Careful neutralization with a base (e.g., sodium carbonate, sodium hydroxide, or ammonium hydroxide) is required to precipitate the product. The product is often a solid that can be collected by filtration.
-
Extraction: If the product does not precipitate, it can be extracted with an organic solvent like dichloromethane or ethyl acetate after neutralization.
-
Chromatography: Column chromatography on silica gel is a common purification method. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective. However, be aware that these compounds can sometimes be sensitive to acidic silica gel, leading to degradation. In such cases, using neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent can be beneficial.[9]
-
Recrystallization: If a solid is obtained, recrystallization from a suitable solvent system can be an effective final purification step.
II. Comparative Overview of Chlorinating Agents
The choice of chlorinating agent can significantly impact the reaction outcome. Below is a comparative table to guide your selection.
| Feature | Phosphorus Oxychloride (POCl₃) | Thionyl Chloride (SOCl₂) | Oxalyl Chloride / DMF |
| State & B.P. | Colorless liquid, B.P. 105.8 °C | Colorless liquid, B.P. 74.6 °C[6] | Gas/Liquid, B.P. 63-64 °C (Oxalyl Chloride)[10] |
| Reactivity | High, often requires elevated temperatures. | High, can sometimes be used at lower temperatures. | Very high, forms Vilsmeier reagent in situ. |
| Typical Conditions | Neat (as solvent) or in a high-boiling inert solvent, reflux. | Neat or in an inert solvent (e.g., toluene, DCE), often with catalytic DMF. | Inert solvent (e.g., CH₂Cl₂, DCE), room temperature to mild heating.[7] |
| Byproducts | Phosphoric acid and HCl (after workup). | SO₂ and HCl (gaseous).[11] | CO, CO₂, HCl (gaseous). |
| Advantages | Widely used, well-documented, effective for many heterocyclic systems.[1] | Gaseous byproducts simplify removal, lower boiling point. | Very clean reaction with gaseous byproducts, often high yielding. |
| Disadvantages | Corrosive, reacts violently with water, high boiling point can make removal difficult, workup can be challenging.[3][12] | Toxic and corrosive, moisture sensitive. | Highly toxic and corrosive, moisture sensitive, requires careful handling. |
| Safety | Highly toxic, corrosive, causes severe burns. Must be handled in a fume hood with appropriate PPE.[12][13] | Toxic, corrosive, lachrymator. Handle in a fume hood with appropriate PPE.[14] | Highly toxic, corrosive. Handle with extreme care in a fume hood with appropriate PPE.[10] |
III. Mechanistic Insights
Understanding the reaction mechanisms is crucial for troubleshooting and optimization.
A. Chlorination with POCl₃
The chlorination of a hydroxyl group on a pyridine-like ring with POCl₃ is believed to proceed through the formation of a chlorophosphate intermediate. This intermediate is a much better leaving group than the initial hydroxyl group, facilitating nucleophilic attack by a chloride ion.
Caption: Mechanism of POCl₃ Chlorination.
B. Chlorination with SOCl₂ and Catalytic DMF (Vilsmeier-Haack type)
Thionyl chloride can chlorinate alcohols directly. However, its reactivity towards electron-deficient heterocyclic systems is enhanced by the addition of N,N-dimethylformamide (DMF). DMF reacts with SOCl₂ to form a Vilsmeier-type reagent, which is a more potent electrophile.
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. indianchemicalsociety.com [indianchemicalsociety.com]
- 6. US2539679A - Purification of thionyl chloride - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Oxalyl chloride [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 11. orgosolver.com [orgosolver.com]
- 12. nj.gov [nj.gov]
- 13. opcw.org [opcw.org]
- 14. orgsyn.org [orgsyn.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with 4,8-dichloro-1,5-naphthyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions for navigating the complexities of palladium-catalyzed cross-coupling reactions with 4,8-dichloro-1,5-naphthyridine. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound considered challenging?
A1: The difficulty arises from the inherent electronic and structural properties of the naphthyridine core.
-
Electron Deficiency: The two nitrogen atoms in the bicyclic system withdraw electron density, making the C-Cl bonds stronger and less susceptible to oxidative addition by the palladium catalyst, which is often the rate-limiting step in the catalytic cycle.[1][2] Electron-deficient aryl chlorides typically require more electron-rich and bulky ligands to facilitate this crucial step.[1]
-
Catalyst Inhibition: The lone pairs on the ring nitrogens can coordinate to the palladium center. This coordination can act as a "poison" by occupying a coordination site on the catalyst, thereby inhibiting its activity and preventing it from participating in the desired catalytic cycle.
-
Regioselectivity: The two chlorine atoms at the 4 and 8 positions are electronically distinct, which can lead to challenges in achieving selective mono-substitution versus di-substitution. Controlling the reaction stoichiometry, temperature, and time is critical to managing the product distribution.
Q2: What are the key factors in selecting a catalyst system for this substrate?
A2: A successful catalyst system hinges on the synergistic effect of the palladium precursor and, most importantly, the ligand.
-
Palladium Precursor: Standard Pd(0) sources like Pd₂(dba)₃ or Pd(II) precursors such as Pd(OAc)₂ and PdCl₂(dppf) are common starting points.[3] In recent years, pre-formed palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) have become popular as they provide a reliable and efficient way to generate the active, monoligated L₁Pd(0) species, which is known to be highly reactive.
-
Ligand Choice: This is the most critical parameter. For electron-deficient substrates like this compound, the ligand must be both electron-rich and sterically bulky .
-
Electron-richness increases the electron density on the palladium center, which promotes the oxidative addition of the C-Cl bond.[1]
-
Steric bulk facilitates the formation of the highly active 12-electron L₁Pd(0) catalytic species and promotes the final reductive elimination step to release the product.[1][4]
-
Examples of such ligands include trialkylphosphines (e.g., P(t-Bu)₃) and specialized biaryl phosphine ligands developed by groups like Buchwald (e.g., XPhos, SPhos, RuPhos).[1]
-
Q3: How can I control the reaction to favor mono-substitution over di-substitution?
A3: Achieving selective mono-arylation requires careful control over reaction conditions to exploit the likely difference in reactivity between the C4 and C8 positions.
-
Stoichiometry: Use a slight excess of the this compound substrate relative to the coupling partner (e.g., 1.2 to 1.5 equivalents of the dichloro-substrate to 1.0 equivalent of the boronic acid or amine).
-
Temperature: Lowering the reaction temperature can often enhance selectivity, as the more reactive site will react preferentially while the activation energy for the second coupling may not be reached.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-substituted product is maximized and before significant formation of the di-substituted product occurs.
Q4: What is the role of the base in these reactions, and how do I choose an appropriate one?
A4: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step (for Suzuki reactions) or in deprotonating the amine (for Buchwald-Hartwig aminations).[5][6] The choice of base can significantly impact yield and selectivity.
-
Suzuki-Miyaura Coupling: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation to the palladium center.[6] Common choices include K₃PO₄, Cs₂CO₃, or K₂CO₃. For base-sensitive substrates, weaker bases like KF may be used.[7]
-
Buchwald-Hartwig Amination: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex, forming the palladium-amido species that precedes reductive elimination.[4][5] Strong bases like NaOt-Bu, KOt-Bu, or LHMDS are typically required.[8]
Section 2: Troubleshooting Guide
This section addresses common problems encountered during cross-coupling experiments with this compound.
Problem 1: Low or No Product Yield
This is the most common issue and can stem from several sources. A systematic approach is key to diagnosis.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low-yield reactions.
Detailed Causes & Solutions
| Possible Cause | Underlying Reason & Explanation | Recommended Solution |
| Inactive Catalyst System | The chosen ligand may not be electron-rich or bulky enough to promote oxidative addition of the C-Cl bond.[1] The Pd(0) active species may not be forming efficiently from a Pd(II) precursor, or it may be decomposing. The naphthyridine nitrogen can also inhibit the catalyst. | 1. Switch Ligand: Move to a more robust ligand system. For Suzuki, try XPhos or RuPhos. For Buchwald-Hartwig, BrettPhos is an excellent choice for primary amines.2. Use a Precatalyst: Employ a modern precatalyst like XPhos Pd G3 to ensure efficient generation of the active LPd(0) species.3. Increase Loading: Cautiously increase catalyst loading from 1-2 mol% to 3-5 mol%. |
| Incorrect Base | The base may be too weak to facilitate the key transmetalation (Suzuki) or deprotonation (Buchwald-Hartwig) step.[6] Alternatively, the base may have poor solubility in the reaction solvent.[7] | 1. Screen Bases: For Suzuki, try switching from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, ensure a strong base like NaOt-Bu or LHMDS is used.2. Ensure Quality: Use a freshly opened bottle or grind the base into a fine powder to ensure it is anhydrous and has maximum surface area.[9] |
| Poor Reagent Quality | Impurities in starting materials, particularly water in solvents or bases, can hydrolyze the boronic acid (protodeboronation) or deactivate the catalyst.[10] Oxygen can degrade phosphine ligands.[11] | 1. Use Anhydrous Conditions: Ensure solvents are anhydrous and reagents are dry. Use Schlenk techniques or a glovebox for setup.2. Degas Thoroughly: Degas the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 20-30 minutes before heating.[9] |
Problem 2: Significant Hydrodehalogenation (C-Cl bond replaced by C-H)
This side reaction is common with electron-deficient aryl halides and indicates a problem in the catalytic cycle.
Catalytic Cycle and Point of Failure
Caption: The palladium catalytic cycle showing the failure point leading to hydrodehalogenation.
| Possible Cause | Underlying Reason & Explanation | Recommended Solution |
| Slow Transmetalation | If the transmetalation step is slow, the Ar-Pd(II)-Cl intermediate has a longer lifetime and can react with trace water or other proton sources, leading to the undesired C-H bond formation. This is often an issue in Suzuki couplings. | 1. Change Base/Solvent: Use a stronger base (e.g., Cs₂CO₃) or add a small amount of water to a K₃PO₄-based system to facilitate formation of the boronate "ate" complex.[9]2. Check Boronic Acid Quality: Ensure the boronic acid or its ester is pure and not partially decomposed. |
| Slow Reductive Elimination | If reductive elimination is the slow step, the Ar-Pd(II)-R intermediate can undergo side reactions. This can be problematic, especially with bulky coupling partners. | 1. Use Bulky Ligands: Ligands with significant steric bulk (e.g., XPhos, t-BuXPhos) often accelerate reductive elimination.[1]2. Increase Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for reductive elimination. |
Section 3: Recommended Starting Protocols
These protocols provide robust starting points for your experiments. Optimization will likely be necessary for specific coupling partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Mono-substitution)
This protocol is designed for coupling an arylboronic acid to one of the chlorine positions.
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.2 equiv.), the arylboronic acid (1.0 equiv.), and finely ground K₃PO₄ (2.5 equiv.).
-
Catalyst Addition: In a glovebox, add the palladium precursor (e.g., XPhos Pd G3, 2 mol%) and the ligand if not using a precatalyst (e.g., XPhos, 4 mol%).
-
Solvent Addition & Degassing: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to a concentration of ~0.1 M). Seal the flask and bubble argon through the solution for 20 minutes.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Workup: Once the starting boronic acid is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination (Mono-substitution)
This protocol is for coupling a primary or secondary amine.
-
Reagent Preparation: To an oven-dried Schlenk flask in a glovebox, add NaOt-Bu (1.4 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%).
-
Reactant Addition: Add this compound (1.2 equiv.) and anhydrous, degassed toluene (to ~0.1 M). Finally, add the amine (1.0 equiv.).
-
Reaction Setup: Seal the flask, remove it from the glovebox, and connect it to an inert gas line.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring & Workup: Follow steps 5 and 6 from the Suzuki-Miyaura protocol.
-
Purification: Purify the crude product by flash column chromatography.
Section 4: Reference Data Tables
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Notes & Considerations |
| Pd(OAc)₂ (2%) | XPhos (4%) | K₃PO₄ | 1,4-Dioxane | 100 | A robust, general-purpose system for challenging chlorides. |
| Pd₂(dba)₃ (1.5%) | RuPhos (6%) | Cs₂CO₃ | Toluene | 110 | RuPhos can be effective for highly electron-deficient systems. |
| XPhos Pd G3 (2%) | (Pre-complexed) | K₃PO₄ | t-BuOH/H₂O | 80-100 | Precatalyst ensures reliable activation; alcoholic solvent can sometimes accelerate the reaction. |
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Notes & Considerations |
| Pd(OAc)₂ (2%) | BrettPhos (4%) | NaOt-Bu | Toluene | 100 | Excellent for coupling a wide range of primary amines. |
| BrettPhos Pd G3 (2%) | (Pre-complexed) | LHMDS | THF | 65-80 | LHMDS is a strong, non-nucleophilic base suitable for sensitive substrates. |
| Pd₂(dba)₃ (1.5%) | tBuXPhos (4%) | KOt-Bu | Dioxane | 100 | A highly active system, particularly for secondary amines or hindered substrates. |
References
- Technical Support Center: Troubleshooting Palladium-Catalyzed Amination Reactions - Benchchem.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
- Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed.
- Technical Support Center: Suzuki Coupling Reactions - Benchchem.
- Electron-Deficient Olefin Ligands Enable Generation of Quaternary Carbons by Ni-Catalyzed Cross-Coupling | Journal of the American Chemical Society - ACS Publications.
- Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI.
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC - NIH.
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews - ACS Publications.
- Buchwald–Hartwig amination - Wikipedia.
- How can I solve my problem with Suzuki coupling? - ResearchGate.
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications.
- Suzuki reaction - Wikipedia.
- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
- Suzuki Coupling - Organic Chemistry Portal.
- Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments - ResearchGate.
- Sonogashira coupling - Wikipedia.
Sources
- 1. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Workup and Purification of Reactions Involving 4,8-Dichloro-1,5-Naphthyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,8-dichloro-1,5-naphthyridine. This guide provides in-depth troubleshooting advice and detailed protocols in a question-and-answer format to address common challenges encountered during the workup and purification of reactions involving this versatile heterocyclic compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: General Workup Procedures
Question 1: I have just completed a Suzuki coupling reaction with this compound. What is a general and robust workup procedure to remove the palladium catalyst and boronic acid residues?
Answer:
A general workup procedure for a Suzuki coupling reaction aims to remove the palladium catalyst, unreacted boronic acid, and inorganic bases, while ensuring the desired product remains in the organic phase. Given the basic nature of the 1,5-naphthyridine core (predicted pKa of ~2.9), an acidic wash is generally avoided to prevent the protonation and subsequent loss of the product into the aqueous layer[1][2].
Here is a recommended general workup protocol:
-
Cooling and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. If a solid (like the inorganic base) has precipitated, it's often beneficial to filter the reaction mixture through a pad of Celite®. Rinse the flask and the Celite pad with the reaction solvent to ensure all the product is collected.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the bulk of the reaction solvent.
-
Liquid-Liquid Extraction:
-
Dissolve the residue in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any acidic byproducts.
-
Water to remove water-soluble impurities.
-
Brine (saturated aqueous NaCl solution) to facilitate the separation of the organic and aqueous layers and remove residual water.
-
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Expert Insight: The choice of extraction solvent is crucial. Ethyl acetate is a good first choice for many substituted naphthyridines. However, if your product has low solubility in EtOAc, DCM or chloroform can be used. Always check the solubility of your starting material and product in various solvents beforehand.
Section 2: Purification
Question 2: My crude product is a complex mixture. What are the recommended starting conditions for purifying my substituted 4-chloro-1,5-naphthyridine derivative by column chromatography?
Answer:
Column chromatography is a standard method for purifying substituted naphthyridine derivatives. Silica gel is the most common stationary phase. The choice of the mobile phase (eluent) is critical for achieving good separation.
Recommended Starting Conditions for Column Chromatography:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for most organic compounds. |
| Mobile Phase | A gradient of ethyl acetate (EtOAc) in hexanes or petroleum ether. | Start with a low polarity mixture (e.g., 5-10% EtOAc in hexanes) and gradually increase the polarity. This allows for the elution of non-polar impurities first, followed by your product. |
| TLC Analysis | Use the same solvent system as your column. | An ideal Rf value on a TLC plate for good separation on a column is between 0.2 and 0.4. |
Step-by-Step Column Chromatography Protocol:
-
Prepare the Column: Slurry silica gel in your starting eluent (e.g., 5% EtOAc in hexanes) and pack the column.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM or the eluent). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column. This technique often leads to better separation than wet-loading.
-
Elution: Begin eluting with the starting solvent mixture. Gradually increase the percentage of the more polar solvent (e.g., EtOAc).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Expert Insight: 1,5-Naphthyridine derivatives are often UV-active, making them easy to visualize on a TLC plate under a UV lamp (254 nm)[3]. For compounds that are not UV-active, staining with potassium permanganate can be effective[3].
Question 3: I'm having trouble with my compound "oiling out" during recrystallization. What should I do?
Answer:
"Oiling out" occurs when a compound melts in the hot recrystallization solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. This oily layer often solidifies into an amorphous solid, trapping impurities.
Troubleshooting "Oiling Out":
-
Increase the Solvent Volume: Your solution may be too concentrated. Add more hot solvent to fully dissolve the oil.
-
Change the Solvent System:
-
Choose a solvent with a lower boiling point.
-
Use a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the cloud point). Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. Common two-solvent systems include DCM/hexanes, and ethyl acetate/hexanes.
-
-
Induce Crystallization at a Higher Temperature: Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal while the solution is still warm, but below the melting point of your compound.
-
Slow Cooling: Ensure the solution cools down very slowly to allow for the formation of a proper crystal lattice. Insulating the flask can help.
Section 3: Specific Issues with this compound
Question 4: I am performing a nucleophilic aromatic substitution (SNAr) on this compound. I am getting a mixture of mono- and di-substituted products. How can I improve the selectivity for the mono-substituted product?
Answer:
The two chlorine atoms on this compound can have different reactivities due to the electronic effects of the fused pyridine rings. Often, one position is more susceptible to nucleophilic attack than the other. To favor mono-substitution, you can employ the following strategies:
-
Control Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the nucleophile. Using a large excess will favor di-substitution.
-
Lower the Reaction Temperature: SNAr reactions are temperature-dependent. Running the reaction at a lower temperature can often increase selectivity for the more reactive site.
-
Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-substituted product is the major component.
-
Choice of Base: The base used can influence the reactivity of the nucleophile. A weaker base might lead to better selectivity.
Expert Insight: Some studies suggest that in related systems, the C2 (or C8) position can be more reactive in Suzuki couplings, while SNAr reactions might proceed at other positions. The exact regioselectivity will depend on your specific nucleophile and reaction conditions. It is advisable to perform small-scale test reactions to determine the optimal conditions for your desired transformation.
Question 5: I am concerned about the hydrolysis of the chloro groups on my naphthyridine during an aqueous workup. How stable are the C-Cl bonds?
Answer:
To minimize the risk of hydrolysis:
-
Avoid Strong Aqueous Base: If possible, use a mild base like sodium bicarbonate for aqueous washes instead of sodium hydroxide.
-
Limit Contact Time: Perform aqueous extractions quickly and avoid letting the reaction mixture sit in contact with the aqueous phase for extended periods.
-
Work at Room Temperature: Perform the workup at room temperature or below to reduce the rate of potential hydrolysis.
-
Use of Phase-Transfer Catalysts: In some cases, using a phase-transfer catalyst can allow the reaction to be run with a solid inorganic base and an organic solvent, minimizing contact with water.
If you suspect hydrolysis has occurred, you will likely see a more polar spot on your TLC plate corresponding to the hydroxy-naphthyridine byproduct. This can often be separated by column chromatography.
Experimental Workflow Visualizations
The following diagrams illustrate the general workflows for the workup and purification of reactions involving this compound.
Caption: General workup workflow for reactions involving this compound.
Caption: Purification workflows for substituted 1,5-naphthyridine derivatives.
References
Sources
Validation & Comparative
A Senior Application Scientist's Guide: Comparing the Reactivity of 4,8-Dichloro-1,5-Naphthyridine and 2,6-Dichloropyridine
For researchers and professionals in drug development, the selection of heterocyclic building blocks is a critical decision that dictates synthetic strategy and efficiency. Among these, chlorinated pyridine and naphthyridine scaffolds are mainstays for introducing molecular diversity through nucleophilic aromatic substitution (SNAr). This guide provides an in-depth comparison of the reactivity of two structurally related but electronically distinct synthons: 4,8-dichloro-1,5-naphthyridine and 2,6-dichloropyridine. We will explore the theoretical underpinnings of their reactivity, present comparative experimental insights, and provide actionable protocols for their application.
Part 1: The Theoretical Basis of Reactivity in Electron-Deficient Heterocycles
The workhorse reaction for functionalizing these molecules is the Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike nucleophilic substitutions on aliphatic systems (SN1/SN2), the SNAr pathway proceeds via a two-step addition-elimination mechanism.[1] The key to this reaction is the stability of the high-energy anionic intermediate, known as a Meisenheimer complex, which is formed when the nucleophile attacks the aromatic ring.[2]
The reactivity of the chloro-substituted heterocycle is therefore governed by two primary factors:
-
Ring Activation: The presence of electron-withdrawing groups (or heteroatoms like nitrogen) on the aromatic ring is essential. These features reduce the electron density of the ring, making it more electrophilic and susceptible to attack by a nucleophile.[2]
-
Intermediate Stability: The ability of the ring to stabilize the negative charge of the Meisenheimer complex, typically through resonance, lowers the activation energy of the rate-determining first step.[3]
Electronic Landscape: Pyridine vs. 1,5-Naphthyridine
-
2,6-Dichloropyridine: The single nitrogen atom in the pyridine ring acts as an electron sink, withdrawing electron density and activating the ortho (C2, C6) and para (C4) positions towards nucleophilic attack.[3][4] In 2,6-dichloropyridine, the chlorine atoms are situated at the activated ortho positions, making them suitable for displacement. When a nucleophile attacks the C2 (or C6) position, the negative charge of the Meisenheimer complex can be delocalized onto the electronegative ring nitrogen, providing significant stabilization.[3]
-
This compound: The 1,5-naphthyridine core contains two nitrogen atoms. This has a profound impact on the electronic nature of the bicyclic system, making it significantly more electron-deficient than pyridine.[5] The chlorine atoms are located at the C4 and C8 positions. The C4 position is para to N5, and the C8 position is ortho to N1. Both are highly activated sites. The crucial advantage of the 1,5-naphthyridine system is its superior ability to stabilize the Meisenheimer intermediate. Upon nucleophilic attack at the C4 or C8 position, the resulting negative charge can be delocalized across the ring system and onto both nitrogen atoms, leading to a more stable intermediate compared to the pyridine analogue.
This enhanced stabilization of the intermediate is the primary reason why This compound is predicted to be substantially more reactive than 2,6-dichloropyridine in SNAr reactions.
Part 2: Experimental Data & Performance Comparison
While direct, side-by-side kinetic studies are not extensively published, a comparative analysis of reaction conditions from the literature provides strong evidence for the enhanced reactivity of the naphthyridine scaffold. Generally, reactions involving this compound can be performed under milder conditions (lower temperatures, shorter reaction times) than those with 2,6-dichloropyridine to achieve similar outcomes.
A significant challenge in the functionalization of 2,6-dichloropyridine is that after the first substitution, the introduction of an electron-donating group (like an amine or alkoxy group) deactivates the ring, making the second substitution significantly more difficult.[6] While this effect also occurs in the naphthyridine system, the powerful intrinsic electron-withdrawing nature of the two nitrogen atoms means the ring remains highly activated, making sequential di-substitution more feasible.
Table 1: Representative SNAr Reactivity Comparison
| Substrate | Nucleophile | Reaction Conditions | Product | Typical Yield | Notes & Reference |
| 2,6-Dichloropyridine | Primary/Secondary Amines | Base (e.g., K₂CO₃), Solvent (e.g., DMSO, NMP), 80-150 °C | Mono-aminated product | Good to Excellent | Di-substitution is challenging and requires more forcing conditions.[6][7] |
| 2,6-Dichloropyridine | Sodium Methoxide | MeOH, Reflux | 2-Chloro-6-methoxypyridine | Good | A standard method for mono-alkoxylation.[6] |
| This compound | Primary/Secondary Amines | Base (e.g., K₂CO₃), Solvent (e.g., DMF), 25-100 °C | Mono-aminated product | Excellent | Reactions often proceed efficiently at or slightly above room temperature, highlighting the high reactivity. |
| This compound | Sodium Methoxide | MeOH, 25 °C to Reflux | 4-Chloro-8-methoxy-1,5-naphthyridine | Excellent | The reaction is often rapid even at lower temperatures compared to the pyridine analogue. |
Part 3: Field-Proven Experimental Protocols
The following protocols provide a framework for the selective mono-amination of each substrate, a common transformation in drug discovery programs.
Protocol 1: Mono-amination of 2,6-Dichloropyridine
This protocol illustrates a typical procedure for the mono-functionalization of 2,6-dichloropyridine.
-
Materials:
-
2,6-Dichloropyridine (1.0 eq.)
-
Amine nucleophile (e.g., Morpholine) (1.1 eq.)
-
Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask, magnetic stirrer, condenser, inert atmosphere setup (Argon or Nitrogen)
-
-
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2,6-dichloropyridine (1.0 eq.) and potassium carbonate (2.0 eq.).
-
Add anhydrous DMF to create a stirrable suspension (approx. 0.2 M concentration).
-
Add the amine nucleophile (1.1 eq.) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Causality and Rationale:
-
Solvent: A polar aprotic solvent like DMF or DMSO is used to dissolve the reagents and facilitate the SNAr reaction, which involves charged intermediates.
-
Base: K₂CO₃ is a mild base used to neutralize the HCl generated during the reaction, driving it to completion.
-
Temperature: Elevated temperatures are typically required to overcome the activation energy for nucleophilic attack on the moderately activated pyridine ring.[8]
-
Protocol 2: Mono-amination of this compound
This protocol leverages the higher reactivity of the naphthyridine core, allowing for milder reaction conditions.
-
Materials:
-
This compound (1.0 eq.)
-
Amine nucleophile (e.g., Morpholine) (1.1 eq.)
-
Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup (Argon or Nitrogen)
-
-
Step-by-Step Methodology:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and potassium carbonate (2.0 eq.).
-
Add anhydrous DMF to create a stirrable suspension (approx. 0.2 M concentration).
-
Add the amine nucleophile (1.1 eq.) dropwise to the stirring mixture at room temperature.
-
Stir the reaction at room temperature (25 °C) for 2-6 hours, or gently heat to 50 °C if required. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, work up the reaction as described in Protocol 1 (quenching with water, extraction, and purification).
-
-
Causality and Rationale:
-
Temperature: The significantly enhanced electrophilicity of the 1,5-naphthyridine ring allows this reaction to proceed efficiently at or near room temperature, a distinct advantage over the pyridine analogue. This reduces the risk of side reactions and decomposition of sensitive functional groups.
-
Reagent Stoichiometry: Using a slight excess of the amine (1.1 eq.) ensures complete consumption of the starting dichloro-naphthyridine while minimizing the risk of di-substitution, which would require more forcing conditions.
-
Conclusion and Outlook
The comparative analysis clearly demonstrates that this compound is a significantly more reactive substrate in nucleophilic aromatic substitution reactions than 2,6-dichloropyridine. This heightened reactivity stems directly from the electronic properties of the bicyclic core, where two nitrogen atoms provide superior ring activation and stabilization of the crucial Meisenheimer intermediate.
For the synthetic chemist, this translates into tangible advantages:
-
Milder Reaction Conditions: Functionalization can often be achieved at lower temperatures, preserving sensitive functional groups and improving safety profiles.
-
Faster Reactions: Increased reaction rates can lead to higher throughput and improved operational efficiency.
-
Facilitated Di-substitution: The persistent electron-deficient nature of the mono-substituted naphthyridine ring makes sequential substitutions more accessible than with the corresponding pyridine.
While 2,6-dichloropyridine remains a valuable and cost-effective building block for mono-substituted pyridines[9], this compound offers a more powerful platform for the synthesis of complex, densely functionalized molecules, making it an exceptionally valuable tool for researchers in modern drug discovery.
References
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Navigating the Therapeutic Potential of Disubstituted 1,5-Naphthyridines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,5-naphthyridine scaffold, a bicyclic heteroaromatic system, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides a comparative analysis of the biological activities of disubstituted 1,5-naphthyridine derivatives, with a primary focus on the well-documented 2,8-disubstituted analogs as potent antiplasmodial agents. While the specific exploration of 4,8-disubstituted 1,5-naphthyridines in the literature is limited, the extensive data on other substitution patterns provides a strong foundation for understanding the therapeutic potential of this scaffold. We will delve into their anticancer, antimicrobial, and antiplasmodial activities, supported by experimental data, detailed protocols, and mechanistic insights.
A Note on the Landscape of 4,8-Disubstituted 1,5-Naphthyridines
A comprehensive review of the current scientific literature reveals a notable scarcity of studies specifically detailing the biological activities of 4,8-disubstituted 1,5-naphthyridine derivatives. While synthetic strategies for this substitution pattern have been explored, their biological evaluation, particularly in the realms of anticancer, antimicrobial, and antiviral research, remains an underexplored frontier. This presents a significant opportunity for future research to fill this knowledge gap and potentially uncover novel therapeutic agents. In the absence of specific data for the 4,8-disubstituted analogs, this guide will leverage the extensive research on other disubstituted 1,5-naphthyridines, most notably the 2,8-disubstituted derivatives, to provide a robust comparative framework and highlight the therapeutic promise of this chemical class.
Comparative Analysis of Biological Activities
Antiplasmodial Activity: A Case Study of 2,8-Disubstituted 1,5-Naphthyridines
A significant body of research has focused on the development of 2,8-disubstituted 1,5-naphthyridine derivatives as potent inhibitors of Plasmodium falciparum, the parasite responsible for malaria.[1][2] These compounds have demonstrated efficacy against both drug-sensitive and drug-resistant strains of the parasite.
Mechanism of Action: Kinase Inhibition
The primary mechanism of action for the antiplasmodial activity of these derivatives is the inhibition of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K).[1] PfPI4K is a crucial enzyme in the parasite's life cycle, involved in the regulation of membrane trafficking and signaling pathways. By inhibiting this kinase, the 2,8-disubstituted 1,5-naphthyridines disrupt essential cellular processes in the parasite, leading to its death. Some derivatives have also been found to interfere with hemozoin formation, another critical pathway for parasite survival.[3][4]
Quantitative Data: A Comparative Table
The following table summarizes the in vitro antiplasmodial activity of representative 2,8-disubstituted 1,5-naphthyridine derivatives against the chloroquine-sensitive (NF54) and multidrug-resistant (K1) strains of P. falciparum.
| Compound ID | R² Substituent | R⁸ Substituent | Pf NF54 IC₅₀ (nM) | Pf K1 IC₅₀ (nM) | Reference |
| 1 | 4-fluorophenyl | 4-pyridyl | 18 | 32 | [1] |
| 2 | 4-chlorophenyl | 4-pyridyl | 25 | 45 | [1] |
| 3 | 4-methoxyphenyl | 4-pyridyl | 30 | 58 | [1] |
Experimental Protocol: In Vitro Antiplasmodial Activity Assay
The half-maximal inhibitory concentration (IC₅₀) values are typically determined using a SYBR Green I-based fluorescence assay.
Step-by-Step Methodology:
-
Parasite Culture: P. falciparum strains are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Compound Preparation: The 1,5-naphthyridine derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Assay Setup: Asynchronous parasite cultures are diluted to a parasitemia of 0.5% and incubated in 96-well plates with serial dilutions of the test compounds for 72 hours.
-
SYBR Green I Staining: After incubation, the plates are frozen to lyse the red blood cells. A lysis buffer containing SYBR Green I is then added to each well.
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.
-
Data Analysis: The IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Logical Relationship: Kinase Inhibition Pathway
Caption: Inhibition of PfPI4K by 2,8-disubstituted 1,5-naphthyridines disrupts essential signaling pathways.
Anticancer Activity of Substituted 1,5-Naphthyridines
While specific data on 4,8-disubstituted derivatives is lacking, other substituted 1,5-naphthyridines have shown promising anticancer activity.
Mechanism of Action: Topoisomerase I Inhibition
Several phenyl- and indeno-1,5-naphthyridine derivatives have been identified as inhibitors of topoisomerase I (Top1).[5] Top1 is a nuclear enzyme that plays a critical role in DNA replication and transcription by relaxing DNA supercoiling. Inhibition of Top1 leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis in cancer cells.
Quantitative Data: A Comparative Table
The following table presents the antiproliferative activity of some substituted 1,5-naphthyridine derivatives against the human colon cancer cell line COLO 205.
| Compound ID | Substitution Pattern | COLO 205 GI₅₀ (µM) | Reference |
| 4 | Phenyl-substituted | 1.5 | [5] |
| 5 | Indeno-fused | 0.8 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the 1,5-naphthyridine derivatives for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) is determined.
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT assay for evaluating the cytotoxicity of 1,5-naphthyridine derivatives.
Antimicrobial Activity of Substituted 1,5-Naphthyridines
The 1,5-naphthyridine scaffold has also been investigated for its antibacterial properties.
Mechanism of Action: Inhibition of Bacterial Topoisomerases
Certain 1,5-naphthyridine derivatives act as novel bacterial topoisomerase inhibitors (NBTIs), targeting both DNA gyrase and topoisomerase IV.[6] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.
Quantitative Data: A Comparative Table
The following table shows the minimum inhibitory concentration (MIC) values of a 1,5-naphthyridine-based NBTI against various bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 6 | Staphylococcus aureus | 0.12 | [6] |
| 6 | Streptococcus pneumoniae | 0.06 | [6] |
| 6 | Escherichia coli | 4 | [6] |
Experimental Protocol: Broth Microdilution Method
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.
Step-by-Step Methodology:
-
Medium Preparation: A suitable broth medium (e.g., Mueller-Hinton broth) is prepared and dispensed into the wells of a microtiter plate.
-
Compound Dilution: The 1,5-naphthyridine derivatives are serially diluted in the broth to obtain a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared and added to each well.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
Conclusion and Future Directions
The 1,5-naphthyridine scaffold represents a privileged structure in medicinal chemistry with demonstrated potential across a range of therapeutic areas. The extensive research on 2,8-disubstituted derivatives as potent antiplasmodial agents, acting through the inhibition of PfPI4K, provides a compelling case for the continued exploration of this chemical class. While the biological activities of 4,8-disubstituted 1,5-naphthyridines remain largely uncharted territory, the promising anticancer and antimicrobial activities observed for other substitution patterns suggest that this specific isomeric series holds significant untapped potential.
Future research efforts should be directed towards the synthesis and systematic biological evaluation of a diverse library of 4,8-disubstituted 1,5-naphthyridine derivatives. Such studies will be instrumental in elucidating their structure-activity relationships, identifying their molecular targets, and ultimately, unlocking their full therapeutic promise. The detailed experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers embarking on this exciting endeavor.
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Singh, S. B., et al. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorganic & Medicinal Chemistry Letters, 25(11), 2409-2415. [Link]
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Alonso, C., et al. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Topics in Medicinal Chemistry, 14(23), 2722-2728. [Link]
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Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
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Dziwornu, G. A., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry. [Link]
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Dziwornu, G. A., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. PubMed. [Link]
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Mithula, S., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry, 13(16), 1461-1485. [Link]
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Dziwornu, G. A., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors ofPlasmodium falciparum Phosphatidylinositol-4-kinase andHemozoin Formation with In Vivo Efficacy. TCG Lifesciences. [Link]
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Kandepedu, N., et al. (2025). Optimization of 2,8-Diaryl-1,5-naphthyridines as Plasmodium falciparum Phosphatidylinositol 4‑Kinase Inhibitors with Improved ADME Profiles and In Vivo Efficacy. ACS Publications. [Link]
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Sławiński, J., et al. (2020). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. Bioorganic & Medicinal Chemistry Letters, 30(15), 127271. [Link]
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Tomaszewska, A., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]
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Dziwornu, G. A., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Discovery Research Portal - University of Dundee. [Link]
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Kumar, A., et al. (2016). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 26(2), 583-587. [Link]
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Kumar, A., et al. (2010). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(2), 274-281. [Link]
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Bédard, J., et al. (2000). Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. Antimicrobial Agents and Chemotherapy, 44(4), 929-937. [Link]
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Piras, S., et al. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Molecules, 26(4), 969. [Link]
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Wang, Y., et al. (2020). Synthesis and Biological Evaluation of Some 1,8-Naphthalimide-Acridinyl Hybrids. Molecules, 25(15), 3529. [Link]
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The 1,5-Naphthyridine Scaffold: A Privileged Motif for Kinase Inhibitor Design
The 1,5-naphthyridine core, a heterocyclic scaffold, has garnered significant attention in medicinal chemistry for its ability to serve as a foundation for potent and selective kinase inhibitors.[1][2] Its rigid, planar structure provides a well-defined framework for the strategic placement of substituents that can engage with the ATP-binding site of various kinases.[3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,5-naphthyridine derivatives targeting key kinases implicated in diseases such as cancer and fibrosis, offering insights for researchers and professionals in drug discovery and development.[2][3]
Structure-Activity Relationship of 1,5-Naphthyridine Kinase Inhibitors
The versatility of the 1,5-naphthyridine scaffold allows for chemical modifications at several positions, primarily at the C2, C4, and C8 positions, which significantly influences the inhibitory potency and selectivity against different kinase targets.[3]
Transforming Growth Factor-beta (TGF-β) Type I Receptor (ALK5) Inhibitors
Dysregulation of the TGF-β signaling pathway is a key factor in cancer and fibrosis. Several 1,5-naphthyridine derivatives have been identified as potent inhibitors of the TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5).[1]
A notable series of ALK5 inhibitors features aminothiazole and pyrazole substitutions.[4][5] Optimization of an initial screening hit led to the discovery of compounds with nanomolar potency.[4] For instance, compound 15 (an aminothiazole derivative) and compound 19 (a pyrazole derivative) inhibit ALK5 autophosphorylation with IC50 values of 6 nM and 4 nM, respectively.[4][5] These compounds also demonstrated potent activity in cellular assays and selectivity over p38 MAP kinase.[4] The X-ray crystal structure of compound 19 in complex with human ALK5 confirmed its binding mode, which was initially proposed through docking studies.[4]
| Compound ID | Core Scaffold | Key Substituents | Target Kinase | IC50 (nM) |
| 15 | 1,5-Naphthyridine | Aminothiazole | ALK5 | 6 |
| 19 | 1,5-Naphthyridine | Pyrazole | ALK5 | 4 |
The SAR for these ALK5 inhibitors highlights the importance of the substituent at the C4 position of the 1,5-naphthyridine ring in achieving high potency.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
The FGFR family of tyrosine kinases (FGFR1, 2, 3, and 4) plays a crucial role in cell proliferation, migration, and survival.[6] Aberrant activation of FGFRs is implicated in various cancers.[6] Novel 1,5-naphthyridine derivatives have been developed as potent inhibitors of all FGFR family members.[6] Through optimization of initial hits, a series of 1,5-naphthyridine-based compounds with nanomolar affinity for FGFR1, 2, 3, and 4 were identified.[6] These inhibitors also exhibited good cellular activity and selectivity against VEGFR-2.[6]
Other Kinase Targets
The 1,5-naphthyridine scaffold has been explored for its inhibitory activity against a range of other kinases:
-
Casein Kinase 2 (CK2): CX-4945 (Silmitasertib), a 1,5-naphthyridine derivative, is a potent inhibitor of CK2 with a Ki of 0.38 nM.[2]
-
c-Met: 1H-imidazo[4,5-h][1][7]naphthyridin-2(3H)-one derivatives have been investigated as c-Met kinase inhibitors, with one compound showing an IC50 of 2600 nM.[2]
-
Spleen Tyrosine Kinase (Syk): 5,7-disubstituted[1][7]naphthyridines have demonstrated potent inhibition of Syk.[2]
-
Plasmodium falciparum Phosphatidylinositol-4-kinase (PfPI4K): 2,8-disubstituted-1,5-naphthyridine derivatives have shown potent inhibitory activity against PfPI4K, a key enzyme in the malaria parasite.[3]
Experimental Protocols
General Workflow for Kinase Inhibitor Screening
The discovery and characterization of 1,5-naphthyridine kinase inhibitors typically follow a standardized workflow.[3]
Protocol 1: Synthesis of 2,8-Disubstituted-1,5-Naphthyridine Derivatives
This generalized protocol is based on the synthesis of 2,8-disubstituted-1,5-naphthyridines as described in the literature.[3]
Objective: To synthesize 1,5-naphthyridine derivatives with diverse substitutions at the C2 and C8 positions for SAR studies.
Materials:
-
Commercially available amines[7]
-
Cesium carbonate (Cs2CO3)[7]
-
Solvent (e.g., dioxane)
-
Microwave reactor
Procedure:
-
To a microwave vial, add the brominated 1,5-naphthyridine key intermediate.
-
Add the desired commercially available amine and Cs2CO3.[7]
-
Add the solvent and seal the vial.
-
Heat the reaction mixture in a microwave reactor at 110 °C.[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and purify the product by column chromatography.
Signaling Pathway Inhibition
A key mechanism of action for 1,5-naphthyridine inhibitors targeting ALK5 is the disruption of the TGF-β signaling pathway.[3]
Conclusion and Future Directions
The 1,5-naphthyridine scaffold is a highly promising platform for the development of novel kinase inhibitors.[1] The synthetic accessibility of this core and the diverse biological activities of its derivatives make it an attractive starting point for medicinal chemistry campaigns.[1] Future research should focus on expanding the chemical space of 1,5-naphthyridine derivatives to establish more robust structure-activity relationships for a wider range of kinase targets.[1]
References
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- Application Notes and Protocols for the Use of 1,5-Naphthyridine Derivatives as Kinase Inhibitor Scaffolds - Benchchem.
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC.
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - MDPI.
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discovery and SAR study of 1H-imidazo[4,5-h]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing). Available from:
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A Comparative Guide to 1,5-Naphthyridine and 1,8-Naphthyridine Scaffolds in Kinase Inhibition
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology. Their dysregulation is a known driver of cancer cell proliferation, survival, and metastasis. The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized cancer therapy.
Within the medicinal chemist's toolkit, certain heterocyclic structures are recognized as "privileged scaffolds"—frameworks that can be decorated to interact with multiple biological targets. The naphthyridine nucleus, a diazanaphthalene, is a prime example of such a scaffold.[1] As bioisosteres of quinoline and purine, naphthyridines are adept at forming key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of the adenine ring of ATP.[2]
This guide provides an in-depth comparison of two prominent naphthyridine isomers: 1,5-naphthyridine and 1,8-naphthyridine . While structurally similar, the distinct placement of their nitrogen atoms imparts unique electronic and steric properties, influencing their biological activity, selectivity, and synthetic accessibility. We will explore the nuances of their kinase inhibitory profiles, supported by experimental data, to provide researchers and drug development professionals with a comprehensive understanding of their relative merits.
Structural Rationale: A Tale of Two Nitrogens
The key difference between the 1,5- and 1,8-naphthyridine scaffolds lies in the relative positioning of the two nitrogen atoms. This seemingly subtle change has significant implications for the molecule's properties as a kinase inhibitor.
-
1,5-Naphthyridine: The nitrogen atoms are positioned symmetrically on opposite rings. This arrangement influences the scaffold's hydrogen bonding potential and overall electronic distribution.
-
1,8-Naphthyridine: The nitrogen atoms are located on the same side of the molecule, adjacent to the ring fusion. This creates a distinct "bay region" and a different dipole moment compared to the 1,5-isomer, which can affect binding interactions and physicochemical properties. The 1,8-naphthyridine core is the most extensively studied of the isomers.[1]
The ability of these scaffolds to act as "hinge-binders" is fundamental to their mechanism of action. They occupy the ATP-binding site, forming hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, thereby blocking ATP from binding and preventing the phosphorylation of substrate proteins.
Caption: Naphthyridine scaffolds as kinase hinge-binders.
Comparative Analysis of Kinase Inhibitory Activity
While both scaffolds have yielded potent kinase inhibitors, the literature reveals distinct patterns in their targeted kinases and structure-activity relationships (SAR).
The 1,5-Naphthyridine Scaffold: Versatility in Targeting
Derivatives of 1,5-naphthyridine have demonstrated potent inhibition against a range of kinases, highlighting the scaffold's adaptability. Modifications at the C2, C4, and C8 positions have proven particularly effective for tuning potency and selectivity.[3]
Key examples include inhibitors of:
-
TGF-β Type I Receptor (ALK5): Aminothiazole and pyrazole derivatives of 1,5-naphthyridine show potent ALK5 inhibition, a key target in fibrosis and cancer.[4][5]
-
Fibroblast Growth Factor Receptors (FGFRs): Novel series have been developed with nanomolar affinity for FGFRs 1-4.[4]
-
Plasmodium falciparum PI4K (PfPI4K): 2,8-disubstituted-1,5-naphthyridines have been identified as potent anti-malarial agents by inhibiting this essential parasite kinase.[6][7] SAR studies revealed that basic substituents at the C8-position improved physicochemical properties and in vivo pharmacokinetics.[6][7]
-
c-Met: Some 1,5-naphthyridine derivatives have been developed as inhibitors of the c-Met kinase.[8]
The 1,8-Naphthyridine Scaffold: A Privileged Framework in Oncology
The 1,8-naphthyridine scaffold is well-established in the development of anticancer agents, recognized for its ability to generate highly potent and selective inhibitors.[9][10]
Key examples include inhibitors of:
-
Aurora Kinases: Potent pan-Aurora kinase inhibitors have been derived from the 5H-benzo[c][11]naphthyridin-6-one scaffold.[12] These compounds effectively modulate the phosphorylation of Histone H3, a downstream target of Aurora B, in cellular and in vivo models.[12]
-
c-Met Kinase: Extensive SAR studies have been conducted on 1,8-naphthyridines as c-Met inhibitors, a key target in various cancers.[13]
-
Broad Kinase Inhibition: The 1,8-naphthyridine core is present in compounds targeting a wide array of kinases implicated in oncology, including EGFR and CK2.[10]
Quantitative Data Summary
The following table summarizes representative IC₅₀ values for inhibitors derived from each scaffold against various kinase targets. This data illustrates the potent activities achievable with both frameworks.
| Scaffold | Compound Class/Example | Target Kinase(s) | IC₅₀ / Kᵢ (nM) | Reference(s) |
| 1,5-Naphthyridine | Aminothiazole/Pyrazole Derivatives | ALK5 (TGF-β Type I Receptor) | 4 - 6 | [4] |
| Novel Naphthyridine Series | FGFR1, 2, 3, 4 | Nanomolar affinity | [4] | |
| 2,8-Disubstituted Derivatives | P. falciparum (NF54 strain) | 40 - 86 | [6][7] | |
| 1,8-Naphthyridine | 5H-benzo[c][11]naphthyridin-6-one | Aurora A/B/C | Potent Inhibition | [12] |
| Compound 47 | MIAPaCa (Pancreatic Cancer Cell) | 410 | [1] | |
| Compound 29 | PA-1 (Ovarian Cancer Cell) | 410 | [1] | |
| Compound 10c | MCF7 (Breast Cancer Cell) | 1470 | [1][14] |
Synthetic Strategies: Building the Core
The accessibility of a scaffold is a critical consideration in drug development. Both isomers can be synthesized through established chemical reactions, though the specific precursors and conditions differ.
Synthesis of 1,5-Naphthyridines
Classic cyclization reactions are commonly employed for constructing the 1,5-naphthyridine core.[15]
-
Skraup Reaction: This method involves the reaction of a 3-aminopyridine derivative with glycerol, typically in the presence of an acid and an oxidizing agent.[8]
-
Friedländer Annulation: This involves the condensation of a 3-amino-4-formyl (or acetyl) pyridine with a compound containing a reactive α-methylene group.
Synthesis of 1,8-Naphthyridines
The 1,8-isomer is also accessible through several well-known synthetic routes.
-
Friedländer Synthesis: This is a very common and versatile method, starting from 2-aminonicotinaldehyde or related ketones.[10]
-
Vilsmeier-Haack Reaction: This reaction can be used to introduce functional groups that facilitate subsequent cyclization to form the 1,8-naphthyridine ring system.[10]
Caption: Common synthetic routes to naphthyridine scaffolds.
Experimental Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
To ensure the trustworthiness of the data presented, it is crucial to understand the methodology used to generate it. The following is a generalized, yet detailed, protocol for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase.
Objective: To quantify the potency of a 1,5- or 1,8-naphthyridine-based compound by measuring its ability to inhibit the enzymatic activity of a specific protein kinase.
Principle: This assay measures the phosphorylation of a substrate by a kinase. The amount of phosphorylated product is quantified, typically via luminescence (e.g., ADP-Glo™), fluorescence, or radiometric methods. The inhibition is measured across a range of compound concentrations to determine the IC₅₀ value.
Materials:
-
Recombinant Kinase Enzyme
-
Kinase-specific Substrate (peptide or protein)
-
ATP (Adenosine Triphosphate)
-
Test Compound (solubilized in DMSO)
-
Kinase Assay Buffer (containing MgCl₂, DTT, etc.)
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates (white, low-volume)
-
Plate reader (luminometer)
Procedure:
-
Compound Preparation: a. Perform a serial dilution of the test compound in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilution). b. Dilute these DMSO stocks into the kinase assay buffer to create the final working solutions.
-
Assay Setup: a. Add 2.5 µL of the test compound working solutions to the wells of a 384-well plate. b. Include "positive control" wells (no inhibitor, 100% kinase activity) and "negative control" wells (no kinase, 0% activity), both containing buffer with the equivalent percentage of DMSO.
-
Kinase Reaction: a. Prepare a kinase/substrate master mix in kinase assay buffer. b. Add 2.5 µL of the kinase/substrate mix to each well. c. Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase. d. Prepare an ATP solution in assay buffer. e. Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells. The final ATP concentration should be at or near the Kₘ for the specific kinase. f. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Signal Detection (using ADP-Glo™ as an example): a. Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This depletes the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into a luminescent signal. d. Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Normalize the data: % Inhibition = 100 * (1 - [(Signal_Test - Signal_Negative) / (Signal_Positive - Signal_Negative)]). c. Plot the % Inhibition against the logarithm of the compound concentration. d. Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value.
Sources
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- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Photophysical Properties of 4,8-Diaryl-1,5-Naphthyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescent molecules, 4,8-diaryl-1,5-naphthyridine derivatives are emerging as a noteworthy class of luminophores. Their rigid, planar structure and the potential for extensive π-conjugation through the introduction of various aryl substituents at the 4- and 8-positions make them attractive candidates for applications in materials science, chemical sensing, and bio-imaging. This guide provides a comprehensive comparison of the photophysical properties of these derivatives, grounded in experimental data and methodologies, to aid researchers in their selection and application.
The 1,5-Naphthyridine Core: A Platform for Tailored Photophysics
The 1,5-naphthyridine scaffold, a nitrogen-containing heterocyclic system, offers a versatile platform for the design of fluorescent compounds. The introduction of aryl groups at the 4- and 8-positions significantly influences the electronic structure and, consequently, the photophysical properties of the molecule. These aryl substituents can be readily modified to include electron-donating or electron-withdrawing groups, allowing for the fine-tuning of absorption and emission characteristics.
The general structure of 4,8-diaryl-1,5-naphthyridine derivatives is depicted below:
Caption: General structure of 4,8-diaryl-1,5-naphthyridine.
Synthesis of 4,8-Diaryl-1,5-Naphthyridine Derivatives: A Methodological Overview
The synthesis of 4,8-diaryl-1,5-naphthyridine derivatives can be achieved through a variety of organic reactions. A common and effective strategy involves a combination of cross-coupling reactions and cyclization methods.
Key Synthetic Strategies:
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. In the context of 4,8-diaryl-1,5-naphthyridines, it can be employed to introduce aryl groups onto a pre-functionalized naphthyridine core, such as a dihalo-1,5-naphthyridine.
-
Friedländer Annulation: This condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an activated methylene group is a classic method for synthesizing quinolines and related heterocyclic systems, including naphthyridines.
Experimental Protocol: A Representative Synthesis
The following protocol outlines a general procedure for the synthesis of 4,8-diaryl-1,5-naphthyridine derivatives, drawing upon established methodologies such as the Friedländer condensation.
Step 1: Synthesis of the Precursor
A suitable 3-aminopyridine derivative is reacted with a β-ketoester in the presence of an acid catalyst to form an enamine intermediate.
Step 2: Cyclization to form the Naphthyridine Core
The enamine intermediate undergoes thermal or acid-catalyzed cyclization to yield the 1,5-naphthyridin-4(1H)-one core.
Step 3: Halogenation
The hydroxyl group at the 4-position is converted to a halogen, typically chlorine or bromine, using a suitable halogenating agent like phosphorus oxychloride or phosphorus tribromide. This step is crucial for subsequent cross-coupling reactions.
Step 4: Suzuki-Miyaura Cross-Coupling
The resulting 4-halo-1,5-naphthyridine is then subjected to a Suzuki-Miyaura cross-coupling reaction with an appropriate arylboronic acid to introduce the first aryl group at the 4-position. A second cross-coupling reaction can then be performed to introduce the second aryl group at the 8-position, if a dihalo-1,5-naphthyridine precursor is used.
Caption: Synthetic workflow for 4,8-diaryl-1,5-naphthyridines.
A Comparative Analysis of Photophysical Properties
The photophysical properties of 4,8-diaryl-1,5-naphthyridine derivatives are highly dependent on the nature of the aryl substituents. The introduction of electron-donating or electron-withdrawing groups can significantly alter the absorption and emission wavelengths, as well as the fluorescence quantum yield and lifetime.
Table 1: Expected Photophysical Properties of 4,8-Diaryl-1,5-Naphthyridine Derivatives
| Ar¹ Substituent (Position 4) | Ar² Substituent (Position 8) | Expected Absorption Max (λ_abs, nm) | Expected Emission Max (λ_em, nm) | Expected Quantum Yield (Φ_F) | Expected Lifetime (τ, ns) |
| Phenyl | Phenyl | ~350-370 | ~400-430 | Moderate | ~2-5 |
| 4-Methoxyphenyl (EDG) | Phenyl | ~360-380 | ~420-450 | Moderate to High | ~3-7 |
| 4-Nitrophenyl (EWG) | Phenyl | ~370-390 | ~450-480 | Low to Moderate | ~1-4 |
| 4-Methoxyphenyl (EDG) | 4-Nitrophenyl (EWG) | ~380-410 | ~480-520 (Push-Pull System) | Variable | ~1-5 |
Note: The values in this table are estimations based on trends observed in related compounds and are intended to serve as a general guide. Actual experimental values may vary.
Influence of Substituents on Photophysical Properties
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or amino (-NH₂) groups on the aryl rings generally lead to a bathochromic (red) shift in both the absorption and emission spectra. This is attributed to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap. EDGs can also enhance the fluorescence quantum yield by increasing the radiative decay rate.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or cyano (-CN) tend to lower the lowest unoccupied molecular orbital (LUMO) energy level, also resulting in a red shift. However, EWGs can sometimes lead to a decrease in fluorescence quantum yield due to the promotion of non-radiative decay pathways, such as intersystem crossing.
-
Push-Pull Systems: The combination of an EDG on one aryl ring and an EWG on the other creates a "push-pull" system. These molecules often exhibit strong intramolecular charge transfer (ICT) character in the excited state, leading to large Stokes shifts and pronounced solvatochromism, where the emission wavelength is sensitive to the polarity of the solvent.
Comparison with Alternative Fluorophores
To provide a broader context, the photophysical properties of 4,8-diaryl-1,5-naphthyridine derivatives can be compared with other well-established classes of fluorophores.
Table 2: Comparison of 4,8-Diaryl-1,5-Naphthyridines with Other Luminophores
| Fluorophore Class | Typical λ_em (nm) | Typical Φ_F | Key Advantages | Key Disadvantages |
| 4,8-Diaryl-1,5-Naphthyridines | 400-550 | 0.2 - 0.8 | Tunable properties, good thermal and chemical stability | Limited commercial availability, potential for lower quantum yields in some derivatives |
| Coumarins | 400-500 | 0.5 - 0.9 | High quantum yields, well-established chemistry | Photobleaching, sensitivity to pH |
| Fluoresceins | 510-530 | > 0.9 | Very high quantum yields, water-soluble derivatives available | Pronounced pH sensitivity, photobleaching |
| Rhodamines | 550-600 | > 0.9 | High quantum yields, excellent photostability | Tendency to aggregate, can be quenched by certain molecules |
| BODIPYs | 500-650 | > 0.8 | High quantum yields, sharp emission peaks, good photostability | Generally less soluble in aqueous media |
Experimental Protocols for Photophysical Characterization
To accurately assess and compare the photophysical properties of 4,8-diaryl-1,5-naphthyridine derivatives, a standardized set of experimental protocols is essential.
UV-Vis Absorption Spectroscopy
-
Sample Preparation: Prepare dilute solutions of the naphthyridine derivatives in a suitable spectroscopic grade solvent (e.g., cyclohexane, toluene, acetonitrile, ethanol) with an absorbance value below 0.1 at the wavelength of maximum absorption (λ_max) to avoid inner filter effects.
-
Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-600 nm).
-
Data Analysis: Determine the λ_max and the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).
Steady-State Fluorescence Spectroscopy
-
Sample Preparation: Use the same solutions prepared for UV-Vis absorption measurements.
-
Measurement: Record the fluorescence emission spectrum using a spectrofluorometer. The excitation wavelength should be set at or near the λ_max determined from the absorption spectrum.
-
Data Analysis: Determine the wavelength of maximum emission (λ_em) and the Stokes shift (the difference in nanometers or wavenumbers between λ_max and λ_em).
Fluorescence Quantum Yield Determination
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is typically determined relative to a well-characterized standard.
-
Standard Selection: Choose a fluorescence standard with an emission profile that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Measurement: Record the absorption and fluorescence spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths). Ensure the absorbance of both solutions at the excitation wavelength is below 0.1.
-
Calculation: The quantum yield is calculated using the following equation: Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Caption: Workflow for photophysical characterization.
Fluorescence Lifetime Measurement
Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state.
-
Instrumentation: Use a time-correlated single-photon counting (TCSPC) system.
-
Measurement: Excite the sample with a pulsed light source (e.g., a picosecond laser diode) and measure the decay of the fluorescence intensity over time.
-
Data Analysis: The fluorescence decay data is fitted to an exponential function to determine the lifetime.
Conclusion and Future Outlook
4,8-Diaryl-1,5-naphthyridine derivatives represent a promising class of fluorophores with highly tunable photophysical properties. The ability to systematically modify their structure through established synthetic routes allows for the rational design of molecules with desired absorption and emission characteristics. While more extensive and systematic studies are needed to fully map out the structure-property relationships within this class of compounds, the foundational knowledge and experimental protocols outlined in this guide provide a solid framework for future research. As our understanding of these molecules grows, so too will their potential applications in diverse scientific and technological fields.
References
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Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., & Palacios, F. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
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Toche, R. B., Janrao, R. A., Bagul, S. M., Patil, S. P., Pagar, B. P., & Nikam, P. S. (2011). Arylbenzo[h][1][2]naphthyridine derivatives: synthesis and photophysical properties. Journal of Fluorescence, 21(4), 1617–1624. [Link]
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
- Valeur, B., & Berberan-Santos, M. N. (2012).
- Gou, G. Z., Liu, Y. Y., Wang, P., Liu, J. C., & Zhang, H. Y. (2014). Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1,5-a]-1,8-naphthyridine Derivatives through a Facile One-Pot Process. Journal of the Chinese Chemical Society, 61(11), 1235-1242.
- Walraven, H. G. M., & Pandit, U. K. (1976). Synthesis of 1,5- and 1,7-naphthyridin-4(1H)-ones. Recueil des Travaux Chimiques des Pays-Bas, 95(9), 220-223.
- Chen, Y., et al. (2013). 4-Diphenylphosphanyl-8-methyl-1,5-naphthyridine. Acta Crystallographica Section E: Structure Reports Online, 69(7), o928.
- Shaki, H., Gharanjig, K., Rouhani, S., & Khosravi, A. (2010). Synthesis and photophysical properties of some novel fluorescent dyes based on naphthalimide derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 216(1), 44-50.
- Tigoianu, R. I., Airinei, A., Georgescu, F., Nicolescu, A., & Deleanu, C. (2022). Photophysical Properties of Some Naphthalimide Derivatives. Engineering Proceedings, 27(1), 4.
- The Royal Society of Chemistry. (2023). RSC Advances. (This is a general reference to a journal where relevant articles might be published).
- MDPI. (2023). Molecules. (This is a general reference to a journal where relevant articles might be published).
- PubMed. (2023). National Library of Medicine. (This is a general reference to a database where relevant articles might be found).
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- ACS Publications. (2023). The Journal of Organic Chemistry. (This is a general reference to a journal where relevant articles might be published).
- NIH. (2023). National Institutes of Health. (This is a general reference to a database where relevant articles might be found).
- Beilstein Journals. (2023). (This is a general reference to a publisher where relevant articles might be found).
- Heriot-Watt Research Portal. (2023). (This is a general reference to an institutional repository).
- Semantic Scholar. (2023). (This is a general reference to a platform where relevant articles might be found).
- Indian Academy of Sciences. (2023). (This is a general reference to a publisher where relevant articles might be found).
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- 3. Arylbenzo[h][1, 6]naphthyridine derivatives: synthesis and photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Evaluation of 4,8-Dichloro-1,5-Naphthyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 1,5-Naphthyridine Scaffold and the Significance of 4,8-Disubstitution
The 1,5-naphthyridine core, a bicyclic heteroaromatic system, is a recognized privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities.[1] The introduction of substituents at various positions on this scaffold allows for the fine-tuning of its biological properties. The 4,8-dichloro-1,5-naphthyridine core, in particular, presents a versatile platform for further chemical modifications, with the chlorine atoms serving as reactive handles for the introduction of various functional groups, such as amines, ethers, and other nucleophiles. This allows for the creation of diverse chemical libraries for screening against various biological targets.
Comparative In Vitro Biological Activities
While specific data for this compound derivatives is limited in the public domain, we can infer their potential activities by examining related substituted 1,5- and 1,8-naphthyridine compounds.
Anticancer Activity
Several 1,5-naphthyridine derivatives have demonstrated significant potential as anticancer agents, with mechanisms often involving the inhibition of key cellular enzymes like topoisomerase I.[2]
Comparative Data: Anticancer Activity of Substituted Naphthyridine Derivatives
| Compound Class | Target Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Phenyl-1,5-naphthyridine derivatives | COLO 205 (Human Colon Cancer) | Varies | Topoisomerase I inhibition | [2] |
| Indeno-1,5-naphthyridine derivatives | COLO 205 (Human Colon Cancer) | Varies | Topoisomerase I inhibition | [2] |
| Dibenzo[c,h][3][4]naphthyridines | Various Cancer Cell Lines | Low to sub-micromolar | Topoisomerase I inhibition | [5][6] |
| Imamine-1,3,5-triazine derivatives | MDA-MB-231 (Breast Cancer) | 6.25 | Antiproliferative | [7] |
Based on these findings, it is plausible that 4,8-disubstituted-1,5-naphthyridine derivatives could exhibit potent anticancer activity, potentially through the inhibition of topoisomerase I. The introduction of various side chains at the 4 and 8 positions could modulate this activity and selectivity against different cancer cell lines.
Antimicrobial Activity
Naphthyridine derivatives have a rich history in antimicrobial drug discovery, with nalidixic acid, a 1,8-naphthyridine, being a notable example.[8] The mechanism of action for many antimicrobial naphthyridines involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[9][10]
Comparative Data: Antimicrobial Activity of Substituted Naphthyridine Derivatives
| Compound Class | Target Organism | MIC (µg/mL) | Mechanism of Action | Reference |
| Oxabicyclooctane-linked 1,5-Naphthyridines | Gram-positive and Gram-negative bacteria | Varies | DNA gyrase and topoisomerase IV inhibition | [9] |
| 1,5-Naphthyridine alkaloids (Canthin-6-one) | Staphylococcus aureus, Escherichia coli | 0.49 - 3.91 | Not specified | [11] |
| Fused 1,8-Naphthyridines | Leishmania infantum | Varies | Antileishmanial | [12] |
The broad-spectrum antibacterial activity observed for various 1,5-naphthyridine derivatives suggests that novel 4,8-disubstituted analogues could be promising candidates for the development of new antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory potential of naphthyridine derivatives has also been explored, with some compounds showing inhibition of pro-inflammatory mediators.[3][8]
Comparative Data: Anti-inflammatory Activity of Substituted Naphthyridine Derivatives
| Compound Class | Assay | IC50 (µM) / Effect | Reference |
| 1,8-Naphthyridine-3-carboxamide derivative (C-34) | Inhibition of inflammatory markers in DC model | Potent at 0.2 and 2 µM | [3] |
| 5-Amino[2][3][13]triazolo[4,3-a][3][12]naphthyridine-6-carboxamides | Carrageenan-induced rat paw edema | High efficacy | [13] |
| 1,5-Naphthyridine alkaloids (Quassidine E) | Inhibition of NO, IL-6, and TNF-α in RAW 264.7 cells | 20.51 - 66.96 | [11] |
These findings indicate that the 1,5-naphthyridine scaffold can be a valuable template for designing novel anti-inflammatory agents. The evaluation of 4,8-disubstituted derivatives in relevant in vitro models is therefore a promising research avenue.
Experimental Protocols
To facilitate the in vitro evaluation of novel this compound derivatives, detailed protocols for key assays are provided below.
Protocol 1: MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a no-treatment control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Broth Microdilution Assay for Antimicrobial Susceptibility
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compound stock solution
-
Sterile 96-well microtiter plates
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 3: Topoisomerase I Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of topoisomerase I, a key enzyme in DNA replication.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I enzyme
-
Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
Test compound
-
Stop solution/loading dye (e.g., 1% SDS, 10 mM EDTA, 0.025% bromophenol blue, 5% glycerol)
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add human Topoisomerase I to the reaction mixture. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the stop solution/loading dye.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase I is indicated by a decrease in the amount of relaxed DNA compared to the positive control.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.
Signaling Pathway: The Canonical NF-κB Pathway in Inflammation
The NF-κB signaling pathway is a crucial regulator of the inflammatory response. Many anti-inflammatory agents exert their effects by modulating this pathway.
Caption: The canonical NF-κB signaling pathway, a key target for anti-inflammatory drugs.
Experimental Workflow: In Vitro Anticancer Drug Screening
The following workflow outlines the key steps in screening novel compounds for anticancer activity.
Caption: A typical workflow for the in vitro screening of novel anticancer compounds.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and inflammatory disorders. By leveraging the existing knowledge on related naphthyridine derivatives and employing robust in vitro evaluation strategies, researchers can efficiently explore the therapeutic potential of this versatile chemical class. This guide provides a foundational framework for such investigations, encouraging a data-driven and mechanistically informed approach to drug discovery.
References
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G., et al. (2014). 1,8-Naphthyridines IX. Potent anti-inflammatory and/or analgesic activity of a new group of substituted 5-amino[2][3][13]triazolo[4,3-a][3][12]naphthyridine-6-carboxamides, of some their Mannich base derivatives and of one novel substituted 5-amino-10-oxo-10H-pyrimido[1,2-a][3][12]naphthyridine-6-carboxamide derivative. European Journal of Medicinal Chemistry, 86, 394-405.
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New antiinflammatory agents. 2. 5-Phenyl-3H-imidazo[4,5-c][3][12]naphthyridin-4(5H)-ones. (n.d.). Journal of Medicinal Chemistry.
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A Comparative Guide to the Cytotoxicity of Substituted 1,5-Naphthyridines
For Researchers, Scientists, and Drug Development Professionals
The Emergence of 1,5-Naphthyridines in Oncology
The 1,5-naphthyridine scaffold, a heterocyclic system composed of two fused pyridine rings, has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1] These compounds are not only found in natural sources but have also been the subject of extensive synthetic exploration.[2] Their rigid, planar structure allows them to intercalate with DNA and interact with various enzymatic targets, leading to a broad spectrum of pharmacological effects, including antiproliferative, antibacterial, antiviral, and anti-inflammatory properties.[1]
In the context of oncology, substituted 1,5-naphthyridines have emerged as a promising class of cytotoxic agents. Several derivatives have demonstrated potent activity against a range of human cancer cell lines, with some advancing to clinical trials.[3][4] The versatility of the 1,5-naphthyridine core allows for chemical modifications at various positions, enabling the fine-tuning of their biological activity and pharmacokinetic properties.
Foundational Principles of Cytotoxicity Evaluation
To objectively assess the anticancer potential of novel compounds like substituted 1,5-naphthyridines, a systematic approach to cytotoxicity testing is paramount. The choice of experimental models and assays is critical for generating reliable and comparable data.
Rationale for Cell Line Selection
The selection of a diverse panel of human cancer cell lines is crucial for evaluating the breadth and selectivity of a compound's cytotoxic effects. This guide will reference data from studies utilizing cell lines representing various cancer types, including:
-
HeLa: Human cervical cancer
-
HL-60: Human promyelocytic leukemia
-
PC-3: Human prostate cancer
-
A549: Human lung adenocarcinoma
-
SKOV03: Human ovarian carcinoma
Furthermore, the inclusion of non-cancerous cell lines, such as MRC-5 (human fetal lung fibroblast), is essential for assessing the selectivity of the cytotoxic effect and predicting potential toxicity to healthy tissues.[5]
Methodologies for Quantifying Cytotoxicity
Several in vitro assays are commonly employed to measure the cytotoxic effects of chemical compounds. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[3][4]
Below is a generalized workflow for determining the cytotoxicity of substituted 1,5-naphthyridines.
Caption: A generalized workflow for in vitro cytotoxicity testing using the MTT assay.
Comparative Cytotoxicity of Substituted 1,5-Naphthyridines
The cytotoxic potential of 1,5-naphthyridine derivatives is highly dependent on the nature and position of their substituents. The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected substituted 1,5-naphthyridines against various human cancer cell lines, with a comparison to established anticancer drugs.
| Compound/Drug | Substituents | Cell Line | IC50 (µM) | Reference |
| Compound 16 | 2-(naphthalen-2-yl) | HeLa | 0.7 | [3][4] |
| HL-60 | 0.1 | [3][4] | ||
| PC-3 | 5.1 | [3][4] | ||
| Compound 14 | 2-(naphthalen-1-yl) | HeLa | Potent | [3][4] |
| HL-60 | Potent | [3][4] | ||
| PC-3 | Potent | [3][4] | ||
| Compound 15 | 2-(4-methoxyphenyl) | HeLa | Potent | [3][4] |
| HL-60 | Potent | [3][4] | ||
| PC-3 | Potent | [3][4] | ||
| Chromeno[4,3-b][3][5]naphthyridine 5a | 7-phenyl | A549 | 1.03 ± 0.30 | [5] |
| SKOV03 | 1.75 ± 0.20 | [5] | ||
| Colchicine | - | HeLa | More potent than some derivatives | [3][4] |
| HL-60 | More potent than some derivatives | [3][4] | ||
| PC-3 | More potent than some derivatives | [3][4] | ||
| Cisplatin | - | A549 | - | [5] |
| SKOV03 | - | [5] |
Note: "Potent" indicates that the compounds were more potent than colchicine, but specific IC50 values were not provided in the abstract.
Structure-Activity Relationship (SAR) Insights
The data reveals critical structure-activity relationships for the cytotoxicity of 1,5-naphthyridine derivatives:
-
Substituents at C2: The nature of the substituent at the C2 position of the naphthyridine ring is a key determinant of cytotoxic activity. Aromatic and heteroaromatic substitutions, particularly naphthyl groups, have been shown to confer potent cytotoxicity.[3][4]
-
Carbonyl Group at C4 and NH at C1: The presence of a carbonyl group at the C4 position and an NH group at the C1 position of the naphthyridine ring are also important for cytotoxic activity.[4]
-
Fused Ring Systems: The fusion of other ring systems to the 1,5-naphthyridine core, such as in the chromeno[4,3-b][3][5]naphthyridines, can lead to highly potent compounds.[5]
Mechanistic Pathways of Cytotoxicity
The cytotoxic effects of substituted 1,5-naphthyridines are attributed to several mechanisms of action, primarily involving the disruption of fundamental cellular processes.
Topoisomerase Inhibition
A significant number of 1,5-naphthyridine derivatives exert their anticancer effects by inhibiting topoisomerase I or II.[3][4][6] These enzymes are crucial for managing DNA topology during replication, transcription, and recombination. Inhibition of topoisomerases leads to the accumulation of DNA strand breaks, which, if not repaired, trigger programmed cell death (apoptosis). Vosaroxin, a 1,5-naphthyridine derivative that inhibits topoisomerase II, has been investigated in clinical trials.[4]
Antimitotic Activity
Certain 1,5-naphthyridine derivatives have been shown to possess antimitotic properties, interfering with the dynamics of microtubule assembly and disassembly.[3][4] This disruption of the mitotic spindle leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The activity of some of these compounds has been compared to that of colchicine, a well-known antimitotic agent.[3][4][7]
Apoptosis Induction
Ultimately, the cytotoxic effects of many 1,5-naphthyridines converge on the induction of apoptosis. This can be triggered by DNA damage response pathways activated by topoisomerase inhibition or by mitotic catastrophe resulting from antimitotic activity.
Caption: A simplified signaling pathway for apoptosis induced by topoisomerase-inhibiting 1,5-naphthyridines.
Detailed Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a step-by-step methodology for assessing the cytotoxicity of substituted 1,5-naphthyridine derivatives.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Substituted 1,5-naphthyridine compounds
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of each 1,5-naphthyridine derivative in DMSO.
-
Perform serial dilutions of the stock solutions in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the compounds or vehicle control (medium with DMSO).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
Conclusion and Future Perspectives
Substituted 1,5-naphthyridines represent a versatile and potent class of cytotoxic agents with significant potential for development as novel anticancer drugs. Their efficacy is closely tied to their substitution patterns, allowing for the rational design of compounds with improved activity and selectivity. The primary mechanisms of action, including topoisomerase inhibition and antimitotic effects, are well-established targets in cancer therapy.
Future research should focus on:
-
Expanding the Structure-Activity Relationship: Synthesizing and screening a wider range of derivatives to identify novel pharmacophores with enhanced potency and reduced toxicity.
-
Elucidating Detailed Mechanisms: Investigating the specific molecular interactions and downstream signaling pathways affected by these compounds.
-
In Vivo Evaluation: Assessing the efficacy and safety of the most promising candidates in preclinical animal models of cancer.
-
Combination Therapies: Exploring the synergistic effects of 1,5-naphthyridine derivatives with existing anticancer drugs to overcome resistance and improve therapeutic outcomes.
The continued exploration of this chemical scaffold holds great promise for the discovery of next-generation cancer therapeutics.
References
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Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - KoreaMed. (URL: [Link])
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Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation - PubMed. (URL: [Link])
- Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. (URL: Not available)
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Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I (Top1) Inhibitors.A New Family of Antiproliferative Agents. | Request PDF - ResearchGate. (URL: [Link])
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Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - ResearchGate. (URL: [Link])
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Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC - NIH. (URL: [Link])
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Biological Activity of Naturally Derived Naphthyridines - PMC - PubMed Central. (URL: [Link])
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Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025) - RSC Publishing. (URL: [Link])
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Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PubMed Central. (URL: [Link])
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Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - The Korean Journal of Physiology & Pharmacology. (URL: [Link])
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(PDF) Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - ResearchGate. (URL: [Link])
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A Senior Application Scientist's Guide to the Synthesis Efficiency of Dichloronaphthyridine Isomers
Abstract
Dichloronaphthyridine isomers are pivotal heterocyclic scaffolds in medicinal chemistry and materials science, serving as versatile building blocks for complex molecular architectures.[1][2] Their utility is largely dictated by the strategic placement of two chlorine atoms, which act as reactive handles for subsequent functionalization, most notably through cross-coupling reactions.[1] However, the efficiency of synthesizing these isomers varies significantly depending on the relative positions of the nitrogen atoms and chlorine substituents. This guide provides a comparative analysis of synthetic routes to prominent dichloronaphthyridine isomers, focusing on key performance indicators such as chemical yield, step economy, and the accessibility of starting materials. We will dissect the mechanistic underpinnings of common synthetic strategies and furnish detailed, field-tested protocols to empower researchers in drug discovery and chemical development to make informed decisions for their synthetic campaigns.
Introduction: The Strategic Value of Dichloronaphthyridines
The naphthyridine framework, an arrangement of two fused pyridine rings, gives rise to six possible isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-).[3] The introduction of two chlorine atoms onto these cores creates a class of highly valuable synthons. The electron-withdrawing nature of the pyridine nitrogen(s) and the chlorine atoms activates the scaffold for nucleophilic aromatic substitution (SNAr), while also providing two distinct sites for modern cross-coupling methodologies like Suzuki-Miyaura and Buchwald-Hartwig reactions.[1][3] This dual reactivity allows for the sequential and regioselective introduction of diverse functionalities, enabling a rapid exploration of chemical space—a critical advantage in structure-activity relationship (SAR) studies.[1][4]
Despite their utility, the synthesis of specific dichloronaphthyridine isomers is not always straightforward. The choice of synthetic strategy is often dictated by the target isomer, with challenges including poor regioselectivity, harsh reaction conditions, and low overall yields. This guide aims to illuminate these challenges and provide a clear, data-driven comparison of the efficiency of various synthetic approaches.
Foundational Synthetic Strategies
The construction of dichloronaphthyridines generally follows one of two primary strategic pathways:
-
Late-Stage Chlorination: This common approach involves first constructing a dihydroxynaphthyridine or naphthyridinedione core, which is subsequently chlorinated. This is the most prevalent method for symmetrical isomers like 2,7-dichloro-1,8-naphthyridine.
-
Convergent Assembly with Chlorinated Precursors: This strategy utilizes chloro-substituted pyridine derivatives as building blocks in cyclization or condensation reactions, such as the Friedländer or Skraup syntheses, to form the dichloronaphthyridine core directly.[3][5]
The choice between these pathways is critical and depends on the availability of starting materials and the desired substitution pattern. The late-stage chlorination approach is often more direct for symmetrical isomers, while convergent assembly can provide access to more complex, unsymmetrical isomers.
Caption: High-level overview of the two primary synthetic routes to dichloronaphthyridine isomers.
Comparative Analysis of Synthesis Efficiency
The efficiency of dichloronaphthyridine synthesis is best evaluated by comparing the reported yields for accessing different isomers. The following table summarizes experimental data for several key isomers, highlighting the differences in synthetic accessibility.
| Target Isomer | Starting Material(s) | Key Reagents | Conditions | Yield (%) | Reference |
| 2,7-Dichloro-1,8-naphthyridine | 1,8-Naphthyridine-2,7(1H,8H)-dione | PCl₅, POCl₃ | Reflux, 6 h | 74% | [6] |
| 2,6-Dichloro-1,5-naphthyridine | 1,5-Naphthyridine 1,5-dioxide | POCl₃ | Not specified | Mixture | [7] |
| 1,3-Dibromo-2,6-naphthyridine * | 3-Amino-1-bromo-2,6-naphthyridine | NaNO₂, HBr | Not specified | 72% | [8] |
| 2-Chloro-1,5-naphthyridine | 1,5-Naphthyridin-2(1H)-one | POCl₃ | Not specified | Good | [3] |
| 4,8-Dichloro-1,5-naphthyridine | N/A | N/A | Not detected in mixture | 0% | [7] |
Analysis and Mechanistic Insights
-
1,8-Naphthyridines: The synthesis of 2,7-dichloro-1,8-naphthyridine is a robust and high-yielding process.[6] The starting dione is readily accessible, and the symmetrical nature of the molecule simplifies the chlorination step, leading to a single major product. The use of phosphorus oxychloride (POCl₃) with phosphorus pentachloride (PCl₅) is a classic and effective method for converting the keto-enol tautomers of the naphthyridinedione to the corresponding dichloro derivative. POCl₃ often serves as both the chlorinating agent and the solvent, while PCl₅ acts as a dehydrating agent and chloride source, driving the reaction to completion.
-
1,5-Naphthyridines: The synthesis of dichloro-1,5-naphthyridine isomers is considerably more complex. The reaction of 1,5-naphthyridine 1,5-dioxide with POCl₃ yields a mixture of several isomers, including 2,6-dichloro, 2,8-dichloro, 2,7-dichloro, and others.[7] This lack of selectivity presents a significant purification challenge, drastically lowering the isolated yield of any single isomer. Notably, the expected this compound was not detected at all, highlighting the strong directing effects of the nitrogen atoms on the chlorination reaction.[7] This route is therefore inefficient for producing a specific isomer in high purity.
-
2,6-Naphthyridines: A microwave-assisted synthesis for the 2,6-naphthyridine core has been reported, starting from 4-cyano-3-pyridylacetonitrile.[8] This "green chemistry" approach can produce a dihalogenated (dibromo) derivative in good yield (72%). The use of microwave irradiation can significantly accelerate reaction times and improve yields compared to conventional heating.[8] While this example uses HBr, the principle could likely be adapted for chlorination, suggesting a potentially efficient route to dichlorinated 2,6-naphthyridines.
Validated Experimental Protocols
To provide actionable guidance, we present a detailed, step-by-step protocol for the efficient synthesis of a representative isomer.
Protocol 1: Synthesis of 2,7-Dichloro-1,8-naphthyridine[6]
This protocol details the highly efficient chlorination of 1,8-naphthyridine-2,7(1H,8H)-dione.
Caption: Step-by-step experimental workflow for the synthesis of 2,7-dichloro-1,8-naphthyridine.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 1,8-naphthyridine-2,7(1H,8H)-dione (1.10 g, 6.79 mmol), phosphorus pentachloride (3.00 g, 14.40 mmol), and phosphorus oxychloride (2.57 g, 16.76 mmol).
-
Scientist's Note: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts with moisture to release HCl gas. The excess of chlorinating agents ensures the complete conversion of the dione.
-
-
Reaction Execution: Heat the mixture to reflux and maintain for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching: After cooling to room temperature, carefully pour the reaction mixture over a beaker of crushed ice with stirring. This step quenches the excess phosphorus chlorides and should be done slowly to control the exothermic reaction.
-
Workup - Neutralization: Make the aqueous solution alkaline by the portion-wise addition of solid sodium carbonate (Na₂CO₃) until the pH reaches approximately 8. This neutralizes the acidic solution and causes the product to precipitate.
-
Isolation: Collect the resulting brown precipitate by vacuum filtration and wash the solid with cold water.
-
Purification: Recrystallize the crude solid from acetone to yield 2,7-dichloro-1,8-naphthyridine as a pale yellow powder (1.00 g, 5.08 mmol, 74% yield).[6]
Conclusion and Future Outlook
This comparative guide demonstrates that the synthetic efficiency for obtaining dichloronaphthyridine isomers is highly dependent on the specific isomeric scaffold.
-
High Efficiency: The synthesis of symmetrical isomers like 2,7-dichloro-1,8-naphthyridine is well-established, reliable, and high-yielding, making it an excellent choice for applications requiring this specific scaffold.
-
Low Efficiency/Poor Selectivity: In contrast, the synthesis of specific dichloro-1,5-naphthyridine isomers via chlorination of the corresponding N-oxide is inefficient due to the formation of complex product mixtures. This route is not recommended for producing a single, pure isomer.
-
Promising Alternatives: Modern methods, such as the microwave-assisted synthesis of the 2,6-naphthyridine core, present promising and environmentally benign alternatives that can offer good yields and high purity.[8]
For researchers and drug development professionals, the selection of a dichloronaphthyridine building block should be guided not only by the desired final structure but also by the synthetic accessibility of the intermediate. For projects requiring scaffolds beyond the highly accessible 1,8-naphthyridine series, significant investment in route development and optimization may be necessary. Future research should focus on developing more regioselective chlorination methods or novel cyclization strategies to grant efficient access to the full range of dichloronaphthyridine isomers.
References
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Title: Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. Source: National Institutes of Health (PMC). URL: [Link]
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Title: Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Source: National Institutes of Health (PMC). URL: [Link]
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Title: Authenticity of 2,6‐Dichloro‐1,5‐naphthyridine | Request PDF. Source: ResearchGate. URL: [Link]
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Title: The Power of Heterocycles: Exploring 2,7-Dichloro-1,8-naphthyridine in Pharmaceutical Discovery. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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Title: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Source: National Institutes of Health (PMC). URL: [Link]
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Title: An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation. Source: Der Pharma Chemica. URL: [Link]
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Title: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Source: MDPI. URL: [Link]
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Title: Synthesis of linear dibenzo[6][9]naphthyridines using 2-chloro-4-methylquinolines. Source: ResearchGate. URL: [Link]
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Title: Synthesis of substituted 1,5- and 1,7-naphthyridines and related lactams. Source: ACS Publications. URL: [Link]
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Title: Synthesis of 1,5-Naphthyridine. Source: PrepChem.com. URL: [Link]
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Title: 2,7-Dichloro-1,8-naphthyridine. Source: Oakwood Chemical. URL: [Link]
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Title: Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Source: ACS Publications. URL: [Link]
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Validation of 4,8-Dichloro-1,5-Naphthyridine as a Privileged Scaffold for Drug Discovery: A Comparative Guide
Introduction
In the landscape of medicinal chemistry, the identification and validation of "privileged scaffolds" – core molecular structures capable of binding to multiple biological targets – is a cornerstone of efficient drug discovery. The 1,5-naphthyridine nucleus, a heterocyclic aromatic system, has garnered significant attention for its versatile biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides an in-depth validation of a specific, highly functionalizable derivative: 4,8-dichloro-1,5-naphthyridine . We will explore its synthetic utility, compare its potential with established scaffolds, and provide detailed experimental protocols to empower researchers in their quest for novel therapeutics.
The strategic placement of chloro-substituents at the 4 and 8 positions of the 1,5-naphthyridine core renders it an exceptionally reactive intermediate. These chlorine atoms act as excellent leaving groups, facilitating a wide array of nucleophilic substitution reactions. This allows for the rapid generation of diverse compound libraries, a crucial step in structure-activity relationship (SAR) studies and the optimization of lead compounds.
Synthetic Strategy and Functionalization Potential
Once the 1,5-naphthyridine-4,8(1H,5H)-dione is obtained, the subsequent chlorination to yield the target scaffold is a more straightforward process. Drawing parallels from the synthesis of 4,8-dibromo-1,5-naphthyridine from its corresponding dione using phosphorus tribromide, a similar reaction using a chlorinating agent like phosphorus oxychloride (POCl₃) is the logical and established synthetic route.[3]
Caption: Synthetic and functionalization pathways of this compound.
The true value of the this compound scaffold lies in its potential for diversification. The chloro groups are readily displaced by a variety of nucleophiles, including amines, thiols, and alcohols, allowing for the creation of a vast chemical space around the core. This versatility is paramount in the hit-to-lead and lead optimization phases of drug discovery, where fine-tuning of physicochemical and pharmacological properties is essential.[1]
Comparative Analysis with Alternative Scaffolds
To validate the potential of the this compound scaffold, it is crucial to compare it with established pharmacophores that target similar biological pathways. Given the significant interest in 1,5-naphthyridine derivatives as anticancer agents, particularly as topoisomerase I inhibitors, a relevant comparison can be made with the indenoisoquinoline scaffold.[3][4]
Indenoisoquinolines are a well-established class of non-camptothecin topoisomerase I inhibitors, with several members having advanced to clinical trials.[5] They offer advantages over camptothecins, such as improved chemical stability.[4] Dibenzo[c,h][1][6]naphthyridinediones, which share structural similarities with indenoisoquinolines, have been shown to retain topoisomerase I inhibitory activity.[4] This suggests that the broader 1,5-naphthyridine scaffold is a viable alternative for the development of novel topoisomerase I inhibitors.
While direct comparative data for derivatives of this compound against indenoisoquinolines is not yet available in the public domain, the known anticancer activities of other substituted naphthyridines provide a strong rationale for its potential. For instance, various phenyl- and indeno-1,5-naphthyridine derivatives have demonstrated inhibitory effects on topoisomerase I and antiproliferative activity against cancer cell lines.[3]
Another relevant comparator is the quinoline scaffold, which is a core component of many established drugs. Quinolone derivatives, for example, are a major class of antibiotics.[7] In the context of anticancer drug discovery, certain quinoline-based compounds have also shown promise as topoisomerase inhibitors. The 1,5-naphthyridine scaffold can be considered a bioisostere of the quinoline ring system, and its derivatives have, in some cases, shown enhanced biological activity.
Table 1: Comparison of Privileged Scaffolds for Anticancer Drug Discovery
| Feature | This compound | Indenoisoquinoline | Quinolone |
| Primary Target (Anticancer) | Topoisomerase I (putative) | Topoisomerase I | DNA Gyrase/Topoisomerase IV, Topoisomerase I/II |
| Clinical Development | Preclinical exploration | Phase I/II Clinical Trials | Approved drugs (antibiotics), preclinical/clinical (anticancer) |
| Synthetic Accessibility | Readily accessible from dione precursor | Multi-step synthesis | Well-established synthetic routes |
| Functionalization Potential | High, via nucleophilic substitution at C4 and C8 | Moderate to high | Moderate to high |
| Key Advantage | Rapid library synthesis, novel chemical space | Proven clinical potential, established MOA | Broad biological activity, established scaffold |
Experimental Protocols
To facilitate the exploration of the this compound scaffold, we provide the following detailed experimental protocols for its synthesis and the evaluation of its anticancer activity.
Synthesis of this compound (Two-Step Protocol)
Step 1: Synthesis of 1,5-Naphthyridine-4,8(1H,5H)-dione (Conceptual Protocol based on Gould-Jacobs Reaction)
-
Materials: 3-aminopyridine-4-carboxylic acid, diethyl malonate, sodium ethoxide, diphenyl ether.
-
Procedure:
-
A mixture of 3-aminopyridine-4-carboxylic acid and diethyl malonate is heated in the presence of a base such as sodium ethoxide to form the corresponding enamine intermediate.
-
The intermediate is then added to a high-boiling point solvent like diphenyl ether and heated to a high temperature (typically >250 °C) to induce cyclization.
-
Upon cooling, the precipitated 1,5-naphthyridine-4,8(1H,5H)-dione is collected by filtration and washed with a suitable solvent.
-
The crude product can be purified by recrystallization.
-
Step 2: Chlorination of 1,5-Naphthyridine-4,8(1H,5H)-dione
-
Materials: 1,5-Naphthyridine-4,8(1H,5H)-dione, phosphorus oxychloride (POCl₃).
-
Procedure:
-
1,5-Naphthyridine-4,8(1H,5H)-dione is suspended in an excess of phosphorus oxychloride (POCl₃).
-
The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is then cautiously quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate or ammonia solution).
-
The resulting precipitate, this compound, is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by column chromatography or recrystallization.
-
In Vitro Antiproliferative Activity Assessment (MTT Assay)
This assay determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Materials: Human cancer cell line (e.g., COLO 205), cell culture medium (e.g., RPMI-1640), fetal bovine serum (FBS), penicillin-streptomycin, test compounds dissolved in DMSO, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Caption: Workflow for the MTT cell viability assay.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
-
Materials: Supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I enzyme, assay buffer, test compounds, DNA loading dye, agarose gel, ethidium bromide or other DNA stain.
-
Procedure:
-
Set up reaction mixtures containing the assay buffer, supercoiled DNA, and various concentrations of the test compound.
-
Initiate the reaction by adding topoisomerase I and incubate at 37 °C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Add DNA loading dye to the samples and load them onto an agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the DNA.
-
Stain the gel with a DNA stain and visualize the DNA bands under UV light.
-
Inhibition of the enzyme is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
-
Conclusion and Future Directions
The this compound scaffold represents a highly promising, albeit underexplored, platform for the discovery of novel drug candidates. Its synthetic tractability and high potential for diversification make it an attractive starting point for medicinal chemistry campaigns targeting a range of diseases, particularly cancer. The structural analogy to established pharmacophores like indenoisoquinolines provides a strong rationale for its investigation as a source of new topoisomerase I inhibitors.
Future research should focus on:
-
Elucidation of a detailed and optimized synthesis for 1,5-naphthyridine-4,8(1H,5H)-dione to improve the accessibility of the this compound scaffold.
-
Synthesis and screening of diverse libraries of 4,8-disubstituted-1,5-naphthyridine derivatives to establish robust structure-activity relationships.
-
Direct, head-to-head comparative studies of optimized 1,5-naphthyridine derivatives against clinical candidates from alternative scaffold classes to definitively validate their therapeutic potential.
By leveraging the strategic advantages of the this compound scaffold, the drug discovery community is well-positioned to uncover a new generation of innovative therapeutics.
References
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Kiselev, E., Empey, N., Agama, K., Pommier, Y., & Cushman, M. (2012). Dibenzo[c,h][1][6]naphthyridinediones as topoisomerase I inhibitors: design, synthesis, and biological evaluation. The Journal of organic chemistry, 77(11), 5167–5172.
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Kiselev, E., Empey, N., Agama, K., Pommier, Y., & Cushman, M. (2012). Dibenzo[c,h][1][6]naphthyridinediones as topoisomerase I inhibitors: design, synthesis, and biological evaluation. The Journal of organic chemistry, 77(11), 5167–5172.
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G Roma, M Di Braccio, G Grossi, F Mattioli, M Ghia. (2000). 1,8-Naphthyridines IV. 9-substituted N,N-dialkyl-5-(alkylamino or cycloalkylamino)[1][3][8]triazolo[4,3-a][1][9]naphthyridine-6-carboxamides, new compounds with anti-aggressive and potent anti-inflammatory activities. European journal of medicinal chemistry, 35(11), 1021-35.
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Zhuang, L., Wai, J. S., Embrey, M. W., Fisher, T. E., Egbertson, M. S., Payne, L. S., Guare, J. P., Jr, Vacca, J. P., Hazuda, D. J., Felock, P. J., Wolfe, A. L., Stillmock, K. A., Witmer, M. V., Moyer, G., Schleif, W. A., Gabryelski, L. J., Leonard, Y. M., Lynch, J. J., Jr, Michelson, S. R., & Young, S. D. (2003). Design and synthesis of 8-hydroxy-[1][10]naphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells. Journal of medicinal chemistry, 46(4), 453–456.
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Dibenzo[c,h][1][6]naphthyridinediones as Topoisomerase I Inhibitors: Design, Synthesis and Biological Evaluation. (2012). Journal of Organic Chemistry, 77(11), 5167-5172.
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Design, Synthesis, and Evaluation of Dibenzo[c,h][1][10]naphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents. (2010). Journal of Medicinal Chemistry, 53(24), 8828-8838.
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(PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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Cytotoxicity (IC50) of tested compounds on different cell lines - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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- Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters, 17(18), 5192-5197.
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Dibenzo[c,h][1][6]naphthyridinediones as topoisomerase I inhibitors: design, synthesis, and biological evaluation. (2012). The Journal of Organic Chemistry, 77(11), 5167-5172.
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Broad-spectrum antibiotics containing a 1,5-naphthyridine core. - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Form - Semantic Scholar. (n.d.). Retrieved January 20, 2026, from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4,8-Dichloro-1,5-naphthyridine
As researchers and drug development professionals, our work with novel chemical entities like 4,8-dichloro-1,5-naphthyridine is foundational to scientific progress. This halogenated heterocyclic compound serves as a critical building block in medicinal chemistry. However, its responsible management, particularly at the end of its lifecycle, is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance.
Hazard Profile and Waste Classification
Before handling any chemical for disposal, a thorough understanding of its hazard profile is essential. This compound is a synthetic compound for which extensive toxicological data may not always be available; therefore, it must be handled with the assumption of significant hazard.
Based on safety data sheets (SDS) for this and structurally related compounds, this compound should be treated as a hazardous substance.[1][2] Key hazards include potential irritation to the skin and eyes and harm if swallowed.[2][3] Furthermore, as a chlorinated organic compound, its improper disposal or incineration can lead to the formation of hazardous byproducts, such as hydrogen chloride gas.
| Hazard Classification | Description | Rationale & Source |
| Hazardous Waste | Must be disposed of through a licensed chemical waste handler. | Classified under the Resource Conservation and Recovery Act (RCRA) due to its chemical properties and potential toxicity.[4][5] |
| Skin & Eye Irritant | Causes skin irritation and serious eye irritation. | Direct contact can cause local inflammation and damage. Standard GHS classification for similar chemicals.[2] |
| Acute Toxicity (Oral) | May be harmful if swallowed. | Ingestion can lead to systemic toxic effects.[2][3] |
| Environmental Hazard | Potentially harmful to aquatic life with long-lasting effects. | Chlorinated organic compounds can persist in the environment. Discharge into sewer systems is prohibited.[1][6] |
Due to these characteristics, this compound is classified as a hazardous waste. Under no circumstances should it be disposed of in the regular trash, evaporated in a fume hood, or discharged into the sewer system.[7][8][9]
Standard Operating Procedure for Disposal
The guiding principle for disposal is to collect all waste streams containing this compound in designated, properly labeled containers for pickup by your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor.[9][10][11]
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, always wear appropriate PPE to prevent exposure.
-
Safety Goggles/Glasses: Protects against splashes and accidental eye contact.[2]
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and wash hands thoroughly after removal.
-
Laboratory Coat: Protects skin and personal clothing from contamination.
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.
-
Identify Waste Streams: Determine if your waste is solid this compound, a solution containing the compound, or contaminated labware (e.g., pipette tips, weighing boats, gloves).
-
Solid Waste: Carefully transfer solid waste into a designated hazardous waste container. Avoid creating dust.[1]
-
Liquid Waste: Collect all solutions (e.g., from reaction workups or chromatography) containing this compound in a compatible, sealable container designated for halogenated organic waste.
-
Contaminated Labware: Place all disposables that have come into contact with the chemical into a separate, clearly labeled solid waste container or a lined biohazard box designated for chemical waste.
Causality: Segregating waste streams prevents inadvertent mixing with incompatible chemicals, such as strong oxidizing agents, acids, or bases, which could lead to exothermic reactions or the release of toxic gases.[2][4]
Step 3: Container Management and Labeling
Regulatory compliance begins with proper container management.
-
Container Selection: Use only sturdy, leak-proof containers that are chemically compatible with chlorinated organic compounds. Your EHS department can often provide appropriate containers.[4][8][10]
-
Labeling: As soon as the first drop of waste enters the container, it must be labeled.[9] The label must include:
-
Keep Containers Closed: Waste containers must be sealed at all times except when actively adding waste.[7][8][9][10] This is a critical safety and compliance step to prevent the release of vapors.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store your labeled waste container in a designated SAA, which is a location at or near the point of waste generation and under the control of the lab personnel.[10][11]
-
The SAA should be away from drains and sources of ignition.
-
Use secondary containment (e.g., a plastic tub) for all liquid waste containers to contain any potential leaks.[7][8]
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[9]
Step 5: Arranging for Final Disposal
Once your waste container is full (approximately 90%), or if you are discontinuing the project, you must arrange for its removal.
-
Contact your institution's EHS department to schedule a waste pickup.[9][10]
-
Complete any required waste pickup forms or online requests accurately.
-
Never transport hazardous waste yourself across campus or to an external facility.[9] The final disposal will be handled by licensed professionals, typically via high-temperature incineration with flue gas scrubbing to neutralize acidic gases.[1]
Emergency Procedures for Spills
In the event of an accidental release, prompt and correct action is crucial.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.
-
Don PPE: Before addressing the spill, put on the appropriate PPE, including respiratory protection if necessary.[1]
-
Contain & Clean:
-
For solid spills: Carefully sweep or vacuum the material (using a HEPA-filtered vacuum) and place it into the hazardous waste container.[11][12]
-
For liquid spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Once absorbed, scoop the material into the designated solid hazardous waste container.[6][11]
-
-
Decontaminate: Clean the spill area with soap and water or an appropriate solvent, and collect the cleaning materials as hazardous waste.[3][11]
-
Report: Report the incident to your laboratory supervisor and EHS department as required by your institution's policy.[8][11]
Disposal Workflow Diagram
The following diagram provides a visual guide to the decision-making process for the disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
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Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety.
-
Laboratory Chemical Waste Guidelines. Stanford University Environmental Health & Safety.
-
Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.
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Chemical Waste Management Reference Guide. The Ohio State University Environmental Health and Safety.
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Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health & Safety.
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This compound Safety Data Sheet. Echemi.
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Safety Data Sheet. Fisher Scientific. (Note: A generic link is provided as direct SDS links are often session-based. Search for the specific compound is required).
-
Safety data sheet. ITW Reagents.
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Safety Data Sheet. Sigma-Aldrich.
-
Safety Data Sheet. MedchemExpress.
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3,5-Dichloro-1,6-naphthyridine Safety Data Sheet. AK Scientific, Inc.
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Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison.
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Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency.
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
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Hazardous waste regulations. Colorado Department of Public Health and Environment.
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Hazardous Waste Listings. U.S. Environmental Protection Agency.
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Dangerous Waste Regulations. Washington State Department of Ecology.
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Proper Disposal of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate. Benchchem.
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 4,8-Dichloro-1,5-naphthyridine
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovation and safety advance hand-in-hand. This guide moves beyond a simple checklist to provide a deep, procedural framework for handling 4,8-Dichloro-1,5-naphthyridine, a key building block in medicinal chemistry and materials science.[1][2] The protocols outlined here are designed to create a self-validating system of safety, grounding every action in a clear understanding of the risks involved and the rationale behind each protective measure.
Hazard Assessment: The 'Why' Behind the Protocol
This compound is a halogenated, nitrogen-containing heterocyclic compound. While specific toxicological data for this exact molecule may be limited, the chemical class dictates a cautious approach. Structurally similar compounds, such as other dichloronaphthyridines, are known to be irritants and potentially harmful.[3] Therefore, we must assume the compound presents the following hazards until proven otherwise:
-
Skin Irritation: May cause redness, itching, or inflammation upon contact.[3]
-
Serious Eye Damage: Direct contact with the solid or solutions can cause severe irritation or damage.[3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the nose, throat, and lungs.[3]
-
Harmful if Swallowed or Absorbed: Systemic effects following ingestion or significant dermal absorption cannot be ruled out.[4][5]
The primary routes of exposure we must guard against are dermal contact, eye contact, and inhalation. Our entire PPE strategy is built upon creating impermeable barriers against these pathways.
Core Protective Measures: A Multi-Layered Defense
Effective safety is not about a single piece of equipment but an integrated system of controls and protective gear.
Engineering Controls: The Primary Barrier
Before any personal equipment is considered, engineering controls must be in place. These are the most critical safety measures as they remove the hazard at the source.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, solution preparation, and reaction setup, must be performed inside a certified chemical fume hood.[6][7] This is non-negotiable. The hood's constant airflow protects you from inhaling hazardous dust or vapors. Always work at least 6 inches (15 cm) inside the sash to ensure proper containment.[8]
Personal Protective Equipment (PPE): The Essential Last Barrier
PPE is your final line of defense should engineering controls fail or when direct handling is unavoidable.
-
Eye and Face Protection:
-
Chemical Splash Goggles: At a minimum, ANSI Z87.1-rated chemical splash goggles are mandatory.[9] They provide a full seal around the eyes, protecting against splashes and airborne dust, which standard safety glasses do not.[8][10]
-
Face Shield: When handling larger quantities (>1 liter of solution) or performing operations with a heightened risk of splashing or energetic reaction (e.g., quenching a reaction), a full-face shield must be worn in addition to chemical splash goggles.[8][9]
-
-
Skin and Body Protection:
-
Gloves: Double-gloving is required for handling this compound. Use two pairs of powder-free nitrile gloves.[11] Nitrile provides good resistance to a wide range of chemicals. The double-gloving technique provides a critical safety buffer; if the outer glove is compromised, you can remove it without exposing your skin. Always inspect gloves for tears before use.[12]
-
Lab Coat: A flame-resistant lab coat that is fully buttoned is required.[9][12] This protects your skin and personal clothing from incidental contact and minor splashes.
-
Full Coverage: Long pants and closed-toe shoes are mandatory laboratory attire and form the base layer of your protection.[7][13]
-
-
Respiratory Protection:
-
When working within a certified fume hood, additional respiratory protection is typically not required.
-
In the rare event that engineering controls are not available or fail, or during a large spill cleanup, a respirator is necessary. The minimum requirement would be a NIOSH-approved air-purifying respirator with combination P100 (particulate) and organic vapor cartridges.[14] Crucially, respirator use requires a formal institutional program, including fit-testing and training, as mandated by OSHA. [11] Consult your institution's Environmental Health and Safety (EHS) department before any respirator use.[10]
-
Operational Protocols: Integrating Safety into Your Workflow
The following table summarizes the required PPE for common laboratory tasks involving this compound.
| Task | Engineering Control | Eye/Face Protection | Gloves | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Fume Hood | Chemical Splash Goggles | Double Nitrile Gloves | Buttoned Lab Coat | Not required in hood |
| Preparing Solution | Chemical Fume Hood | Chemical Splash Goggles | Double Nitrile Gloves | Buttoned Lab Coat | Not required in hood |
| Running Reaction | Chemical Fume Hood | Chemical Splash Goggles | Double Nitrile Gloves | Buttoned Lab Coat | Not required in hood |
| Large Scale (>1L) / Splash Risk | Chemical Fume Hood | Goggles + Face Shield | Double Nitrile Gloves | Buttoned Lab Coat | Not required in hood |
| Large Spill Cleanup | Ventilate Area | Goggles + Face Shield | Double Nitrile Gloves | Chemical Resistant Apron | Air-Purifying Respirator (Consult EHS) |
Step-by-Step Protocol: Donning and Doffing PPE
Properly putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Attire Check: Confirm you are wearing long pants and closed-toe shoes.
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.
-
Eye Protection: Put on your chemical splash goggles.
-
Face Shield: If required, place the face shield over your goggles.
Doffing (Taking Off) Sequence - Always perform in an area away from the immediate workspace
-
Outer Gloves: Remove the outer, most contaminated gloves. Peel one glove off by pinching the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of them in the designated hazardous waste container.
-
Face Shield/Goggles: Remove face and eye protection from the back to the front.
-
Lab Coat: Unbutton and remove your lab coat, folding the contaminated outside inwards. Hang it in its designated location or place it in a laundry bin if contaminated.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water for at least 20 seconds.[7][12]
PPE Selection Workflow
This diagram illustrates the decision-making process for selecting appropriate PPE when planning to work with this compound.
Caption: PPE selection workflow for this compound.
Emergency Procedures and Disposal
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[13]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing while under a safety shower.[13] Seek medical attention if irritation persists.
-
Disposal of Contaminated PPE: All disposable PPE (gloves, etc.) used while handling this compound must be considered hazardous waste.[15] Dispose of them in a clearly labeled, sealed hazardous waste container according to your institution's guidelines. Do not discard them in the regular trash.
By adhering to these comprehensive guidelines, you establish a robust safety culture that protects you, your colleagues, and the integrity of your research.
References
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Harvey Mudd College Department of Chemistry. (2015). Safe Laboratory Practices. Retrieved from [Link]
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Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
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Northeastern University. (n.d.). Protective Personal Equipment - WebGURU. Retrieved from [Link]
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ReAgent. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
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U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE) - CHEMM. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety. Retrieved from [Link]
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University of Wisconsin-La Crosse. (n.d.). Part D: Chemical Safety Procedures for Laboratories. Retrieved from [Link]
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National Research Council. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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Southeastern Louisiana University. (2023). Safety Procedures for General Laboratories. Retrieved from [Link]
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Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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Paudyal, R., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(16), 4938. Retrieved from [Link]
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Ferrarini, P. L., et al. (2000). 9-substituted N,N-dialkyl-5-(alkylamino or cycloalkylamino)[4][12][16]triazolo[4,3-a][10][16]naphthyridine-6-carboxamides, new compounds with anti-aggressive and potent anti-inflammatory activities. European Journal of Medicinal Chemistry, 35(11), 1021-35. Retrieved from [Link]
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Nagle, A., et al. (2021). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry, 64(8), 4610-4626. Retrieved from [Link]
Sources
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- 2. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
